Ac-His-Nhme
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(14)13-8(9(15)10-2)3-7-4-11-5-12-7/h4-5,8H,3H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLRQKZOVSBKSE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213049 | |
| Record name | 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-11-9 | |
| Record name | N-Acetyl-N-methylhistidylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Nα-Acetyl-L-histidine methyl amide
Introduction
Nα-Acetyl-L-histidine methyl amide (Ac-L-His-NHMe) is a modified derivative of the essential amino acid L-histidine. By acetylating the N-terminal amine and amidating the C-terminal carboxyl group, this compound effectively mimics a histidine residue within a larger peptide backbone. This structural modification imparts increased enzymatic stability and unique solubility characteristics compared to its parent amino acid.[] Consequently, Ac-L-His-NHMe serves as a pivotal tool for researchers, scientists, and drug development professionals. It is extensively utilized in biochemical research to probe enzyme-substrate interactions, in pharmaceutical development to enhance the stability and bioavailability of peptide-based therapeutics, and in neuroscience to investigate potential neuroprotective agents.[][2] This guide provides an in-depth analysis of the core physicochemical properties of Nα-Acetyl-L-histidine methyl amide, offering both foundational data and the experimental methodologies required for its characterization, thereby grounding its application in solid scientific principles.
Section 1: Molecular Structure and Identification
The unique properties of Ac-L-His-NHMe are a direct consequence of its molecular architecture. The acetylation of the α-amino group and amidation of the carboxyl group neutralize the zwitterionic nature present in free histidine, significantly altering its polarity and reactivity. The imidazole side chain, however, remains a key functional feature, capable of participating in proton exchange and coordination chemistry.
Caption: Workflow for the synthesis of Ac-L-His-NHMe via Fmoc-SPPS.
Step-by-Step Methodology:
-
Resin Swelling: Swell Rink Amide resin in Dichloromethane (DCM) followed by Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF, DCM, and Isopropyl Alcohol (IPA) to remove reactants.
-
Amino Acid Coupling: Couple Fmoc-His(Trt)-OH to the resin using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA) in DMF. Monitor reaction completion with a Kaiser test.
-
Washing: Repeat the washing cycle (Step 3).
-
N-terminal Acetylation: After a final Fmoc deprotection, acetylate the N-terminus using a solution of acetic anhydride and DIPEA in DMF.
-
Final Wash: Perform a final comprehensive wash cycle.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize. Purify the powder using reverse-phase HPLC.
-
Verification: Confirm the mass and purity of the final product using LC-MS.
Protocol 4.2: Determination of Imidazole pKa by Potentiometric Titration
The pKa of the histidine imidazole side chain is a critical parameter, as it governs the charge state of the molecule at physiological pH.
Caption: Conceptual diagram of a potentiometric titration setup.
Step-by-Step Methodology:
-
Solution Preparation: Prepare an aqueous solution of Ac-L-His-NHMe of a known concentration (e.g., 10 mM).
-
Initial pH Adjustment: Adjust the solution pH to a basic value (e.g., pH 10-11) with a small amount of dilute NaOH to ensure the imidazole group is fully deprotonated.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise aliquots.
-
Data Recording: Record the pH of the solution after each addition of acid.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region (buffer zone) of the titration curve for the imidazole group. This is mathematically the point where the first derivative of the curve is at a minimum.
Section 5: Applications and Field-Proven Insights
The unique physicochemical profile of Ac-L-His-NHMe makes it a versatile molecule with significant practical applications.
-
In Peptide Chemistry and Enzymology: By mimicking an internal peptide residue, it serves as a valuable substrate or inhibitor in enzyme kinetic studies without the complications of charged termini. []Its increased stability prevents degradation during long experimental incubations.
-
In Pharmaceutical Development: It is used as a building block or stabilizing agent in peptide drug formulations. [2]Its favorable solubility and stability can improve a drug candidate's shelf-life and performance. [2]Furthermore, its potential to enhance bioavailability and cross the blood-brain barrier makes it a compound of interest for developing therapeutics targeting the central nervous system. [2]* In Neuroprotection Research: Studies have explored its potential antioxidant properties, which may protect neuronal cells from oxidative stress. [2]This line of inquiry positions Ac-L-His-NHMe and its derivatives as potential leads in the research of neurodegenerative diseases. [2]
Conclusion
Nα-Acetyl-L-histidine methyl amide is more than a simple derivative; it is a precisely engineered chemical tool. Its physicochemical properties—defined by its terminally-blocked structure, aqueous solubility, and enhanced stability—provide a reliable and versatile platform for a wide range of scientific investigations. From fundamental biochemical probes to advanced pharmaceutical applications, a thorough understanding of its characteristics, as detailed in this guide, is paramount for leveraging its full potential in research and development.
References
-
PubChem. N-Acetyl-3-methyl-L-histidine. [Link]
-
National Institutes of Health (NIH). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. [Link]
-
ACS Publications. 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. [Link]
-
Coompo Research Chemicals. N-Acetyl-L-histidine Methylamide | 6367-11-9. [Link]
-
Jakkampudi, M. (2012). Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Ope. OPUS Open Portal to University Scholarship. [Link]
-
PubChem. N-Acetyl-L-histidine. [Link]
-
ResearchGate. ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. [Link]
Sources
An In-Depth Technical Guide to Nα-Acetyl-L-histidine Methylamide (Ac-His-NHMe): Structure, Properties, and Experimental Protocols
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Nα-Acetyl-L-histidine methylamide (Ac-His-NHMe), a capped amino acid derivative of significant interest in biochemical and pharmaceutical research. The document elucidates the molecule's core structural features, details its physicochemical properties, and presents robust, field-proven protocols for its chemical synthesis and analytical characterization. Methodologies covered include solution-phase peptide coupling for synthesis, detailed analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, and characterization by Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of Ac-His-NHMe for its application as a reference standard, a building block in peptide synthesis, or a tool in neuroprotective and stability studies.
Part 1: Molecular Structure and Physicochemical Properties
Nα-Acetyl-L-histidine methylamide (Ac-His-NHMe) is a derivative of the amino acid L-histidine. Its structure is characterized by the acetylation of the α-amino group and the amidation of the C-terminal carboxyl group with methylamine. These modifications neutralize the zwitterionic nature of the parent amino acid, which can enhance its solubility in organic solvents and alter its biological properties, making it a valuable tool in peptide and drug development research.[1] The capping of the termini mimics the peptide backbone environment, making Ac-His-NHMe a useful model for studying the properties of histidine residues within a polypeptide chain.[2][3]
Chemical Structure
The chemical structure of Ac-His-NHMe features a central chiral carbon (α-carbon) derived from L-histidine, an N-terminal acetyl group, a C-terminal N-methylamide group, and the characteristic imidazole side chain of histidine.
Figure 1: 2D Chemical Structure of Nα-Acetyl-L-histidine methylamide.
Physicochemical Data Summary
All quantitative data for Ac-His-NHMe have been consolidated from authoritative chemical databases and are presented for easy reference.
| Property | Value | Source |
| IUPAC Name | (2S)-2-acetamido-3-(1H-imidazol-4-yl)-N-methylpropanamide | PubChem[4] |
| Synonyms | Ac-His-NHMe, Ac-L-His-NHMe, Nα-Acetyl-L-histidine methylamide | Chem-Impex[1] |
| CAS Number | 6367-11-9 | Chem-Impex[1] |
| Molecular Formula | C₉H₁₄N₄O₂ | PubChem[4] |
| Molecular Weight | 210.23 g/mol | PubChem[4] |
| Exact Mass | 210.11167570 Da | PubChem[4] |
| Appearance | White powder | Chem-Impex[1] |
| Purity | ≥99% (Typical, by TLC) | Chem-Impex[1] |
| Canonical SMILES | CC(=O)NC(=O)NC | PubChem[4] |
| InChI Key | XWLRQKZOVSBKSE-QMMMGPOBSA-N | PubChem[4] |
Part 2: Synthesis Protocol
The synthesis of Ac-His-NHMe is most efficiently achieved through a solution-phase peptide coupling reaction. This involves the activation of the carboxylic acid of N-acetyl-L-histidine, followed by its reaction with methylamine. The causality behind this choice is the high efficiency and specificity of modern coupling reagents, which minimize side reactions and ensure high yields of the desired amide product.
Synthesis Workflow Diagram
The overall workflow involves activation of the starting material followed by coupling and purification.
Figure 2: General workflow for the synthesis of Ac-His-NHMe.
Step-by-Step Methodology
This protocol is based on standard amide coupling procedures using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and low-racemization coupling reagent.[5]
Materials:
-
N-acetyl-L-histidine (PubChem CID: 75619)
-
Methylamine hydrochloride
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-acetyl-L-histidine (1.0 eq) in anhydrous DMF.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate, which would reduce the yield. DMF is an excellent polar aprotic solvent for dissolving the reactants.
-
-
Base Addition: Add DIPEA (2.5 eq) to the solution. In a separate flask, suspend methylamine hydrochloride (1.2 eq) in DMF and add DIPEA (1.2 eq) to generate the free methylamine base.
-
Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid of the starting material and the hydrochloride salt of the amine, facilitating the reaction without competing in the coupling.
-
-
Activation: To the stirred solution of N-acetyl-L-histidine and DIPEA, add HATU (1.1 eq) portion-wise. Stir the mixture at room temperature for 15-20 minutes.
-
Causality: HATU reacts with the deprotonated carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. A short pre-activation period ensures efficient conversion.[5]
-
-
Coupling: Add the freshly prepared methylamine solution to the activated N-acetyl-L-histidine mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the starting material (N-acetyl-L-histidine) indicates reaction completion.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x). Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.
-
Causality: The aqueous wash steps remove the DMF solvent, unreacted methylamine, and water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable eluent gradient (e.g., 2-10% methanol in dichloromethane) to yield Ac-His-NHMe as a white solid.
-
Causality: Column chromatography separates the target compound from any remaining starting materials, coupling reagent byproducts, and other impurities.
-
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Ac-His-NHMe. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its structure.[6] The following tables outline the predicted chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra, typically recorded in a solvent like DMSO-d₆ or CDCl₃.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Imidazole C2-H | ~7.5 - 8.5 | Singlet (s) | 1H | Position can vary with solvent and protonation state. |
| Imidazole C5-H | ~6.8 - 7.2 | Singlet (s) | 1H | |
| Nα-H (Amide) | ~7.8 - 8.5 | Doublet (d) | 1H | Coupled to Cα-H. Broad peak is possible. |
| C-term Amide N-H | ~7.5 - 8.2 | Quartet (q) or Broad (br) | 1H | Coupled to N-CH₃ protons. Often appears broad. |
| Cα-H | ~4.5 - 4.8 | Multiplet (m) | 1H | Coupled to Nα-H and Cβ-H₂. |
| Cβ-H₂ | ~2.9 - 3.2 | Multiplet (m) | 2H | Diastereotopic protons coupled to Cα-H. |
| N-CH₃ (Amide) | ~2.6 - 2.8 | Doublet (d) | 3H | Coupled to the amide N-H. |
| Acetyl CH₃ | ~1.8 - 2.0 | Singlet (s) | 3H |
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C-term Carbonyl (C=O) | ~172 - 174 | Amide carbonyl. |
| Acetyl Carbonyl (C=O) | ~169 - 171 | Acetyl group carbonyl. |
| Imidazole C2 | ~134 - 136 | |
| Imidazole C4 | ~130 - 135 | Carbon attached to the Cβ. |
| Imidazole C5 | ~116 - 118 | |
| Cα | ~53 - 56 | |
| Cβ | ~28 - 32 | |
| N-CH₃ (Amide) | ~25 - 27 | |
| Acetyl CH₃ | ~22 - 24 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak.
Expected ESI-MS Data:
-
Protonated Molecular Ion [M+H]⁺: Calculated m/z = 211.1191
-
Sodium Adduct [M+Na]⁺: Calculated m/z = 233.1011
Fragmentation Analysis:
Tandem MS (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural confirmation. Key fragmentation pathways for N-acetylated amino acid amides involve cleavages along the backbone.[7][8]
Sources
- 1. N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-1-methyl-L-histidine | C9H13N3O3 | CID 53859791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-acetylhistidine monohydrate | C8H13N3O4 | CID 2724380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | C9H14N4O2 | CID 145862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 7. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Nα-Acetyl-L-histidine methyl amide (CAS 6367-11-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Acetyl-L-histidine methyl amide, identified by CAS number 6367-11-9, is a derivative of the essential amino acid L-histidine. This compound is of significant interest in the fields of biochemistry and pharmaceutical sciences due to its role as a versatile building block in peptide synthesis and its potential therapeutic applications. The acetylation of the α-amino group and the amidation of the carboxyl group confer enhanced stability and unique reactivity compared to its parent molecule, L-histidine.[1] These modifications make it an invaluable tool in the design and synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations for Nα-Acetyl-L-histidine methyl amide, offering a critical resource for researchers engaged in drug discovery and development.
Chemical and Physical Properties
Nα-Acetyl-L-histidine methyl amide is a white crystalline powder that is hydrophilic and stable under ambient conditions.[1] Its chemical structure features a central chiral carbon, an acetylated amino group, a methyl-amidated carboxyl group, and the characteristic imidazole side chain of histidine.
| Property | Value | Source |
| CAS Number | 6367-11-9 | [1][2] |
| Molecular Formula | C9H14N4O2 | [1][2] |
| Molecular Weight | 210.23 g/mol | [2] |
| IUPAC Name | (2S)-2-acetamido-3-(1H-imidazol-4-yl)-N-methylpropanamide | [1] |
| Synonyms | Ac-L-His-NHMe, (αS)-α-(Acetylamino)-N-methyl-1H-imidazole-5-propanamide, L-α-Acetamido-N-methyl-Imidazole-4-propionamide | [1][2] |
| Appearance | White powder | [1] |
| Density | 1.221 g/cm³ | [1] |
| Boiling Point | 681.4 °C at 760 mmHg | [1] |
| Storage | 2-8 °C | [1] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; N4 [label="N"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"];
C1 -- C2; C2 -- N1; N1 -- C3; C3 -- N2; N2 -- C1; C2 -- C4; C4 -- C5; C5 -- N3; N3 -- H1; C5 -- O1; N3 -- C6; C6 -- H2; C6 -- H3; C6 -- H4; C4 -- N4; N4 -- H5; N4 -- C7; C7 -- O2; C7 -- C8; C8 -- H6; C8 -- H7; C8 -- H8; C4 -- H9; C1 -- H10; C3 -- H11; C4 -- H12; C4 -- H13; C4 -- H14;
// Positioning nodes C1 [pos="1.5,1!"]; C2 [pos="0.5,1!"]; N1 [pos="1.5,2!"]; C3 [pos="0.5,2!"]; N2 [pos="0,1.5!"]; C4 [pos="-0.5,0.5!"]; C5 [pos="-1.5,1!"]; N3 [pos="-2.5,0.5!"]; H1 [pos="-3,1!"]; O1 [pos="-1.5,2!"]; C6 [pos="-3.5,0!"]; H2 [pos="-4,0.5!"]; H3 [pos="-4,-0.5!"]; H4 [pos="-3.5,-0.5!"]; N4 [pos="-0.5,-0.5!"]; H5 [pos="-1,-1!"]; C7 [pos="0.5,-1!"]; O2 [pos="1,-1.5!"]; C8 [pos="0.5,-2!"]; H6 [pos="0,-2.5!"]; H7 [pos="1,-2.5!"]; H8 [pos="0.5,-2.5!"]; H9 [pos="-1,0!"]; H10 [pos="2,0.5!"]; H11 [pos="0,2.5!"]; H12 [pos="-0.2,0!"]; H13 [pos="-0.8,0!"]; H14 [pos="-0.5,1!"]; }
Figure 1: Chemical Structure of Nα-Acetyl-L-histidine methyl amide.
Synthesis and Reactivity
Synthesis Protocol
The synthesis of Nα-Acetyl-L-histidine methyl amide typically involves a two-step process starting from L-histidine. The general approach is to first protect the α-amino group via acetylation, followed by the amidation of the carboxyl group.
Step 1: N-acetylation of L-Histidine
-
Dissolve L-histidine in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Reflux the mixture for a designated period, typically 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
The crude N-acetyl-L-histidine can be purified by recrystallization.
Step 2: Amidation of N-acetyl-L-histidine
-
Activate the carboxyl group of N-acetyl-L-histidine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to minimize racemization.
-
Dissolve N-acetyl-L-histidine and the coupling additives in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
-
Add the coupling agent and stir at 0°C for a short period to form the active ester.
-
Introduce methylamine (often as a solution in a solvent like THF or as a salt, methylamine hydrochloride, with the addition of a base like triethylamine) to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
After completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Purify the product, Nα-Acetyl-L-histidine methyl amide, using column chromatography on silica gel.
Figure 2: General workflow for the synthesis of Nα-Acetyl-L-histidine methyl amide.
Reactivity
The reactivity of Nα-Acetyl-L-histidine methyl amide is primarily dictated by its imidazole side chain. The imidazole ring can act as a nucleophile and a general base in chemical reactions. It is also susceptible to photo-oxidation, which can lead to the formation of cross-linked dimers, a reaction that mimics the photodamage of histidine residues in proteins.[3] The amide bonds introduced through acetylation and amidation are generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions.
Applications in Research and Drug Development
Peptide Synthesis
Nα-Acetyl-L-histidine methyl amide serves as a modified amino acid building block in solid-phase peptide synthesis (SPPS).[2][4] The protection of both the N-terminus (with an acetyl group) and the C-terminus (with a methyl amide group) prevents its participation in peptide bond formation in the main chain, making it suitable for incorporation as a terminal residue or for side-chain modifications.
Experimental Protocol: Incorporation into a Peptide Sequence via Side-Chain Linkage (Conceptual)
This protocol outlines a conceptual approach for linking Nα-Acetyl-L-histidine methyl amide to a solid support through its imidazole side chain for specialized peptide synthesis applications.
-
Resin Selection and Preparation: Choose a suitable resin with a linker that can react with the imidazole ring, for example, a chlorotrityl chloride resin. Swell the resin in an appropriate solvent like DCM.
-
Activation of Imidazole: The imidazole ring of Nα-Acetyl-L-histidine methyl amide can be activated for nucleophilic attack. This may involve the use of a base to deprotonate the imidazole nitrogen.
-
Coupling to Resin: The activated Nα-Acetyl-L-histidine methyl amide is then reacted with the resin. The reaction is typically carried out in a suitable solvent and may require extended reaction times and monitoring.
-
Washing: After coupling, the resin is thoroughly washed with alternating solvents (e.g., DMF and DCM) to remove any unreacted material and byproducts.
-
Peptide Elongation: With the modified histidine derivative anchored to the resin, standard SPPS cycles of deprotection and coupling can be performed to elongate the peptide chain from a suitable point on the linker or the anchored molecule.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)).
-
Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Biochemical Research
This compound is a valuable tool for studying enzyme kinetics and inhibitor screening, particularly for enzymes that recognize or metabolize histidine-containing peptides.[1] Its increased stability compared to native L-histidine allows for more controlled experimental conditions.
Potential Pharmacological Applications
Neuroprotection: Nα-Acetyl-L-histidine methyl amide is explored for its potential neuroprotective effects.[1] While direct studies on this specific molecule are limited, related N-acetylated amide compounds have shown promise. For instance, N-acetylcysteine amide (NACA) has been demonstrated to provide neuroprotection by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway.[5][6] This pathway upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key factor in neuronal damage following traumatic brain injury and in neurodegenerative diseases.[5][6] The structural similarity of Nα-Acetyl-L-histidine methyl amide to NACA suggests it may act through a similar mechanism, reducing oxidative damage and apoptosis in neuronal cells.[6]
Sources
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- 2. scbt.com [scbt.com]
- 3. "Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Ope" by Maneesha Jakkampudi [opus.govst.edu]
- 4. nbinno.com [nbinno.com]
- 5. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Ac-L-His-NHMe solubility in aqueous and organic solvents
An In-depth Technical Guide to the Solubility of Ac-L-His-NHMe for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nα-Acetyl-L-histidine methylamide (Ac-L-His-NHMe) is a modified dipeptide derivative that serves as a valuable model compound in biochemical studies and as a fragment in pharmaceutical peptide design. Its blocked N- and C-termini neutralize the terminal charges, isolating the physicochemical contributions of the histidine side chain. Understanding the solubility of Ac-L-His-NHMe across a spectrum of aqueous and organic media is paramount for its effective application in drug formulation, peptide synthesis, and high-throughput screening assays. This guide provides a comprehensive analysis of the molecule's solubility profile, the underlying chemical principles, and robust protocols for its empirical determination.
Molecular Structure and Its Influence on Solubility
The solubility of Ac-L-His-NHMe is dictated by its unique chemical structure. The N-terminal amine is capped with an acetyl group, and the C-terminal carboxylic acid is converted to a methylamide. These modifications remove the zwitterionic character typical of free amino acids, rendering the peptide backbone neutral[1]. Consequently, the solubility behavior is almost entirely governed by the physicochemical properties of the imidazole side chain of the histidine residue.
The imidazole ring is the key to understanding this molecule's behavior. It is an aromatic heterocycle containing two nitrogen atoms. One of these nitrogens has a lone pair of electrons and can act as a proton acceptor (a base), while the other is protonated. The conjugate acid of this imidazole side chain has a pKa of approximately 6.0[2][3][4]. This value is critical because it falls near physiological pH, meaning that small shifts in pH can dramatically alter the molecule's protonation state and, therefore, its overall charge and solubility[4][5].
Below a pH of 6, the imidazole ring is predominantly protonated, carrying a positive charge and forming an imidazolium cation[2][3]. This charge significantly enhances the molecule's interaction with polar solvents like water, thereby increasing its solubility. Conversely, at a pH above 6.0, the imidazole ring is mostly in its neutral, deprotonated form, which reduces its polarity and decreases aqueous solubility[2]. This pH-dependent transition is a defining characteristic of histidine-containing peptides[6][7][8].
Caption: pH-dependent protonation equilibrium of the Ac-L-His-NHMe imidazole side chain.
Aqueous Solubility Profile
The aqueous solubility of Ac-L-His-NHMe is modest and highly sensitive to pH.
General Solubility in Water: At neutral pH, Ac-L-His-NHMe is described as having slight solubility in water[9]. In this state, the molecule is uncharged, and its solubility is limited by the polarity of its peptide backbone and neutral imidazole ring.
The Critical Effect of pH: As predicted by its structure, the aqueous solubility of Ac-L-His-NHMe increases significantly in acidic conditions. By lowering the pH to below 6.0, the imidazole side chain becomes protonated, conferring a net positive charge on the molecule[3][4]. This cationic nature promotes strong electrostatic interactions with water molecules, disrupting the solute-solute interactions in the solid state and favoring dissolution. This principle is widely exploited to improve the solubility of histidine-containing peptides for various applications[6][10].
For practical purposes, if Ac-L-His-NHMe does not readily dissolve in neutral water, the addition of a dilute acid, such as 10% acetic acid, is recommended to facilitate solubilization[1][11].
| Solvent System | Expected pH Range | Dominant Molecular State | Relative Solubility | Practical Recommendation |
| Deionized Water | ~7.0 | Neutral | Low / Slight[9] | Sonication or warming may be required. |
| Phosphate-Buffered Saline (PBS) | 7.4 | Neutral | Low / Slight | Expect behavior similar to deionized water. |
| Dilute Acetic Acid (e.g., 0.1 M) | < 5.0 | Cationic (+) | High | Recommended as a primary strategy for creating aqueous stock solutions[1][11]. |
| Dilute Ammonium Hydroxide (e.g., 0.1 M) | > 9.0 | Neutral | Low / Slight | Not recommended; offers no advantage over neutral water. |
Organic Solvent Solubility
The solubility of Ac-L-His-NHMe in organic solvents is generally limited, reflecting its polar peptide character. The choice of an appropriate organic solvent depends on the solvent's polarity and its hydrogen bonding capability.
Polar Aprotic Solvents:
-
Dimethyl Sulfoxide (DMSO): Ac-L-His-NHMe is slightly soluble in DMSO, with dissolution often requiring heating[9]. A related compound, N-Acetyl-L-histidine, shows a solubility of approximately 20 mg/mL in DMSO, which can serve as a useful, albeit rough, estimate[12]. DMSO is a strong hydrogen bond acceptor and can effectively solvate the amide groups of the peptide.
Polar Protic Solvents:
-
Methanol (MeOH): Similar to DMSO, Ac-L-His-NHMe is reported to be slightly soluble in methanol[9]. As a protic solvent, methanol can act as both a hydrogen bond donor and acceptor, allowing it to interact favorably with the peptide.
-
Formic Acid & Hexafluoroisopropanol (HFIP): While specific data for Ac-L-His-NHMe is unavailable, studies on similar N-acetyl amino acid amides show that solvents like formic acid and HFIP are highly effective at solubilizing peptide structures. They achieve this by favorably interacting with both hydrophobic side chains and the polypeptide backbone[13]. These should be considered for highly resistant samples, keeping in mind their aggressive nature.
Non-Polar Solvents:
-
Toluene, Hexane, Diethyl Ether: Solubility is expected to be negligible. The non-polar nature of these solvents cannot overcome the strong intermolecular hydrogen bonding present in the solid, polar Ac-L-His-NHMe.
| Solvent | Solvent Class | Observed/Expected Solubility | Notes |
| Water (H₂O) | Polar Protic | Slight (at neutral pH)[9] | Highly pH-dependent. Use of a proxy compound suggests >60 mg/mL may be achievable with acid/heat[12]. |
| Methanol (MeOH) | Polar Protic | Slight[9] | A common choice for peptides with moderate polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slight, aided by heating[9] | A strong solvent for many peptides. Proxy data suggests ~20 mg/mL[12]. |
| Acetonitrile (ACN) | Polar Aprotic | Low (Expected) | Generally a weaker solvent for peptides than DMSO or MeOH. |
| Hexane / Toluene | Non-Polar | Insoluble (Expected) | Not suitable for this polar molecule. |
Standard Protocol for Experimental Solubility Determination
To obtain quantitative solubility data, a robust and systematic protocol is essential. The following procedure is based on the widely accepted shake-flask method.
Caption: Experimental workflow for determining the solubility of Ac-L-His-NHMe.
Methodology:
-
Preparation: Accurately weigh an excess amount of solid Ac-L-His-NHMe (e.g., 10 mg) into a suitable vial (e.g., a 2 mL autosampler vial). The key is to ensure there will be undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial tightly. Place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). This step is critical to ensure the solution is truly saturated.
-
Phase Separation: To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., >10,000 x g) for an extended period (e.g., 1 hour)[14]. Alternatively, a syringe filter (0.22 µm) can be used, but care must be taken to avoid sample loss or premature precipitation.
-
Quantification:
-
Gravimetric Method: Carefully withdraw a known volume of the clear supernatant, transfer it to a pre-weighed vial, lyophilize or evaporate the solvent completely, and weigh the remaining solid residue[14].
-
Chromatographic Method (Recommended): Withdraw a known volume of the supernatant, dilute it appropriately, and analyze its concentration using a validated HPLC-UV method against a standard curve of known concentrations.
-
-
Calculation: Express the final, validated concentration as the solubility in mg/mL or moles/liter (M).
Summary and Key Takeaways
-
Central Role of Histidine: The solubility of Ac-L-His-NHMe is fundamentally linked to the pKa (~6.0) of its histidine side chain.
-
pH is the Master Variable: Aqueous solubility is low at neutral and basic pH but can be dramatically increased by acidification of the solvent. This makes pH adjustment the primary tool for dissolving this compound in aqueous media.
-
Organic Solubility is Limited: Ac-L-His-NHMe shows only slight solubility in common polar organic solvents like DMSO and methanol. Aggressive solvents like HFIP or formic acid may be required for challenging applications.
-
Empirical Verification is Crucial: While these principles provide a strong predictive framework, the provided experimental protocol should be used to determine precise solubility values for specific applications and solvent systems. Always begin solubility tests with a small aliquot of the material before committing the entire sample[1][11].
References
-
Title: Histidine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Get To Know Histidine Source: University of Arizona URL: [Link]
-
Title: If Histidine is a basic A.A., who does it have a lower pKa than Tyrosine and Cysteine...or better, why aren't Tyrosine and Cysteine considered basic? Source: Reddit r/Mcat URL: [Link]
-
Title: How is histidine the only amino acid whith a side chain that ionizes within a physiological pH? Source: Quora URL: [Link]
-
Title: Histidine pKa values for both active site histidines (H119 and H131) were determined by monitoring Hε1 chemical shifts as a fun Source: NESG Wiki URL: [Link]
-
Title: Peptide Solubility | Peptide Synthesis Source: Bio Basic URL: [Link]
-
Title: Guidelines for Dissolving Peptides Source: GenScript URL: [Link]
-
Title: Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent Source: PubMed Central (PMC) URL: [Link]
-
Title: The pH sensitivity of histidine-containing lytic peptides Source: PubMed URL: [Link]
-
Title: pH-Dependent Membrane Interactions of the Histidine-Rich Cell-Penetrating Peptide LAH4-L1 Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: PEPTIDE SOLUBILITY GUIDELINES Source: GenScript URL: [Link]
-
Title: The pH sensitivity of histidine-containing lytic peptides Source: Stevens Institute of Technology URL: [Link]
-
Title: Constructing bioactive peptides with pH-dependent activities Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization Source: PubMed URL: [Link]
-
Title: Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions Source: Request PDF on ResearchGate URL: [Link]
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- 7. pH-Dependent Membrane Interactions of the Histidine-Rich Cell-Penetrating Peptide LAH4-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwith.stevens.edu [researchwith.stevens.edu]
- 9. AC-HIS-NHME | 6367-11-9 [chemicalbook.com]
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- 14. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Roles of Histidine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histidine-containing peptides (HCPs) represent a versatile class of biomolecules with a wide spectrum of physiological roles, largely dictated by the unique physicochemical properties of the histidine residue's imidazole ring. This guide provides an in-depth exploration of the core biological functions of HCPs, including their crucial roles as antioxidants, anti-glycation agents, metal ion chelators, and signaling molecules. We will delve into the mechanistic underpinnings of these functions, supported by experimental evidence and established protocols. Key examples such as carnosine, anserine, and thyrotropin-releasing hormone (TRH) will be examined in detail to illustrate the diverse activities and therapeutic potential of this peptide family. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, offering both foundational knowledge and practical insights into the study of histidine-containing peptides.
The Pivotal Role of the Histidine Residue
The functional diversity of histidine-containing peptides is intrinsically linked to the chemical characteristics of the histidine side chain. The imidazole ring of histidine has a pKa of approximately 6.0, which allows it to act as both a proton donor and acceptor at physiological pH. This property makes it an excellent buffer, contributing to pH homeostasis in tissues like skeletal muscle.[1] Furthermore, the imidazole ring is a potent ligand for metal ions and possesses the ability to quench reactive oxygen species (ROS), underpinning the antioxidant and metal-chelating functions of these peptides.[2]
Antioxidant and Anti-inflammatory Properties
A primary and extensively studied role of HCPs is their capacity to counteract oxidative stress. This is achieved through a multi-pronged approach involving direct ROS scavenging, chelation of pro-oxidant transition metals, and inhibition of lipid peroxidation.[2]
Mechanisms of Antioxidant Action
-
Direct ROS Scavenging: The imidazole ring of histidine can directly neutralize free radicals, such as hydroxyl and peroxyl radicals, by donating a hydrogen atom.[2] This action helps to mitigate cellular damage induced by oxidative stress.[3]
-
Metal Ion Chelation: Transition metals like copper and iron can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. The imidazole group of HCPs can effectively chelate these metal ions, rendering them redox-inactive and preventing the initiation of oxidative chain reactions.[4][5]
-
Inhibition of Lipid Peroxidation: Cell membranes are highly susceptible to oxidative damage via lipid peroxidation. HCPs, such as carnosine and anserine, protect the integrity and function of cell membranes by inhibiting this process.[2][6]
Key Examples: Carnosine and Anserine
Carnosine (β-alanyl-L-histidine) and its methylated analogue, anserine (β-alanyl-3-methyl-L-histidine), are highly concentrated in skeletal muscle and brain tissues.[1][7] They are recognized as potent physiological antioxidants.[3][6] Studies have shown that these dipeptides protect cells from oxidative damage and play a role in mitigating the effects of aging and neurodegenerative diseases.[8][9] Carnosine, in particular, has demonstrated the ability to protect oligodendrocytes from oxidative stress, suggesting implications for demyelinating diseases.[3]
Experimental Workflow: Assessing Antioxidant Capacity
A common method to quantify the antioxidant potential of HCPs is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the histidine-containing peptide and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add varying concentrations of the peptide solution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[2]
-
Caption: Workflow for DPPH radical scavenging assay.
Anti-Glycation Activity
Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end products (AGEs).[10] AGEs are implicated in the pathogenesis of various age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[11]
Carnosine as a Potent Anti-Glycation Agent
Carnosine is a well-documented anti-glycating agent.[10][11] It can inhibit the formation of AGEs by reacting with carbonyl groups on sugars and proteins, thereby preventing protein cross-linking.[12] This "sacrificial" mechanism protects proteins from glycation-induced damage.[10] By preventing the accumulation of AGEs, carnosine helps to maintain the structural and functional integrity of tissues.[10][13]
Proposed Mechanism of Anti-Glycation
The proposed mechanism involves the interaction of carnosine with reactive carbonyl species (RCS), such as methylglyoxal, which are intermediates in AGE formation. Carnosine can effectively "trap" these RCS, forming carnosine-carbonyl adducts and thus preventing them from reacting with proteins.[12]
Caption: Carnosine's anti-glycation mechanism.
Metal Ion Homeostasis
Histidine-rich peptides and proteins play a significant role in maintaining the homeostasis of essential metal ions, such as zinc, copper, and nickel.[14][15] The imidazole ring of histidine is a primary binding site for these metal ions.[16]
Histidine-rich glycoproteins (HRGs) in the blood plasma, for instance, have multiple histidine-rich regions that can bind to divalent metal ions.[15] This binding is crucial for regulating processes like coagulation and angiogenesis.[15] Similarly, histidine-rich peptides in prokaryotes are involved in metal transport and detoxification.[14][17] The ability of these peptides to bind metal ions with varying affinities allows for the precise regulation of their bioavailability.[5]
Neurotransmission and Neuromodulation
Certain histidine-containing peptides function as neurotransmitters or neuromodulators in the central nervous system.
Thyrotropin-Releasing Hormone (TRH)
Thyrotropin-releasing hormone (TRH) is a tripeptide (pGlu-His-Pro-NH2) produced in the hypothalamus.[18][19] Its primary role is to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[20][21] This action is central to the regulation of the hypothalamic-pituitary-thyroid axis, which controls metabolism, growth, and development.[20][22]
Beyond its endocrine functions, TRH also acts as a neurotransmitter in various brain regions, influencing arousal, feeding behavior, and temperature regulation.[20][21]
Carnosine and Anserine in the Brain
Carnosine and anserine are also found in the brain, where they are thought to have neuroprotective effects.[1][8] Their antioxidant and anti-glycation properties may help to protect neurons from damage.[8] Some studies suggest that these dipeptides may also modulate neurotransmission.[1]
Other Biological Roles
The functional repertoire of histidine-containing peptides extends to other areas:
-
pH Buffering: As mentioned earlier, the imidazole ring's pKa makes HCPs, particularly carnosine, effective intracellular pH buffers, which is critical during intense muscle activity.[1]
-
Enzyme Modulation: Some HCPs can modulate the activity of certain enzymes.[1]
-
Wound Healing: Carnosine has been suggested to promote wound healing, although more rigorous clinical evaluation is needed.[1]
-
Antimicrobial Activity: Histatins, a family of histidine-rich peptides found in saliva, exhibit antimicrobial properties.[5] Designer histidine-rich peptides have also been shown to have a range of biological activities, including antimicrobial and cell-penetrating capabilities.[23]
Conclusion and Future Directions
Histidine-containing peptides are a functionally diverse group of molecules with significant physiological importance. Their roles as antioxidants, anti-glycation agents, metal ion chelators, and signaling molecules underscore their potential as therapeutic agents for a variety of diseases. The unique properties of the histidine residue provide a versatile scaffold for these activities.
Future research should focus on further elucidating the precise molecular mechanisms underlying the actions of these peptides, particularly in complex biological systems. The development of synthetic histidine-rich peptides with enhanced stability and targeted activity is a promising avenue for drug discovery.[23] Rigorous clinical trials are also necessary to validate the therapeutic efficacy of these peptides in human diseases.[1]
References
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Quinn, P. J., Boldyrev, A. A., & Formazuyk, V. E. (1992). Carnosine: its properties, functions and potential therapeutic applications. Molecular Aspects of Medicine, 13(5), 379-444. [Link]
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Prohealthlongevity. (n.d.). Exploring the Anti-Glycation Properties of L-Carnosine for Health and Longevity. Prohealthlongevity. [Link]
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Javadi, S., Jyleh, H. F., & Eghtesadi, S. (2019). Carnosine and advanced glycation end products: a systematic review. Journal of the American College of Nutrition, 38(6), 564-572. [Link]
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You and Your Hormones. (2021). Thyrotropin-releasing hormone. You and Your Hormones. [Link]
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Wikipedia. (n.d.). Thyrotropin-releasing hormone. Wikipedia. [Link]
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Reddy, V. P., Garrett, M. R., Perry, G., & Smith, M. A. (2005). Carnosine: a versatile antioxidant and antiglycating agent. Science of Aging Knowledge Environment, 2005(18), pe12. [Link]
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Thyroid UK. (2021). Thyrotropin-releasing Hormone. Thyroid UK. [Link]
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Severin, S. E., Boldyrev, A. A., & Dupin, A. M. (1986). [Biological role of histidine-containing dipeptides]. Biokhimiia (Moscow, Russia), 51(12), 1930–1943. [Link]
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Yildiz, G., Demiryurek, S., & Demiryurek, A. T. (2017). Antiglycation and anti-oxidant efficiency of carnosine in the plasma and liver of aged rats. Geriatrics & Gerontology International, 17(12), 2610–2614. [Link]
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Prgomet, S., & Fumić, K. (1993). [Thyrotropin-releasing hormone: distribution, role and importance]. Lijecnicki vjesnik, 115(3-4), 93–97. [Link]
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Life Extension. (2024). Is Carnosine Anti-Aging?. Life Extension. [Link]
-
Dr. Oracle. (2025). What is Thyrotropin-Releasing Hormone (TRH)?. Dr. Oracle. [Link]
-
Goldstein, G., David, C., Shmuel, M., Ivanir, E., Shinder, V., Zeskind, A., ... & Ben-Sasson, S. A. (2025). Endogenous histidine peptides are physiological antioxidants that prevent oligodendrocyte cell death and myelin loss in vivo. Glia, 73(1), 122-139. [Link]
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Ramilo, C. A., Vázquez, E., Abian, O., & Villa-Perrote, M. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. Microbial cell factories, 10, 100. [Link]
-
Yamashita, S., & Kishi, S. (2017). Biological functions of histidine-dipeptides and metabolic syndrome. Journal of clinical biochemistry and nutrition, 61(2), 99–104. [Link]
-
Masuoka, N., Yoshikawa, K., & Hisatsune, T. (2018). Daily Carnosine and Anserine Supplementation Alters Verbal Episodic Memory and Resting State Network Connectivity in Healthy Elderly Adults. Frontiers in aging neuroscience, 10, 43. [Link]
-
Cheng, T., Xia, W., Wang, P., Huang, F., Wang, J., & Sun, H. (2013). Histidine-rich proteins in prokaryotes: metal homeostasis and environmental habitat-related occurrence. Metallomics : integrated biometal science, 5(10), 1423–1429. [Link]
- Bechinger, B., & Salnikov, E. S. (202
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The Versatile Coordinator: An In-depth Technical Guide to the Function of the Imidazole Side Chain in Metal Ion Coordination
Abstract
The imidazole side chain of the amino acid histidine holds a position of paramount importance in the realms of bioinorganic chemistry, enzymology, and drug development. Its unique electronic and steric properties, particularly its ability to act as a potent ligand for a wide array of metal ions, make it a recurring motif in the active sites of metalloproteins and a key target for therapeutic intervention. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing imidazole-metal ion interactions. We will delve into the fundamental coordination chemistry, explore the nuanced roles of histidine in biological systems, and present methodologies for the characterization of these critical interactions.
Fundamental Principles of Imidazole-Metal Ion Coordination
The versatility of the histidine side chain as a metal ligand stems from the electronic structure of its imidazole ring. This five-membered aromatic heterocycle contains two nitrogen atoms, Nδ1 (Nτ) and Nε2 (Nπ), which possess distinct chemical properties that dictate their coordination behavior.[1]
Protonation States and pH-Dependence
A crucial feature of the imidazole ring is its pKa, which is approximately 6.0-7.0 in proteins, a value close to physiological pH.[2][3] This allows the side chain to exist in three distinct protonation states, each with different coordination capabilities:
-
Cationic (Imidazolium) form: At pH values significantly below its pKa, the imidazole ring is protonated on both nitrogen atoms, carrying a net positive charge. In this state, it is generally unable to coordinate to metal ions as it lacks a lone pair of electrons for donation.[1]
-
Neutral form: Near physiological pH, the imidazole ring is typically singly protonated. This gives rise to two tautomeric forms: the Nδ1-H (or Nτ-H) tautomer and the Nε2-H (or Nπ-H) tautomer. The unprotonated nitrogen atom in each tautomer possesses a lone pair of electrons, making it an excellent σ-donor and a primary site for metal ion coordination.[4][5] The Nε2 atom is generally the preferred coordination site in proteins due to steric considerations.[4]
-
Anionic (Imidazolate) form: Under strongly basic conditions (pKa > 14), the imidazole ring can be deprotonated at both nitrogen atoms, resulting in a negatively charged imidazolate ion.[1] While less common physiologically, this form can act as a bridging ligand between two metal ions. Complexation to a metal ion can significantly lower the pKa of the N-H proton, making deprotonation more feasible under physiological conditions.[5][6]
The pH-dependent nature of histidine's protonation state is a key determinant of metal binding and release in many biological processes.[1][7]
Caption: pH-dependent equilibrium between the protonation states of the imidazole side chain.
Coordination Modes and Geometry
The imidazole side chain of histidine can coordinate to metal ions in several ways:
-
Monodentate Coordination: This is the most common mode, where one of the nitrogen atoms of the neutral imidazole ring binds to the metal center.[5]
-
Bidentate Coordination: In some cases, particularly with the free amino acid histidine, the metal ion can be chelated by the imidazole nitrogen and the α-amino group or the carboxylate group.[5][8]
-
Bridging Coordination: The deprotonated imidazolate form can bridge two metal ions.
The geometry of the metal-histidine interaction is also well-defined. Cations typically lie in the plane of the imidazole ring, along the direction of the lone pair of the coordinating nitrogen atom.[4] The coordination number and the overall geometry of the metal complex are highly dependent on the specific metal ion and the other coordinating ligands.[1]
The Role of Histidine in Metalloenzymes and Metalloproteins
The unique properties of the imidazole side chain make histidine one of the most frequently observed amino acid residues in the active sites of metalloenzymes and in metal-binding sites of proteins.[2][5]
Catalytic Functions
In the active sites of enzymes, histidine residues play several crucial roles in catalysis:
-
Lewis Base Catalysis: The nitrogen atoms of the imidazole ring act as excellent Lewis bases, donating a pair of electrons to coordinate with a metal ion.[2] This coordination can activate the metal ion, for example, by polarizing a bound water molecule to act as a potent nucleophile.[9] A prime example is carbonic anhydrase, where three histidine residues coordinate to a zinc ion, which in turn activates a water molecule for the hydration of carbon dioxide.[8][10]
-
General Acid-Base Catalysis: Due to its pKa near neutrality, histidine can act as both a proton donor (general acid) and a proton acceptor (general base) during an enzymatic reaction.[2][9]
-
Modulation of Redox Potential: The donor/acceptor capabilities of the imidazole ligand are key determinants of the redox properties and reactivity of the coordinated metal ion.[6] The protonation state of the histidine can fine-tune the electronic environment of the metal center, thereby modulating its redox potential.
Caption: Schematic of histidine residues coordinating a metal ion in an enzyme active site to activate a substrate.
Structural Roles and Metal Ion Trafficking
Beyond catalysis, histidine residues are integral to the structure and function of many proteins:
-
Structural Scaffolding: Histidine-metal coordination can provide crucial cross-links that stabilize the tertiary and quaternary structures of proteins.[1]
-
Metal Ion Transport and Storage: Histidine-rich proteins and motifs, such as the polyhistidine-tag (His-tag), have a high affinity for certain metal ions and are involved in their transport and storage.[5][11] This property is widely exploited in protein purification using Immobilized Metal Affinity Chromatography (IMAC).[7][11]
Stability and Selectivity of Metal-Imidazole Complexes
The stability of metal-imidazole complexes varies significantly depending on the metal ion. The Irving-Williams series, which describes the relative stabilities of complexes of high-spin, divalent, first-row transition metal ions, generally holds true for imidazole complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[12]
Table 1: Logarithmic Stability Constants (log K1) for 1:1 Complexes of Imidazole with Divalent Metal Ions
| Metal Ion | log K1 |
| Mg²⁺ | 0.16 |
| Ca²⁺ | -0.17 |
| Mn²⁺ | 1.34 |
| Fe²⁺ | ~2.0 (estimated) |
| Co²⁺ | 2.48 |
| Ni²⁺ | 3.09 |
| Cu²⁺ | 4.23 |
| Zn²⁺ | 2.48 |
| Cd²⁺ | 2.80 |
Data compiled from various sources and should be considered approximate as values can vary with experimental conditions.[13]
The specific coordination environment within a protein can, however, lead to deviations from this series, allowing for metal ion selectivity.[12]
Experimental Methodologies for Studying Metal-Imidazole Interactions
A variety of biophysical and biochemical techniques are employed to characterize the interaction between metal ions and histidine residues.
Spectroscopic Techniques
-
UV-Visible Spectroscopy: The d-d electronic transitions of transition metal ions are sensitive to the coordination environment. Changes in the UV-Vis spectrum upon addition of an imidazole-containing ligand can provide information about complex formation and stoichiometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the structure and dynamics of metal-binding sites. 1H, 13C, and 15N chemical shifts of the imidazole ring are sensitive to metal coordination and protonation state.[14]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is applicable to paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)) and can provide detailed information about the coordination geometry and the nature of the coordinating ligands.[15][16]
Calorimetric and Chromatographic Techniques
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of thermodynamic parameters such as the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
-
Immobilized Metal Affinity Chromatography (IMAC): While primarily a purification technique, IMAC can be used to qualitatively assess the binding of proteins with surface-exposed histidines to various metal ions.[7][11]
Protocol: Characterization of Metal-Histidine Binding by Isothermal Titration Calorimetry (ITC)
-
Preparation of Reagents:
-
Prepare a solution of the histidine-containing peptide or protein of interest in a suitable buffer (e.g., HEPES, Tris) at a known concentration (typically in the µM range).
-
Prepare a solution of the metal salt (e.g., NiCl₂, ZnSO₄) in the same buffer at a concentration 10-20 times higher than the protein concentration.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Thoroughly clean the ITC sample and reference cells with buffer.
-
Fill the reference cell with buffer.
-
Load the protein solution into the sample cell.
-
Load the metal solution into the injection syringe.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).
-
-
Titration:
-
Perform a series of small, sequential injections of the metal solution into the sample cell while monitoring the heat change.
-
Allow the system to return to thermal equilibrium between each injection.
-
Continue the titration until the binding sites on the protein are saturated and no further significant heat changes are observed.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection to obtain the heat released or absorbed per mole of injectant.
-
Plot the integrated heat data against the molar ratio of metal to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
-
Caption: Step-by-step workflow for characterizing metal-histidine interactions using Isothermal Titration Calorimetry.
Applications in Drug Development
The critical role of histidine-metal ion interactions in biological systems makes them an attractive target for drug development.
-
Enzyme Inhibition: Designing molecules that can chelate or displace the catalytic metal ion in an enzyme's active site is a common strategy for enzyme inhibition.[17]
-
Chelation Therapy: This approach involves the administration of chelating agents to remove toxic metal ions from the body. Histidine and its derivatives can be considered in the design of such agents.[8]
-
Drug Delivery: The affinity of polyhistidine tags for metal ions can be exploited for targeted drug delivery systems.[18]
Conclusion
The imidazole side chain of histidine is a uniquely versatile and indispensable component in the coordination chemistry of biological systems. Its pH-dependent protonation state, diverse coordination modes, and ability to fine-tune the properties of metal ions make it a central player in enzyme catalysis, protein structure, and metal ion homeostasis. A thorough understanding of the principles governing histidine-metal ion interactions, facilitated by the experimental methodologies outlined in this guide, is crucial for advancing our knowledge in biochemistry, molecular biology, and the development of novel therapeutics.
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Li, S., et al. (2013). Interaction between Histidine and Zn(II) Metal Ions over a Wide pH as Revealed by Solid-State NMR Spectroscopy and DFT Calculations. The Journal of Physical Chemistry B, 117(30), 8954–8965. [Link]
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Kapinos, L. E., Song, B., & Sigel, H. (1998). Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. Inorganica Chimica Acta, 280(1-2), 50-56. [Link]
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Roth, J. P. (2010). Evidence for a Dual Role of an Active Site Histidine in α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase. Biochemistry, 49(16), 3464–3472. [Link]
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Krewald, V., et al. (2015). Metal-induced histidine deprotonation in biocatalysis? Experimental and theoretical insights into superoxide reductase. Chemical Science, 6(1), 573-582. [Link]
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Maj, M., et al. (2015). Histidine Orientation Modulates the Structure and Dynamics of a de Novo Metalloenzyme Active Site. ResearchGate. [Link]
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Lin, Y. L., & Lim, C. (2004). Factors Governing the Protonation State of Zn-Bound Histidine in Proteins: A DFT/CDM Study. The Journal of Physical Chemistry B, 108(40), 15829–15842. [Link]
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Funk, M. A., & Barrios, A. M. (2021). Histidine phosphorylation in metalloprotein binding sites. Journal of Inorganic Biochemistry, 224, 111606. [Link]
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Bönisch, M., et al. (2023). Investigating Native Metal Ion Binding Sites in Mammalian Histidine-Rich Glycoprotein. Journal of the American Chemical Society, 145(12), 6886–6897. [Link]
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Histidine. (n.d.). In Wikipedia. [Link]
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Fisher, S. Z., et al. (2015). Proton Occupancies in Histidine Side Chains of Carbonic Anhydrase II by Neutron Crystallography and NMR – Differences, Similarities and Opportunities. Angewandte Chemie International Edition, 54(48), 14442-14446. [Link]
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Metal binding kinetics of bi-Histidine sites used in ψ-analysis: Evidence for high energy protein folding intermediates. (n.d.). National Institutes of Health. [Link]
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Novel metal chelating molecules with anticancer activity. Striking effect of the imidazole substitution of the histidine-pyridine-histidine system. (2015). PubMed. [Link]
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Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. (2022). ResearchGate. [Link]
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Chakravorty, A., & Cotton, F. A. (1963). STABILITY CONSTANTS AND STRUCTURES OF SOME METAL COMPLEXES WITH IMIDAZOLE DERIVATIVES. The Journal of Physical Chemistry, 67(12), 2878-2883. [Link]
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Franklin, L. M., et al. (2020). DFT Study on the His-Tag Binding Affinity of Metal Ions in Modeled Hexacationic Metal Complexes. Molecules, 25(11), 2639. [Link]
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Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. (2019). Office of Scientific and Technical Information. [Link]
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Franklin, L. M., & Johnson, D. K. (2020). A DFT study of isolated histidine interactions with metal ions (Ni2+, Cu2+, Zn2+) in a six-coordinated octahedral complex. Journal of Molecular Modeling, 26(6), 116. [Link]
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Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and water coordination on the structure and properties of L-histidine and zwitterionic L-histidine. (2011). ResearchGate. [Link]
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Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2021). MDPI. [Link]
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Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. (2004). PubMed. [Link]
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New protonation microequilibrium treatment in the case of some amino acid and peptide derivatives containing a bis(imidazolyl)methyl group. (2005). PubMed. [Link]
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N-Acetylated Amino Acid Amides: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
Introduction: Beyond the Building Blocks
In the vast landscape of bioactive molecules, the subtle modification of fundamental structures can unlock profound changes in function and therapeutic applicability. N-acetylated amino acid amides represent a fascinating class of compounds derived from the proteinogenic amino acids. By acetylating the N-terminus and amidating the C-terminus, the inherent zwitterionic nature of the parent amino acid is neutralized. This seemingly simple alteration dramatically impacts the molecule's physicochemical properties, enhancing its lipophilicity, membrane permeability, and metabolic stability.[1][2] These modifications transform the basic building blocks of proteins into signaling molecules and potential drug candidates with diverse pharmacological profiles.
This technical guide provides an in-depth exploration of N-acetylated amino acid amides, designed for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their complex mechanisms of action, and survey their current standing in the drug discovery pipeline, moving beyond a simple recitation of facts to explain the causal links between structure, function, and therapeutic application.
Chemical Synthesis and Physicochemical Properties
The synthesis of N-acetylated amino acid amides is a multi-step process that can be achieved through various established methods in peptide chemistry. The general strategy involves the N-acetylation of an amino acid followed by the amidation of the C-terminal carboxylic acid.
General Synthetic Workflow
The synthesis can be broadly categorized into two key stages: N-acetylation and C-terminal amidation. These can be performed sequentially to yield the desired product.
Caption: General workflow for the synthesis of N-acetylated amino acid amides.
Experimental Protocol: General Synthesis using Carbodiimide Coupling
This protocol outlines a general solution-phase method for synthesizing N-acetylated amino acid amides, adaptable for various amino acids.
Stage 1: N-Acetylation of the Amino Acid
-
Dissolution: Dissolve the starting amino acid (1 equivalent) in an aqueous solution of sodium bicarbonate (e.g., 10% w/v).
-
Acetylation: Cool the solution in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture again in an ice bath and carefully acidify to pH ~2 with a strong acid (e.g., 1M HCl).
-
Extraction: Extract the N-acetyl amino acid product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetyl amino acid.
Stage 2: C-Terminal Amidation
-
Activation: Dissolve the N-acetyl amino acid (1 equivalent) in an anhydrous aprotic solvent like DMF or DCM. Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[3][4][5] Stir the mixture at 0 °C for 30 minutes to form the active ester.
-
Coupling: Add the amine source, such as ammonium chloride (for a primary amide, 1.5 equivalents), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (3 equivalents).[5]
-
Reaction: Allow the reaction to proceed at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the final N-acetylated amino acid amide product by column chromatography or recrystallization.
Physicochemical Properties
The conversion of a zwitterionic amino acid to its N-acetylated amide derivative results in significant changes in its physical and chemical properties. The loss of charge generally increases hydrophobicity (logP) and reduces water solubility, although this is highly dependent on the nature of the amino acid side chain.[6][7]
| Compound Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | logP (Predicted) | pKa (Predicted) |
| N-Acetylglycine Amide | 130.15[8] | 137-139 | Soluble | -1.6[8] | ~16 (amide N-H) |
| N-Acetyl-L-alanine Amide | 144.17[9] | 158-160 | Soluble | -1.2[9] | ~16 (amide N-H) |
| N-Acetyl-L-leucine Amide | 172.22[10][11] | 185-187 | Sparingly Soluble | -0.1[10] | ~16 (amide N-H) |
| N-Acetyl-L-phenylalanine Amide | 207.23[12] | 164-166 | Poorly Soluble | 0.6[12] | ~16 (amide N-H) |
Data compiled from various sources, including PubChem and peer-reviewed literature. Predicted values are from computational models and should be considered estimates.
Biological Significance and Mechanisms of Action
N-acetylated amino acid amides are not merely synthetic curiosities; they encompass a range of endogenous signaling molecules and pharmacologically active agents. Their mechanisms of action are diverse, often involving interactions with G-protein coupled receptors (GPCRs), ion channels, and key enzymes in metabolic pathways.
N-Acetylaspartylglutamate (NAAG): A Neuromodulator
NAAG is the most abundant peptide neurotransmitter in the mammalian nervous system.[13] It functions primarily as a selective agonist at the metabotropic glutamate receptor 3 (mGluR3), a presynaptic GPCR.[13]
Caption: NAAG signaling pathway at a glutamatergic synapse.
Activation of mGluR3 by NAAG leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the opening of voltage-gated calcium channels.[14] This cascade ultimately suppresses the release of other neurotransmitters, most notably glutamate.[14] By dampening excessive glutamate release, NAAG plays a crucial neuroprotective role. This mechanism is particularly relevant in conditions characterized by glutamatergic hyperexcitability, such as schizophrenia and neuropathic pain.[13][14]
Other Bioactive N-Acylated Amides
A broader family of N-acylated (often with fatty acids) amino acid amides acts as endogenous signaling lipids. For instance, N-arachidonoyl glycine's analgesic and anti-inflammatory effects are thought to be mediated through a multi-target mechanism:
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH): This leads to increased levels of the endocannabinoid anandamide.
-
Activation of GPR18: This orphan GPCR is implicated in initiating anti-inflammatory signaling.
-
Inactivation of T-type Calcium Channels: This contributes to its analgesic properties.
-
Inhibition of the Glycine Transporter GLYT2: This enhances inhibitory neurotransmission in the spinal cord.
Applications in Drug Development and Clinical Perspectives
The unique properties of N-acetylated amino acid amides make them attractive candidates for drug development, particularly in the realm of neurology and psychiatry.
Targeting the NAAG System for Schizophrenia and Pain
Given NAAG's role in modulating glutamate, strategies to enhance its signaling have been explored for schizophrenia, a disorder linked to glutamate dysfunction.[15] Instead of developing direct mGluR3 agonists, a prominent approach has been the inhibition of the enzyme that degrades NAAG, glutamate carboxypeptidase II (GCPII).[16]
-
Preclinical Evidence: Potent GCPII inhibitors like 2-PMPA and ZJ43 have demonstrated efficacy in numerous preclinical models.[17] In animal models of memory, these inhibitors enhance long-term object recognition, an effect that is absent in mGluR3 knockout mice, confirming the target pathway.[18][19] Furthermore, they have been shown to reduce neuropathic and inflammatory pain by elevating synaptic NAAG and thereby reducing glutamate release in pain circuits.[13][16]
-
Clinical Trials: The therapeutic hypothesis was tested in a Phase II clinical trial with LY2140023 , a prodrug of the mGluR2/3 agonist LY404039. The trial showed that the compound significantly improved both positive and negative symptoms of schizophrenia compared to a placebo, with a favorable side-effect profile that did not include the weight gain or extrapyramidal symptoms associated with dopamine-acting antipsychotics.[20] However, subsequent Phase III trials with related compounds failed to consistently meet their primary endpoints, leading to setbacks for this drug class.[21][22] Despite these challenges, the initial positive results provide strong proof-of-concept for modulating the glutamate system in schizophrenia, and research into more selective mGluR3 modulators or improved GCPII inhibitors continues.[13][21]
N-Acetylcysteine Amide (NACA): A Neuroprotective Agent
N-acetylcysteine (NAC) is a well-known antioxidant and glutathione precursor. However, its therapeutic utility is often limited by low bioavailability.[23] N-acetylcysteine amide (NACA), its neutral, more lipophilic derivative, was designed to overcome this limitation.
-
Preclinical Evidence: NACA exhibits significantly improved permeability across cellular membranes and the blood-brain barrier.[23][24] In preclinical models of traumatic brain injury (TBI), NACA treatment improved cognitive function, reduced oxidative damage, and preserved mitochondrial bioenergetics more effectively than NAC.[23][25][26] Studies in rat models of Alzheimer's disease have also shown that NACA can reverse cognitive deficits, reduce oxidative stress, and decrease the expression of pathological markers like hyperphosphorylated Tau and amyloid-beta.[27] The neuroprotective effects of NACA are linked to its ability to activate the Nrf2-ARE antioxidant response pathway.[25]
-
Clinical Status: While preclinical data are highly promising, NACA has not yet been extensively tested in human clinical trials. Its improved bioavailability and demonstrated efficacy in robust animal models make it a strong candidate for future clinical investigation for a range of neurodegenerative and neurotraumatic conditions.[24]
Future Perspectives
N-acetylated amino acid amides represent a versatile chemical scaffold with significant untapped potential. The ability to fine-tune physicochemical properties by altering the parent amino acid side chain offers a powerful tool for medicinal chemists. Future research will likely focus on:
-
Developing more selective mGluR3 modulators to revisit the therapeutic potential in schizophrenia with potentially greater efficacy and fewer off-target effects.
-
Advancing NACA into clinical trials for traumatic brain injury, Alzheimer's disease, and other conditions linked to oxidative stress.
-
Exploring other N-acetylated amino acid amides for novel biological activities, leveraging their improved drug-like properties for a wide range of therapeutic targets.
The journey from simple amino acids to potent neuromodulators and neuroprotective agents illustrates a core principle of drug discovery: elegant molecular modifications can pave the way for novel therapeutic strategies. N-acetylated amino acid amides are a testament to this principle, and their story in the clinic is likely just beginning.
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A Researcher's Guide to Histidine Derivatives: From Serendipitous Discovery to Modern Methodologies
Introduction: The Imidazole Ring and Its Legacy
Among the canonical amino acids, L-histidine holds a unique position. Its imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, a feature that places it at the catalytic heart of countless enzymes.[1] First isolated in 1896 by Albrecht Kossel and Sven Gustaf Hedin, its name is derived from the Greek 'histos' for tissue, hinting at its fundamental biological importance.[2] Yet, the true functional diversity of histidine is most profoundly expressed through its derivatives. By simple enzymatic modifications—decarboxylation, methylation, dipeptide bonding—nature has transformed this single amino acid into a portfolio of potent signaling molecules, antioxidants, and buffers.
This guide provides a technical journey through the history and discovery of key histidine derivatives. It is designed for researchers and drug development professionals, offering not just a historical narrative, but an in-depth look at the experimental logic, analytical evolution, and foundational protocols that have shaped our understanding. We will explore the accidental discoveries that sparked entire fields of pharmacology, trace the decades-long quest to understand their mechanisms, and detail the modern analytical techniques that allow for their precise quantification in complex biological matrices.
Chapter 1: Histamine - The Primordial Messenger of Inflammation
Histamine is arguably the most famous histidine derivative, a biogenic amine that acts as a powerful local hormone and neurotransmitter.[2] Its story is a classic tale of pharmacological discovery, where keen observation of physiological responses led to the identification of a key mediator and, eventually, to the development of blockbuster therapeutics.
The Dawn of Discovery: From Fungal Contaminants to Physiological Agonists
The journey began not in animal tissue, but in a fungus. Histamine was first chemically synthesized in 1907 by Windaus and Vogt.[3] However, its biological relevance was uncovered in 1910 when Henry H. Dale and P.P. Laidlaw, working at the Wellcome Physiological Research Laboratories in the UK, identified it in extracts of ergot, a fungus that contaminates rye.[3] They described the potent physiological effects of this substance, then called β-imidazolylethylamine, noting its powerful ability to contract smooth muscle and cause a dramatic drop in blood pressure.
The critical leap was connecting this exogenous substance to endogenous physiology. Dale and Laidlaw observed that the effects of histamine injection mimicked the violent, often fatal, symptoms of anaphylactic shock. This led them to hypothesize the existence of a "histamine-like" substance released by the body's own tissues during an allergic reaction—a substance they termed "H substance."[4] This insight laid the groundwork for the entire field of allergy research and inflammation. The name "histamine" was soon adopted, reflecting its origin from histidine and its role as a "tissue amine."[4]
Mechanism of Formation: A Single Enzymatic Step
The biochemical link between histidine and histamine was established by the discovery of the enzyme responsible for its synthesis.
-
Reaction: L-histidine → Histamine + CO₂
-
Enzyme: L-histidine decarboxylase (HDC)
-
Cofactor: Pyridoxal-5'-phosphate (PLP), a form of Vitamin B6.[1][2]
This single-step decarboxylation is the exclusive pathway for histamine synthesis in mammals.[2][5] HDC is expressed in various cells, but histamine is stored in high concentrations in the granules of mast cells and basophils, ready for rapid release upon immunological stimulation.[1][2]
The Receptors: Unlocking a Diversity of Action
For decades, histamine's actions were understood only physiologically. The breakthrough in understanding its mechanism came with the pharmacological and eventual molecular identification of its receptors. This process revealed that a single molecule could have vastly different effects depending on which receptor subtype it activated. Today, four distinct G-protein coupled receptors (GPCRs) are recognized.[4]
-
H₁ Receptor (H1R): Coupled to Gq/11, its activation leads to the PLC-IP₃-DAG pathway, increasing intracellular Ca²⁺. This pathway mediates smooth muscle contraction (e.g., bronchial constriction), vasodilation, increased vascular permeability (leading to swelling), and the classic "wheal and flare" allergic skin reaction.[2]
-
H₂ Receptor (H2R): Coupled to Gs, it activates adenylyl cyclase, increasing cAMP. Famously, it is responsible for stimulating gastric acid secretion from parietal cells in the stomach. The development of H2R antagonists by Sir James Black in 1972 was a landmark achievement in pharmacology, earning him a Nobel Prize.[2][4]
-
H₃ Receptor (H3R): Coupled to Gi/o, it inhibits adenylyl cyclase, decreasing cAMP. It primarily functions as a presynaptic autoreceptor in the central nervous system, inhibiting the release of histamine and other neurotransmitters.
-
H₄ Receptor (H4R): Also coupled to Gi/o, it is primarily expressed on hematopoietic cells like eosinophils and mast cells, and is involved in chemotaxis and inflammatory mediator release.
Evolution of Analytical Methodologies
The causality behind the evolution of histamine detection methods is a drive for greater specificity, sensitivity, and throughput, moving away from cumbersome bioassays to precise chemical quantification.
-
Early Bioassays (1910s-1950s): The first method for detecting histamine was the guinea pig ileum contraction assay. The degree of smooth muscle contraction in isolated intestinal tissue was proportional to the histamine concentration in the sample. While sensitive, this method was slow, required live animals, and was prone to interference from other contractile substances (e.g., acetylcholine).
-
Fluorometric Assays (1950s-1980s): A significant advance was the development of fluorometric methods. Histamine reacts with o-phthalaldehyde (OPA) under specific pH conditions to form a fluorescent derivative. This allowed for chemical quantification and was more specific than bioassays, but still suffered from interference from other primary amines and required careful sample cleanup.
-
High-Performance Liquid Chromatography (HPLC) (1980s-Present): The advent of HPLC revolutionized histamine analysis. By coupling chromatographic separation with sensitive detection, histamine could be cleanly isolated from complex matrices like plasma or food. Pre-column or post-column derivatization with reagents like OPA is still used to create a fluorescent product, dramatically enhancing detection limits. This remains a gold standard for many applications.[6]
-
Enzyme-Linked Immunosorbent Assays (ELISA): ELISA kits offer high throughput and do not require specialized chromatography equipment. They utilize antibodies specific to histamine (or an acylated derivative), providing good specificity. However, they can be subject to matrix effects and may have different dynamic ranges compared to HPLC.
-
Electrochemical Biosensors (2000s-Present): Modern research focuses on developing rapid biosensors. These often use enzymes like histamine oxidase immobilized on an electrode. The enzymatic reaction produces a detectable electrical signal (e.g., a change in current), allowing for real-time, portable detection, which is particularly useful for food safety monitoring.[7][8][9]
Table 1: Binding Affinities (Ki, nM) of Common H₁ Antihistamines This table summarizes the inhibitory constants (Ki) for several first and second-generation H₁ antihistamines, illustrating their relative potencies at the H₁ receptor. Lower Ki values indicate higher binding affinity.
| Compound | Class | Ki (nM) | Reference |
| Diphenhydramine | First-Generation | 12.6 | [10] |
| Chlorpheniramine | First-Generation | 3.2 | [11] |
| Doxepin | First-Generation (TCA) | 0.09 | [12] |
| Loratadine | Second-Generation | 25.1 | [11] |
| Cetirizine | Second-Generation | 6.0 | [10] |
| Fexofenadine | Second-Generation | 10.0 | [11] |
| Desloratadine | Second-Generation | 0.4 | [10] |
Chapter 2: Ergothioneine - The Cell's Unique Thiol Antioxidant
While histamine's discovery was tied to its dramatic physiological effects, the story of ergothioneine (EGT) is one of a molecule whose presence was known for a century before its physiological importance began to be fully appreciated. It is a thiourea derivative of histidine, a stable and potent antioxidant that organisms cannot synthesize but actively accumulate.[13]
A Fungal Origin and a Century of Mystery
Ergothioneine was discovered in 1909 by Charles Tanret, who isolated it from the same ergot fungus (Claviceps purpurea) where histamine was later identified.[1][13] Its structure, a betaine of 2-thio-L-histidine, was determined in 1911. For many decades, it was considered a scientific curiosity. It was found in high concentrations in certain fungi (like bolete and oyster mushrooms), bacteria, and in the tissues of animals that consumed them, but its function remained enigmatic.[1] The key puzzle was why animal cells, which cannot synthesize EGT, would possess a highly specific mechanism to transport and accumulate it.
The Ergothioneine Transporter: A Gateway to Importance
A major breakthrough came with the identification of the specific EGT transporter, SLC22A4, also known as OCTN1.[6] The discovery of this highly specific transporter was a critical piece of evidence arguing for a vital, non-redundant physiological role for EGT. It explained how EGT from dietary sources (primarily mushrooms and certain grains) is absorbed and avidly retained, accumulating to millimolar concentrations in specific cells and tissues, particularly those exposed to high levels of oxidative stress, such as red blood cells, eye lens, and skin.[1]
A Dedicated Cytoprotectant
Unlike other antioxidants like glutathione, which is highly reactive and readily oxidized, ergothioneine exists predominantly in the more stable thione form at physiological pH. It is a powerful scavenger of hydroxyl radicals and hypochlorous acid, and it chelates metal ions, preventing them from participating in the generation of reactive oxygen species. Its proposed role is not as a primary, bulk antioxidant, but as a specialized cytoprotectant that defends critical macromolecules like DNA and proteins from oxidative damage, particularly within the mitochondria. This has led to the proposal that ergothioneine may function as a "stress vitamin."[13]
Table 2: Ergothioneine Distribution in Mouse Tissues This table shows the basal concentration of ergothioneine in various tissues, highlighting its preferential accumulation. Data are derived from LC-MS/MS analysis.[14]
| Tissue | Concentration (ng/mg wet weight) |
| Liver | 80.65 ± 4.14 |
| Spleen | 36.45 ± 3.72 |
| Kidney | 31.78 ± 1.89 |
| Lung | 18.54 ± 1.11 |
| Heart | 11.23 ± 0.98 |
| Brain | 1.15 ± 0.09 |
| Whole Blood | 58.99 ± 2.05 (ng/µL) |
Chapter 3: Carnosine and Anserine - Dipeptides of Excitable Tissues
Carnosine (β-alanyl-L-histidine) and its methylated cousin anserine (β-alanyl-3-methyl-L-histidine) are dipeptides found in remarkably high concentrations (millimolar) in the skeletal muscle and brain of many vertebrates.[4]
Carnosine was discovered in meat extract over a century ago by Gulewitsch and Amiradžibi.[14] It is synthesized from its constituent amino acids by the enzyme carnosine synthase. These dipeptides have multiple physiological roles:
-
pH Buffering: The imidazole ring of the histidine moiety makes them highly effective physiological buffers, helping to neutralize the buildup of lactic acid during intense exercise.
-
Antioxidant Activity: They can scavenge reactive oxygen species and chelate pro-oxidative metal ions.
-
Anti-glycating Agents: They can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.
Anserine, found in high levels in birds and some mammals, is more resistant to enzymatic degradation by carnosinases present in the blood, potentially making it a more stable form for delivering the benefits of these dipeptides.
Chapter 4: Modern Research and Methodologies
The study of histidine derivatives relies on robust and sensitive analytical methods. The choice of method is dictated by the analyte's concentration, the complexity of the sample matrix, and the required throughput.
Experimental Protocol: Quantification of Histamine in Plasma by HPLC
This protocol describes a common method using pre-column derivatization with o-phthalaldehyde (OPA) for fluorescence detection, a technique valued for its sensitivity and specificity.
Causality: The choice of HPLC with fluorescence detection is based on the need to quantify low nanomolar concentrations of histamine in a complex protein-rich matrix like plasma. Direct UV detection is not feasible due to low concentrations and lack of a strong chromophore. OPA derivatization creates a highly fluorescent product, increasing sensitivity by orders of magnitude. The reversed-phase C18 column effectively separates the derivatized histamine from other endogenous amines and reaction byproducts.
Methodology:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 10 µL of 3 M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube for analysis.
-
-
Derivatization:
-
Prepare the OPA working solution fresh daily (e.g., 25 mM OPA and 125 mM sodium sulfite in 0.1 M borate buffer, pH 10.4).
-
In an autosampler vial, mix 20 µL of the deproteinized sample supernatant (or standard) with 2 µL of the OPA working solution.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with 100 mM monosodium phosphate (pH 6.0) containing 20% methanol.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
-
Quantification:
-
Prepare a standard curve of histamine (e.g., 1 to 100 nM) in a blank matrix (e.g., saline or depleted plasma).
-
Process standards and samples identically.
-
Quantify the sample concentration by interpolating its peak area against the standard curve.
-
Experimental Protocol: Quantification of Ergothioneine in Whole Blood by LC-MS/MS
This protocol uses hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), the gold standard for quantifying small, polar molecules like EGT.
Causality: EGT is highly concentrated in red blood cells, so whole blood is the preferred matrix. It is a very polar molecule, making it difficult to retain on traditional reversed-phase columns. HILIC is the ideal separation mechanism. Tandem mass spectrometry (MS/MS) provides unparalleled specificity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), EGT can be quantified with high accuracy even in a complex lysate.
Methodology:
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 50 µL of whole blood, add 200 µL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water 40:40:20 v/v/v) containing a stable isotope-labeled internal standard (e.g., d9-Ergothioneine).
-
Vortex vigorously for 1 minute to lyse cells and precipitate proteins.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, decrease to 50% B over 5 minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Ergothioneine: Q1 m/z 230.1 → Q3 m/z 127.1
-
d9-Ergothioneine (IS): Q1 m/z 239.1 → Q3 m/z 136.1
-
-
-
Quantification:
-
Generate a standard curve by spiking known amounts of EGT into a blank matrix (e.g., water or stripped blood).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot this ratio against the concentration of the standards to create a linear regression curve. Determine sample concentrations from this curve.
-
Conclusion and Future Directions
The journey from histidine's isolation to the detailed characterization of its derivatives encapsulates over a century of progress in biochemistry and pharmacology. The story of histamine illustrates how a single molecule can shape our understanding of complex physiological processes like inflammation and neurotransmission, leading to the development of entire classes of therapeutic drugs. The ongoing elucidation of the roles of ergothioneine and carnosine highlights a growing appreciation for the importance of diet-derived molecules in cellular defense and homeostasis.
For researchers today, the field continues to evolve. The development of more sensitive and high-throughput analytical techniques, particularly in mass spectrometry and biosensors, allows for a deeper exploration of the metabolomics of these compounds. Future research will likely focus on further defining the therapeutic potential of ergothioneine as a dietary supplement for neurodegenerative diseases, understanding the full spectrum of histamine receptor signaling, and harnessing the protective properties of carnosine for anti-aging and metabolic health applications. The simple imidazole ring of histidine, first observed over 125 years ago, will undoubtedly continue to be a source of profound biological discovery.
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Methodological & Application
Application Note: A Practical Guide to the Incorporation of Ac-His-NHMe Structural Motifs in Peptides via Solid-Phase Synthesis
Abstract
Nα-Acetyl-L-histidine methylamide (Ac-His-NHMe) is a crucial structural motif and model compound in biochemical and pharmaceutical research, valued for its ability to mimic peptide backbones while providing enhanced stability against enzymatic degradation.[][2] However, the incorporation of histidine residues into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is fraught with the significant challenge of racemization, which can compromise the final peptide's biological activity and complicate purification.[3][4][5] This guide provides a comprehensive, experience-driven protocol for the successful synthesis of peptides containing Ac-His-NHMe functionalities. We will delve into the mechanistic underpinnings of histidine racemization, detail optimized coupling and modification strategies to ensure stereochemical integrity, and provide robust protocols for synthesis, purification, and characterization.
The Challenge: Understanding and Preventing Histidine Racemization
The primary obstacle in synthesizing histidine-containing peptides is the high propensity for racemization at the α-carbon during the coupling step.[3][4][5] This side reaction is particularly problematic as the resulting diastereomeric impurity is often difficult to remove via standard chromatographic purification.[3][5]
Mechanism of Racemization: The racemization of histidine is primarily an intramolecular process. The π-nitrogen (N-pi) of the imidazole side chain can act as an internal base, abstracting the proton from the α-carbon of the activated amino acid intermediate (e.g., O-acylisourea or HOBt/Oxyma ester).[6][7] This abstraction is facilitated by the formation of a transient, optically labile azlactone intermediate, which can be reprotonated from either face, leading to a loss of stereochemical purity.[4][7][8]
Strategies for Suppression: Preventing racemization hinges on controlling the activation conditions and choosing the right combination of reagents. Key strategies include:
-
Side-Chain Protection: Protecting the imidazole nitrogen is critical. The trityl (Trt) group on the τ-nitrogen (N-tau), as in Fmoc-His(Trt)-OH, is standard. However, protecting the more basic π-nitrogen with groups like methoxybenzyl (MBom) can further reduce racemization.[9]
-
Coupling Reagents & Additives: The choice of coupling additive is paramount. While 1-hydroxybenzotriazole (HOBt) has been traditionally used, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has demonstrated superior performance in suppressing racemization and enhancing coupling efficiency.[10][11][12] The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with OxymaPure is highly recommended.[10][13]
-
Activation Time: Prolonged pre-activation of the Fmoc-His(Trt)-OH carboxyl group significantly increases the risk of racemization.[3][4] An in situ activation strategy, where the coupling reagents are added directly to the resin-bound amine, is generally preferred to minimize the lifetime of the highly reactive, racemization-prone activated species.[4]
Workflow for Synthesis of a Model Peptide: Ac-Ala-His-Ala-NH₂
This section provides a detailed protocol for the manual or automated synthesis of a model peptide, Ac-Ala-His-Ala-NH₂, which contains the core structural elements of interest.
Materials and Reagents
| Reagent/Material | Grade/Specification | Recommended Supplier |
| Rink Amide AM Resin | 100-200 mesh, ~0.6 mmol/g | Sigma-Aldrich, Bachem |
| Fmoc-Ala-OH | Peptide Synthesis Grade | CEM Corporation, Sigma-Aldrich |
| Fmoc-His(Trt)-OH | Peptide Synthesis Grade | CEM Corporation, Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | Protein Sequencing Grade | CreoSalus, Sigma-Aldrich |
| OxymaPure (Ethyl cyano(hydroxyimino)acetate) | Peptide Synthesis Grade | CEM Corporation, Sigma-Aldrich |
| Piperidine | ACS Grade | Alfa Aesar, Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | VWR, Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR, Fisher Scientific |
| Acetic Anhydride | ACS Reagent Grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich |
| Water | HPLC Grade | Fisher Scientific |
| Diethyl Ether or MTBE | Anhydrous | VWR |
Experimental Workflow Diagram
The overall process follows the standard Fmoc-SPPS cycle, with specific modifications for the histidine coupling and N-terminal acetylation steps.
Caption: Fmoc-SPPS workflow for Ac-Ala-His-Ala-NH₂ synthesis.
Step-by-Step Synthesis Protocol (0.1 mmol scale)
-
Resin Swelling: Place Rink Amide resin (~167 mg, 0.6 meq/g) in a fritted reaction vessel. Swell in DMF (5 mL) for 30 minutes with gentle agitation. Drain the solvent.
-
Initial Fmoc Deprotection: Add 20% piperidine in DMF (v/v) to the resin. Agitate for 3 minutes, drain. Repeat with a second 7-minute treatment. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Cycle 1 - Coupling Fmoc-Ala-OH:
-
In a separate vial, dissolve Fmoc-Ala-OH (4 eq, 0.4 mmol) and OxymaPure (4 eq, 0.4 mmol) in DMF.
-
Add this solution to the resin, followed immediately by DIC (4 eq, 0.4 mmol).
-
Agitate at room temperature for 1-2 hours.
-
Monitor coupling completion with a Kaiser test. If incomplete, continue coupling or double-couple.
-
Wash resin with DMF (5x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 2.
-
Cycle 2 - Coupling Fmoc-His(Trt)-OH (Low-Racemization Protocol):
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (3 eq, 0.3 mmol) and OxymaPure (3 eq, 0.3 mmol) in DMF. Do not pre-activate with DIC.
-
Add the amino acid/Oxyma solution to the deprotected resin.
-
Add DIC (3 eq, 0.3 mmol) directly to the reaction vessel.
-
Agitate at room temperature for 2-4 hours. Histidine coupling can be slower.
-
Monitor coupling completion. Wash as in step 3.
-
-
Fmoc Deprotection: Repeat step 2.
-
Cycle 3 - Coupling Fmoc-Ala-OH: Repeat step 3.
-
Final Fmoc Deprotection: Repeat step 2 to expose the final N-terminal amine.
-
N-Terminal Acetylation:
Cleavage and Deprotection
For peptides containing histidine and trityl-protected residues, a scavenger-rich cleavage cocktail is essential to prevent re-attachment of protecting groups and modification of sensitive residues.[16]
-
Cleavage Cocktail (Reagent K, modified): 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% Thioanisole.[17][18]
-
Procedure:
-
Add the cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the dry peptide-resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Concentrate the combined filtrate under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube of cold diethyl ether or MTBE.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
HPLC Purification
Reliable assessment of purity and isolation of the target peptide is crucial.[19] Reversed-phase HPLC is the standard method.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., Agilent AdvanceBio Peptide Mapping) | Provides excellent separation for a wide range of peptides.[20] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape.[21] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes the peptide from the column. |
| Gradient | 5-65% B over 30 minutes (typical starting point) | Gradient must be optimized for the specific peptide sequence. |
| Detection | 220 nm and 280 nm | 220 nm for the peptide backbone; 280 nm for aromatic residues (Tyr, Trp). |
Mass Spectrometry Characterization
Mass spectrometry is essential to confirm the identity of the synthesized peptide.[22][23]
-
Technique: Electrospray Ionization (ESI-MS) or MALDI-TOF.
-
Expected Mass for Ac-Ala-His-Ala-NH₂ (C₁₅H₂₃N₇O₄):
-
Monoisotopic Mass: 381.1815 Da
-
Expected [M+H]⁺: 382.1893 m/z
-
The LC-MS analysis is the final validation step, confirming both the purity via the chromatographic trace and the identity via the mass spectrum.[22] For LC-MS, using formic acid as the mobile phase additive instead of TFA is often preferred to avoid ion suppression.[20][21]
Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| Significant D-His isomer peak in HPLC/LC-MS | Racemization during coupling. | Use DIC/Oxyma in situ activation. Avoid extended pre-activation. Ensure high-quality reagents. |
| Incomplete Coupling (Deletion Sequence) | Steric hindrance; aggregation. | Double-couple the problematic residue. Use a higher equivalence of amino acid and coupling reagents. |
| Low Cleavage Yield | Incomplete cleavage; peptide precipitation on resin. | Extend cleavage time to 3-4 hours. Ensure sufficient volume of cleavage cocktail. |
| Extra mass peaks (+56, +72, etc.) | Scavenger adducts; protecting group remnants. | Use a comprehensive cleavage cocktail (e.g., with TIS, water, thioanisole). Ensure sufficient cleavage time. |
Conclusion
The successful incorporation of Ac-His-NHMe motifs into synthetic peptides is readily achievable through a carefully optimized Fmoc-SPPS strategy. The cornerstone of this protocol is the mitigation of histidine racemization by employing an in situ activation method with DIC and a superior additive like OxymaPure. By adhering to the detailed steps for synthesis, N-terminal modification, cleavage, and purification outlined in this guide, researchers can confidently produce high-purity, stereochemically defined peptides for advanced applications in drug discovery and chemical biology.
References
-
Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. ACS Publications. Available at: [Link]
-
Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis... Scite.ai. Available at: [Link]
-
Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]
-
LabRulez. (n.d.). Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). LabRulez LCMS. Available at: [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
Chem-Impex. (n.d.). Na-Acetyl-L-histidine methyl amide. Chem-Impex. Available at: [Link]
-
Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα‑DIC-Endcapping in Solid-Phase Peptide Synthesis... ACS Figshare. Available at: [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Available at: [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. Available at: [Link]
-
Liu, M., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry. PubMed. Available at: [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent Technologies. Available at: [Link]
-
Wu, J., & Watson, J. T. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. ResearchGate. Available at: [Link]
-
Ravindranath, B., & Kumar, P. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters. Available at: [Link]
-
Coompo Research Chemicals. (n.d.). N-Acetyl-L-histidine Methylamide. Coompo.com. Available at: [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace HOBt. ResearchGate. Available at: [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]
-
Jad, Y. E., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]
-
CEM Corporation. (n.d.). Automated N-Terminal Acetylation. CEM Corporation. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. CDN. Available at: [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2015). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. CDN. Available at: [Link]
-
CEM Corporation. (n.d.). Automated N-Terminal Acetylation. CEM Corporation. Available at: [Link]
-
Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Aapptec. Available at: [Link]
-
Jones, J. H., et al. (1976). 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. Journal of the American Chemical Society. Available at: [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Aapptec Peptides. Available at: [Link]
-
Vagner, J., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. Available at: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]
-
Royal Society of Chemistry. (2005). Peptide Synthesis and Purification. Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]
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Ac-His-NHMe as a Versatile Ligand for Probing Metal Complexation: An Application & Protocol Guide
Introduction: The Significance of Ac-His-NHMe in Bioinorganic Chemistry
In the intricate world of metalloproteins, the humble histidine residue frequently plays a starring role in the coordination of essential metal ions.[1][2] Its imidazole side chain offers a versatile binding site, capable of acting as a neutral donor or, upon deprotonation, an anionic ligand. To dissect the complex interplay between metal ions and these biological macromolecules, researchers often turn to simplified model systems that retain the key coordinating features of the protein active site. Nα-acetyl-L-histidine methylamide (Ac-His-NHMe) has emerged as an exemplary minimalist model for such studies.[3][4][5][6]
By acetylating the N-terminus and converting the C-terminus to a methylamide, the terminal charges are neutralized, leaving the imidazole side chain as the primary site for proton and metal ion interactions under physiological pH conditions. This focused reactivity makes Ac-His-NHMe an invaluable tool for elucidating the fundamental thermodynamic and structural principles governing metal-histidine interactions. This guide provides a comprehensive overview of the applications and detailed protocols for utilizing Ac-His-NHMe in the study of metal complexes, catering to researchers in bioinorganic chemistry, drug development, and materials science. We will delve into the synthesis of this ligand, its characterization, and its application in forming and analyzing metal complexes using a suite of biophysical techniques. A particular focus will be placed on its utility as a mimic for the active sites of metalloenzymes, such as carbonic anhydrase.[7][8][9][10]
Synthesis and Characterization of Ac-His-NHMe
The synthesis of Ac-His-NHMe can be achieved through standard peptide coupling methodologies.[11] A common approach involves the reaction of Nα-acetyl-L-histidine with methylamine in the presence of a coupling agent.
Protocol 1: Synthesis of Ac-His-NHMe
-
Starting Materials: Nα-acetyl-L-histidine, methylamine solution (e.g., 40% in water), a suitable coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and an appropriate solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
-
Activation: Dissolve Nα-acetyl-L-histidine in the chosen solvent. Add the coupling agent in a 1:1 molar ratio and stir at 0°C for 30 minutes to activate the carboxylic acid.
-
Coupling: Slowly add a slight excess of methylamine solution to the reaction mixture. Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC). Wash the filtrate with dilute acid (e.g., 1 M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized Ac-His-NHMe using ¹H NMR, ¹³C NMR, and mass spectrometry.
Investigating Metal-Ligand Interactions: A Multi-Technique Approach
A thorough understanding of the interaction between Ac-His-NHMe and a metal ion requires a combination of techniques to probe the stoichiometry, thermodynamics, and structure of the resulting complex.
Potentiometric Titration: Determining Stability Constants
Potentiometric titration is a powerful technique to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[12][13][14][15][16] The principle involves monitoring the pH of a solution containing the ligand and the metal ion as a function of added standard acid or base.
Protocol 2: Potentiometric Titration of Ac-His-NHMe with a Metal Ion
-
Solution Preparation: Prepare a stock solution of Ac-His-NHMe of known concentration in deionized, CO₂-free water. Prepare a standardized stock solution of the metal salt (e.g., CuCl₂, NiCl₂, ZnCl₂) and a standardized solution of a strong base (e.g., NaOH).
-
Titration Setup: Calibrate a pH electrode with standard buffers. In a thermostatted titration vessel, place a known volume of the Ac-His-NHMe solution, and if studying complex formation, add a known amount of the metal salt solution.
-
Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The protonation constants of Ac-His-NHMe and the stability constants of the metal complexes can be determined by fitting the titration data using specialized software (e.g., HYPERQUAD).
Workflow for Potentiometric Titration.
Isothermal Titration Calorimetry (ITC): A Complete Thermodynamic Profile
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[17][18][19][20]
Protocol 3: ITC Analysis of Metal Binding to Ac-His-NHMe
-
Sample Preparation: Prepare a solution of Ac-His-NHMe in a suitable buffer (e.g., HEPES, MOPS) at a concentration typically 10-20 times the expected dissociation constant (Kₑ). Prepare a solution of the metal salt in the same buffer at a concentration 10-15 times that of the ligand. Degas both solutions thoroughly.
-
ITC Experiment: Fill the sample cell with the Ac-His-NHMe solution and the injection syringe with the metal salt solution. Perform a series of injections of the metal solution into the ligand solution while monitoring the heat change.
-
Control Experiment: Perform a control titration by injecting the metal solution into the buffer alone to account for the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.
Workflow for Isothermal Titration Calorimetry.
Table 1: Representative Thermodynamic Data for Metal-Ac-His-NHMe Interactions
| Metal Ion | Binding Affinity (Kₐ, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Stoichiometry (n) |
| Cu(II) | High (e.g., 10⁵ - 10⁶) | Exothermic | Favorable | 1:1, 1:2 |
| Ni(II) | Moderate (e.g., 10⁴ - 10⁵) | Exothermic | Favorable | 1:1, 1:2 |
| Zn(II) | Moderate (e.g., 10³ - 10⁴) | Varies | Often entropy-driven | 1:1, 1:2 |
Note: The values in this table are illustrative and can vary depending on the specific experimental conditions (pH, buffer, temperature).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Coordination Geometry
NMR spectroscopy is a powerful tool for probing the coordination environment of the metal ion and identifying the ligand atoms involved in binding.[1][21][22][23][24][25] Both ¹H and ¹³C NMR can be employed. For diamagnetic metal ions like Zn(II), NMR spectra will show chemical shift changes upon complexation, providing information about the binding site. For paramagnetic metal ions like Cu(II) and Ni(II), the unpaired electrons can lead to significant broadening and shifting of NMR signals, which can also be diagnostic of complex formation.[21][24]
Protocol 4: NMR Spectroscopic Analysis of Metal-Ac-His-NHMe Complexes
-
Sample Preparation: Prepare NMR samples of Ac-His-NHMe in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For metal binding studies, prepare a series of samples with increasing molar ratios of the metal ion to the ligand.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample. For paramagnetic complexes, specialized pulse sequences may be required to observe broadened signals.
-
Data Analysis:
-
Diamagnetic Complexes (e.g., Zn(II)): Monitor the chemical shift changes of the imidazole protons (C2-H, C4-H) and other ligand protons upon addition of the metal ion. Significant downfield shifts of the imidazole protons are indicative of coordination to the imidazole nitrogen.
-
Paramagnetic Complexes (e.g., Cu(II), Ni(II)): Observe the selective broadening of proton signals close to the paramagnetic metal center. The degree of broadening can provide qualitative information about the proximity of specific protons to the metal ion.
-
Potential Coordination Modes of Ac-His-NHMe.
Ac-His-NHMe as a Model for Metalloenzyme Active Sites
The insights gained from studying Ac-His-NHMe metal complexes are directly applicable to understanding the function of more complex biological systems. For instance, the active site of carbonic anhydrase features a Zn(II) ion coordinated by three histidine residues and a water molecule.[7][9] By studying the coordination of Zn(II) to Ac-His-NHMe, researchers can gain a fundamental understanding of the factors that govern the geometry and reactivity of the catalytic zinc center.[1][2][26][27] Similarly, the study of Cu(II) and Ni(II) complexes with Ac-His-NHMe can provide valuable information relevant to copper and nickel-containing enzymes.[28][29][30][31][32][33][34][35]
Conclusion and Future Perspectives
Ac-His-NHMe serves as a powerful and versatile tool for the detailed investigation of metal-ligand interactions. Its simple, yet biologically relevant structure allows for the application of a wide range of analytical techniques to dissect the thermodynamics and coordination chemistry of metal complexes. The protocols outlined in this guide provide a robust framework for researchers to embark on their own studies. Future investigations could involve expanding the range of metal ions studied, exploring the effects of solvent and temperature on complex formation, and utilizing computational methods to complement experimental findings. The knowledge generated from these studies will continue to advance our understanding of the fundamental principles of bioinorganic chemistry and aid in the rational design of novel catalysts and therapeutic agents.
References
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Ayyalur, J. R. (2010). Synthesis and Analysis of N-Acetylhistidine Ethylamide from N- Acetyl -L- Histidine. OPUS Open Portal to University Scholarship. Available at: [Link]
-
Singh, R. K., Srivastava, V. C., & Singh, U. P. (2007). Copper (II) complexes with Ac-HXH-NHMe (X=Gly, Ala and Aib) peptide motifs: influence of increasing CH(3) groups at C(alpha) of residue X on the coordination in solution. Protein and peptide letters, 14(4), 305–310. Available at: [Link]
-
Singh, R. K., Srivastava, V. C., & Singh, U. P. (2007). Copper (II) Complexes with Ac-HXH-NHMe (X=Gly, Ala and Aib) Peptide Motifs: Influence of Increasing CH3 Groups at Cα of Residue X on the Coordination in Solution. Protein & Peptide Letters, 14(4), 305-310. Available at: [Link]
-
Singh, R. K., Srivastava, V. C., & Singh, U. P. (2007). Copper (II) Complexes with Ac-HXH-NHMe (X=Gly, Ala and Aib) Peptide Motifs: Influence of Increasing CH3 Groups at Cα of Residue X on the Coordination in Solution. Bentham Science Publishers. Available at: [Link]
-
Singh, R. K., Srivastava, V. C., & Singh, U. P. (2007). Copper (II) complexes with Ac-HXH-NHMe (X=Gly, Ala and Aib) peptide motifs: influence of increasing CH(3) groups at C(alpha) of residue X on the coordination in solution. ResearchGate. Available at: [Link]
-
Mitin, Y. V., Zapevalova, N. P., & Gorbunova, E. Y. (1974). Synthesis of methylamides of N-acetyl α-amino acids and their N-methyl derivatives. Chemistry of Natural Compounds, 10(3), 349–351. Available at: [Link]
-
Science.gov. (n.d.). analysis potentiometric titration: Topics by Science.gov. Retrieved from [Link]
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Stevenson Lab. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]
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Wilcox, D. E. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in enzymology, 567, 3–21. Available at: [Link]
-
Silverman, D. N., & Lindskog, S. (1988). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding. Accounts of chemical research, 21(1), 30–36. Available at: [Link]
-
Di Pietro, M. E., et al. (2020). Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture. Acta crystallographica. Section B, Structural science, crystal engineering and materials, 76(Pt 4), 577–586. Available at: [Link]
-
TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Retrieved from [Link]
-
Sanna, D., et al. (2020). Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity. Molecules (Basel, Switzerland), 25(22), 5287. Available at: [Link]
-
Wikipedia. (n.d.). Potentiometric titration. Retrieved from [Link]
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Novotný, J., et al. (2021). Crystal and Substituent Effects on Paramagnetic NMR Shifts in Transition-Metal Complexes. Inorganic chemistry, 60(14), 10485–10498. Available at: [Link]
-
Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum for the Cu(II)-Ac-HEHQ-NH 2 complex (metal to ligand.... Retrieved from [Link]
-
AZoM. (2015, July 29). The Working Principle of Isothermal Titration Calorimetry. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of recent NMR studies on metal complex-nucleic acid interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand coordination modes: Modes I (a), II (b), and III (c). Retrieved from [Link]
-
Wright, A. M., et al. (2018). A Structural Mimic of Carbonic Anhydrase in a Metal-Organic Framework. Chem, 4(12), 2894–2901. Available at: [Link]
-
Reddy, P. R., & Kumar, A. (2004). Synthesis and characterization of mixed ligand complexes of Zn(II) and Co(II) with amino acids: Relevance to zinc binding sites. Journal of Chemical Sciences, 116(4), 239-244. Available at: [Link]
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Capasso, C., & Supuran, C. T. (2015). The Complex Relationship between Metals and Carbonic Anhydrase: New Insights and Perspectives. International journal of molecular sciences, 16(12), 29845–29857. Available at: [Link]
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Appel, A. M., et al. (2013). Evaluation of a carbonic anhydrase mimic for industrial carbon capture. Dalton transactions (Cambridge, England : 2003), 42(33), 11795–11801. Available at: [Link]
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MIT. (2018). A Structural Mimic of Carbonic Anhydrase in a Metal-Organic Framework. Retrieved from [Link]
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MSpace. (n.d.). Nuclear Magnetic Resonance Spectroscopy of Paramagnetic Metal-Acetylacetonate Complexes in the Solid State. Retrieved from [Link]
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Rios, A., et al. (2019). Acid-base potentiometric titration using a stainless steel electrode without oxidative treatment. Revista Colombiana de Química, 48(2), 29-34. Available at: [Link]
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Komorovsky, S., et al. (2020). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Chemical reviews, 120(1), 229–289. Available at: [Link]
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ResearchGate. (n.d.). Potentiometric titration of metal ions in methanol. Retrieved from [Link]
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AZoM. (2015, October 5). Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. Retrieved from [Link]
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YouTube. (2020, July 9). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). Retrieved from [Link]
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Wikipedia. (n.d.). Zinc compounds. Retrieved from [Link]
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Papaefstathiou, G. S., et al. (2012). Synthesis, Crystal Structures, and DNA Binding Properties of Zinc(II) Complexes with 3-Pyridine Aldoxime. Bioinorganic chemistry and applications, 2012, 985173. Available at: [Link]
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Application Notes and Protocols for Evaluating Ac-His-NHMe in Neuroprotection Assays
Introduction: The Therapeutic Potential of Ac-His-NHMe in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A common pathological thread weaving through these debilitating conditions is the progressive loss of neuronal structure and function, often driven by a confluence of factors such as oxidative stress, excitotoxicity, neuroinflammation, and apoptosis[1]. Consequently, the development of novel neuroprotective agents that can mitigate these cellular insults is a paramount goal in modern drug discovery.
Ac-His-NHMe (Nα-Acetyl-L-histidine methylamide) is a structurally modified dipeptide that holds considerable promise as a neuroprotective candidate. It is a derivative of histidine, an amino acid known for its antioxidant properties[2]. The acetylation of the N-terminus and amidation of the C-terminus may enhance its stability and bioavailability, making it an attractive therapeutic molecule[2]. Histidine-containing dipeptides (HCDs), such as carnosine and anserine, have demonstrated potent antioxidant and anti-inflammatory effects, suggesting that Ac-His-NHMe may operate through similar protective mechanisms[3][4][5]. These endogenous dipeptides are known to protect oligodendrocytes from oxidative stress-induced cell death and can reduce levels of inflammatory and oxidative stress biomarkers[6][7].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously evaluate the neuroprotective effects of Ac-His-NHMe using a suite of established in vitro and in vivo assays. The protocols detailed herein are designed to be self-validating systems, with integrated controls and clear endpoints, enabling the robust assessment of Ac-His-NHMe's therapeutic potential.
I. Foundational In Vitro Assays for Neuroprotection
A tiered in vitro screening approach is recommended to systematically evaluate the neuroprotective properties of Ac-His-NHMe. This begins with assessing its potential cytotoxicity, followed by its efficacy in protecting against key pathological mechanisms of neurodegeneration.
A. Neuronal Cell Viability and Cytotoxicity Assessment
Before evaluating the neuroprotective effects of Ac-His-NHMe, it is crucial to determine its intrinsic cytotoxicity to establish a safe and effective concentration range for subsequent experiments. The human neuroblastoma cell line, SH-SY5Y, is a commonly used and reliable model for initial neuroprotective screening[8].
Table 1: Recommended Starting Concentrations for Ac-His-NHMe and Controls
| Compound | Cell Line | Starting Concentration Range | Purpose |
| Ac-His-NHMe | SH-SY5Y, Primary Neurons | 1 µM - 100 µM | Test Compound |
| DMSO | SH-SY5Y, Primary Neurons | <0.1% (v/v) | Vehicle Control |
| Staurosporine | SH-SY5Y, Primary Neurons | 1 µM | Positive Control for Cytotoxicity |
Note: Based on studies with related peptides and small molecules, a starting concentration range of 1 µM to 100 µM is recommended for Ac-His-NHMe. It is advisable to perform a dose-response curve to determine the EC50 for any observed effects.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells[9].
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Ac-His-NHMe (e.g., 1, 10, 50, 100 µM) and a vehicle control (DMSO, <0.1%) for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
B. Assessing Protection Against Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative diseases.
dot
Caption: Proposed antioxidant mechanism of Ac-His-NHMe.
Protocol 2: DCFH-DA Assay for Intracellular ROS
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS levels.
-
Cell Seeding and Pre-treatment: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate. Pre-treat with Ac-His-NHMe for 2-4 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a specified time.
-
DCFH-DA Staining: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence values to the control group to determine the relative ROS levels.
C. Evaluating Protection Against Excitotoxicity
Excitotoxicity is the pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death[10]. This is a key mechanism in conditions like stroke and epilepsy.
dot
Caption: Hypothesized role of Ac-His-NHMe in excitotoxicity.
Protocol 3: Glutamate-Induced Excitotoxicity Assay
This protocol uses primary cortical neurons, which provide a more physiologically relevant model for excitotoxicity studies.
-
Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic day 18 (E18) rat or mouse brains on poly-L-lysine coated plates.
-
Pre-treatment: After 7-10 days in culture, pre-treat the neurons with Ac-His-NHMe for 24 hours.
-
Glutamate Exposure: Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 20-100 µM) for 15-30 minutes in a magnesium-free buffer[11].
-
Wash and Recovery: Wash out the glutamate and return the cells to their original culture medium containing Ac-His-NHMe for 24 hours.
-
Assessment of Cell Death: Quantify neuronal death using the LDH release assay (measures membrane integrity) or by staining with a live/dead cell viability kit (e.g., Calcein-AM/Ethidium Homodimer-1) and imaging with a fluorescence microscope[12].
D. Investigating Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases.
Protocol 4: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.
-
Induction of Apoptosis: In SH-SY5Y cells or primary neurons, induce apoptosis using an agent like staurosporine or by serum deprivation. Co-treat with Ac-His-NHMe.
-
Lysis and Assay: After the treatment period, lyse the cells and measure caspase-3/7 activity using a commercially available luminescent or fluorescent assay kit according to the manufacturer's instructions.
-
Data Analysis: Express caspase activity as a fold change relative to the untreated control.
E. Assessing Anti-Neuroinflammatory Activity
Neuroinflammation, primarily mediated by microglia, the resident immune cells of the central nervous system, is a critical component of neurodegeneration[13].
dot
Caption: Proposed anti-neuroinflammatory action of Ac-His-NHMe.
Protocol 5: Measuring Pro-inflammatory Cytokine Release from Microglia
The BV-2 murine microglial cell line is a suitable model for these studies.
-
Cell Culture and Treatment: Culture BV-2 cells and pre-treat with Ac-His-NHMe for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available ELISA kits.
-
Data Analysis: Compare the cytokine levels in the Ac-His-NHMe-treated groups to the LPS-only treated group.
II. Advancing to In Vivo Models of Neurodegeneration
Positive results from in vitro assays should be validated in appropriate animal models of neurodegeneration. A critical consideration for in vivo studies is the ability of Ac-His-NHMe to cross the blood-brain barrier (BBB).
A. Blood-Brain Barrier Permeability
The BBB is a highly selective barrier that protects the central nervous system[14]. For a neuroprotective agent to be effective in vivo, it must be able to cross the BBB.
Recommendation: It is highly recommended to assess the BBB permeability of Ac-His-NHMe using an in vitro BBB model (e.g., a co-culture of brain endothelial cells and astrocytes in a Transwell system) or predictive computational models before proceeding to extensive in vivo studies[2][3][5][6][15][16][17].
B. In Vivo Model of Neuroinflammation
Systemic administration of LPS in mice is a well-established model to study neuroinflammation[18][19][20][21][22].
Protocol 6: LPS-Induced Neuroinflammation in Mice
-
Animal Model: Use adult C57BL/6 mice.
-
Ac-His-NHMe Administration: Administer Ac-His-NHMe via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 1-10 mg/kg) for several days prior to the LPS challenge[12][14][20][23][24].
-
LPS Challenge: Induce neuroinflammation by a single i.p. injection of LPS (e.g., 1 mg/kg)[20].
-
Behavioral Assessment: Perform behavioral tests (e.g., open field test, sucrose preference test) 24 hours post-LPS injection to assess sickness behavior.
-
Tissue Collection and Analysis: At 24-48 hours post-LPS, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Analyze microglial activation (Iba1 staining) and astrogliosis (GFAP staining) in brain sections.
-
qPCR/ELISA: Measure the expression of pro-inflammatory cytokines in brain homogenates.
-
C. In Vivo Model of Excitotoxicity
Intracerebral injection of glutamate or its analogs can be used to model excitotoxic neuronal injury[10].
Protocol 7: Glutamate-Induced Excitotoxicity in Rats
-
Animal Model: Use adult Sprague-Dawley rats.
-
Ac-His-NHMe Administration: Pre-treat the rats with Ac-His-NHMe via i.p. injection.
-
Stereotaxic Surgery: Under anesthesia, perform a stereotaxic injection of glutamate or NMDA into a specific brain region (e.g., hippocampus or striatum).
-
Behavioral Analysis: Conduct relevant behavioral tests (e.g., Morris water maze for hippocampal-dependent memory) at various time points post-surgery.
-
Histological Analysis: After the final behavioral test, perfuse the animals and collect the brains. Perform histological staining (e.g., Nissl staining) to quantify the lesion volume and neuronal loss.
III. Data Interpretation and Future Directions
The comprehensive evaluation of Ac-His-NHMe using the protocols outlined above will provide a robust dataset to determine its neuroprotective potential. Positive results, such as reduced cytotoxicity, decreased oxidative stress and inflammation, and protection against excitotoxicity and apoptosis, would warrant further investigation into its specific molecular mechanisms of action. Future studies could explore its effects on specific signaling pathways (e.g., Nrf2, NF-κB) and its efficacy in transgenic animal models of specific neurodegenerative diseases.
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B3Pred: A Random-Forest-Based Method for Predicting and Designing Blood–Brain Barrier Penetrating Peptides. MDPI. Available from: [Link]
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Effects of carnosine and histidine-containing dipeptides on biomarkers of inflammation and oxidative stress: a systematic review and meta-analysis. PubMed. Available from: [Link]
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Effects of carnosine and histidine-containing dipeptides on biomarkers of inflammation and oxidative stress: a systematic review and meta-analysis. ResearchGate. Available from: [Link]
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2-Oxo-histidine–containing dipeptides are functional oxidation products. PMC. Available from: [Link]
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Endogenous histidine peptides are physiological antioxidants that prevent oligodendrocyte cell death and myelin loss in vivo. PubMed. Available from: [Link]
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Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC. Available from: [Link]
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LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed Central. Available from: [Link]
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Antioxidative, Cytotoxic, and Antibacterial Properties of Self-assembled Glycine-histidine-based Dipeptides with or Without Silver Nanoparticles in Bio-inspired Film. PMC - NIH. Available from: [Link]
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B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. MDPI. Available from: [Link]
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Ac-His-D-Phe-Arg-2-Nal-NHCH3. PubChem. Available from: [Link]
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Axonal degeneration induced by glutamate excitotoxicity is mediated by necroptosis. eLife. Available from: [Link]
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Dose-Ranging Effects of the Intracerebral Administration of Atsttrin in Experimental Model of Parkinson's Disease Induced by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in Mice. PMC - PubMed Central. Available from: [Link]
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Interplay Among Synaptic Glutamate Release and Excitotoxicity: Neuronal Damage and Graphene-Based Materials Related Protection. MDPI. Available from: [Link]
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Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats | Request PDF. ResearchGate. Available from: [Link]
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NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons. PMC - NIH. Available from: [Link]
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Neuronal Cell viability and cytotoxicity assays. NMI. Available from: [Link]
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Histidine containing dipeptides protect epithelial and endothelial cell barriers from methylglyoxal induced injury. PMC - NIH. Available from: [Link]
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NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. Journal of Neuroscience. Available from: [Link]
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ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes. MDPI. Available from: [Link]
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Ac-His-DPhe-Arg-Trp-NH2. PubChem. Available from: [Link]
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Factors controlling permeability of the blood–brain barrier. PMC - PubMed Central - NIH. Available from: [Link]
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Ac-Ala-NMeAla-Ala-NHMe. PubChem. Available from: [Link]
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Extensive profiling of histidine-containing dipeptides reveals species- and tissue-specific distribution and metabolism in mice, rats and humans. bioRxiv. Available from: [Link]
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Neuroinflammation, Microglia and Implications for Anti-Inflammatory Treatment in Alzheimer's Disease. PMC - PubMed Central. Available from: [Link]
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Extensive profiling of histidine-containing dipeptides reveals species- and tissue-specific distribution and metabolism in mice, rats, and humans. PubMed. Available from: [Link]
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Atrial Natriuretic Peptide Type C Induces a Cell-Cycle Switch from Proliferation to Differentiation in Brain-Derived Neurotrophic Factor- or Nerve Growth Factor-Primed Olfactory Receptor Neurons. PMC - NIH. Available from: [Link]
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Application Note & Protocol: Comprehensive Evaluation of the Antioxidant Properties of Ac-His-NHMe
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders, cancer, and atherosclerosis.[1][2] This has propelled the search for novel antioxidant compounds that can mitigate oxidative damage.[3][4]
Histidine-containing dipeptides (HCDs), such as carnosine, are known to possess significant antioxidant properties.[5][6] Their mechanism of action is multifaceted, involving direct ROS scavenging and the chelation of pro-oxidant metal ions, largely attributed to the imidazole ring of the histidine residue.[7][8] Ac-His-NHMe (Nα-Acetyl-L-histidine methylamide) is a synthetic derivative of histidine, designed to potentially enhance stability and bioavailability.[9] Its structure suggests it may act as a potent antioxidant, making it a compound of interest for pharmaceutical and nutraceutical development.
This guide provides a comprehensive, multi-tiered strategy for rigorously evaluating the antioxidant capacity of Ac-His-NHMe. It details field-proven protocols, from foundational chemical assays to more biologically relevant cell-based systems, explaining the causality behind each experimental choice to ensure scientifically robust and reproducible findings.
Scientific Principles of Antioxidant Action
Antioxidants neutralize free radicals through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a radical (R•), quenching the radical and forming a stable antioxidant radical (A•).
-
A-H + R• → A• + R-H
-
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation and an anion. This is often followed by proton transfer in polar solvents.
-
A-H + R• → A-H•+ + R:-
-
The imidazole ring of histidine is a key player in the antioxidant activity of HCDs, capable of both donating a hydrogen atom and chelating transition metals like copper and iron, which catalyze the formation of highly destructive hydroxyl radicals.[7] The protocols outlined below are selected to probe these different facets of antioxidant activity.
Experimental Design: A Multi-Assay Strategy
A single assay is insufficient to capture the full antioxidant profile of a compound.[10] Therefore, we propose a tiered approach, beginning with simple, rapid chemical assays (DPPH and ABTS) to establish foundational radical-scavenging ability, followed by a cell-based assay to assess efficacy in a biological context.
Caption: A tiered workflow for antioxidant capacity assessment.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay: This assay leverages the stable free radical DPPH, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[10][11] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H.[12][13] This reduction neutralizes the radical and causes the solution to change color from violet to a pale yellow, leading to a decrease in absorbance.[14] The degree of discoloration is directly proportional to the radical scavenging activity of the test compound.[12]
Materials and Reagents:
-
Ac-His-NHMe
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (Spectrophotometric grade)
-
Positive Control: Ascorbic Acid or Trolox
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Step-by-Step Protocol:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve 4.0 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in the dark to prevent degradation.[13]
-
Preparation of Test Compound and Standard:
-
Prepare a 1 mg/mL stock solution of Ac-His-NHMe in methanol.
-
Prepare a 1 mg/mL stock solution of the positive control (e.g., Ascorbic Acid) in methanol.[12]
-
Perform serial dilutions of both stock solutions to create a range of concentrations for testing (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the freshly prepared DPPH working solution to each well.
-
Add 100 µL of each concentration of the test compound, positive control, or methanol (as a negative control) to the respective wells.
-
Control Well: 100 µL DPPH solution + 100 µL Methanol.
-
Test Wells: 100 µL DPPH solution + 100 µL Ac-His-NHMe dilution.
-
Standard Wells: 100 µL DPPH solution + 100 µL Ascorbic Acid dilution.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[15]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula[12][15]: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
-
Plot the % scavenging activity against the concentration of Ac-His-NHMe and the positive control.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) from the dose-response curve.
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle of the Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance at 734 nm.[16] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[15] Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[16] This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants.
Materials and Reagents:
-
Ac-His-NHMe
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Phosphate Buffered Saline (PBS)
-
Positive Control: Trolox or Ascorbic Acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Preparation of Test Compound and Standard: Prepare serial dilutions of Ac-His-NHMe and a positive control (e.g., Trolox) as described in the DPPH protocol.
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of each concentration of the test compound, positive control, or solvent (as a negative control) to the respective wells.
-
-
Incubation and Measurement:
-
Shake the plate and incubate in the dark at room temperature for 7-10 minutes.[15]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.[15]
-
Determine the IC50 value from the dose-response curve.
-
Protocol 3: Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
Principle of the Assay: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cell uptake, metabolism, and localization.[18][19] The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[20] Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-Dichlorodihydrofluorescin (DCFH) within the cell.[21] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[20][22] The antioxidant capacity of Ac-His-NHMe is measured by its ability to inhibit the formation of DCF induced by a free radical generator.
Caption: Mechanism of the DCFH-DA cellular antioxidant assay.
Materials and Reagents:
-
Ac-His-NHMe
-
Human cell line (e.g., HepG2, HaCaT, or SH-SY5Y)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
DCFH-DA solution (prepare a 10 mM stock in DMSO)[22]
-
Free Radical Initiator: Hydrogen peroxide (H₂O₂) or AAPH
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in ~90-100% confluency on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Remove the culture medium.
-
Add 100 µL of medium containing various concentrations of Ac-His-NHMe or the positive control (NAC) to the cells. Include wells with medium only as a negative control.
-
Incubate for 1-2 hours to allow for compound uptake.
-
-
DCFH-DA Loading:
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells gently twice with warm HBSS or PBS.
-
Add 100 µL of a free radical initiator (e.g., 100-500 µM H₂O₂ in HBSS) to all wells except for a no-stress control group.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (Ex/Em: 485/535 nm) every 5 minutes for 60 minutes.[18]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each well.
-
Calculate the percentage of ROS inhibition: % Inhibition = [ 1 - (AUC_sample / AUC_control) ] x 100
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation and Interpretation
Summarize the quantitative results in a table to allow for clear comparison between assays and against the positive control.
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | Cellular Antioxidant Activity IC50 (µM) |
| Ac-His-NHMe | Experimental Value | Experimental Value | Experimental Value |
| Ascorbic Acid | Experimental Value | Experimental Value | N/A |
| Trolox | Experimental Value | Experimental Value | N/A |
| NAC | N/A | N/A | Experimental Value |
A lower IC50 value indicates higher antioxidant potency. Discrepancies between chemical and cellular assays are common and informative. High activity in chemical assays but low activity in the cellular assay may suggest poor cell permeability or rapid metabolism to an inactive form.
References
-
Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]
-
Science Publishing Group. Review Article: Oxidative Stress Versus Antioxidants. [Link]
-
Academics and Scientific Publishing. A Review On Free Radical, Oxidative Stress And Antioxidant. [Link]
-
OUCI. A Comprehensive Review of Free Radicals, Oxidative Stress, and Antioxidants: Overview, Clinical Applications, Global Perspectives, and Future Research Directions. [Link]
-
National Institutes of Health (NIH). Oxidative Stress and Antioxidant Defense. [Link]
-
National Institutes of Health (NIH). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. [Link]
-
PubMed. Antioxidative properties of histidine-containing dipeptides from skeletal muscles of vertebrates. [Link]
-
ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
-
ResearchGate. Antioxidant Assays. [Link]
-
National Institutes of Health (NIH). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. [Link]
-
Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. [Link]
-
PubMed. The histidine-containing dipeptides, carnosine and anserine: distribution, properties and biological significance. [Link]
-
PubMed. 2-Oxo-histidine-containing dipeptides are functional oxidation products. [Link]
-
National Institutes of Health (NIH). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. [Link]
-
YouTube. DPPH Radical Scavenging Method-Total Antioxidant Capacity Assessment. [Link]
-
Bio-protocol. ABTS+ Radical Scavenging Assay. [Link]
-
Scribd. ABTS Radical Scavenging Assay Method. [Link]
-
National Institutes of Health (NIH). Genesis and development of DPPH method of antioxidant assay. [Link]
-
National Institutes of Health (NIH). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]
-
Arigo biolaboratories. ARG81192 Intracellular ROS Assay Kit (Fluorometric). [Link]
-
ACS Publications. Antioxidative Properties of Histidine-Containing Peptides Designed from Peptide Fragments Found in the Digests of a Soybean Protein. [Link]
-
MDPI. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. [Link]
-
American Diabetes Association. Antioxidant Effects of N-Acetylcysteine Prevent Programmed Metabolic Disease in Mice. [Link]
-
MDPI. N-Acetylcysteine, N-Acetylcysteine Amide, and Thioredoxin Mimetic Peptides Regenerate Mercaptoalbumin and Exhibit Antioxidant Activity. [Link]
Sources
- 1. Review Article: Oxidative Stress Versus Antioxidants, American Journal of Bioscience and Bioengineering, Science Publishing Group [sciencepublishinggroup.com]
- 2. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review On Free Radical, Oxidative Stress And Antioxidant [journalijar.com]
- 4. A Comprehensive Review of Free Radicals, Oxidative Stress, and Antioxidants: Overview, Clinical Applications, Global Pe… [ouci.dntb.gov.ua]
- 5. Antioxidative properties of histidine-containing dipeptides from skeletal muscles of vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histidine-containing dipeptides, carnosine and anserine: distribution, properties and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Oxo-histidine-containing dipeptides are functional oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
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- 23. Antioxidant Effects of N-Acetylcysteine Prevent Programmed Metabolic Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Note: Ac-His-NHMe as a Versatile Model Compound for Elucidating Enzyme Active Site Mechanisms
Introduction: The Challenge of Understanding Catalysis
Enzymes are nature's master catalysts, accelerating biochemical reactions with unparalleled efficiency and specificity. This remarkable capability originates from the precise three-dimensional arrangement of amino acid residues within the enzyme's active site.[1][2][3] The active site creates a unique microenvironment that can stabilize transition states, facilitate proton transfer, and coordinate metal ions.[4] Among the 20 proteinogenic amino acids, histidine is uniquely versatile. Its imidazole side chain has a pKa near physiological pH, allowing it to function as both a proton donor and acceptor, a role critical for a vast number of enzymatic reactions.[5]
A prime example is the serine protease family, where a "catalytic triad" of serine, histidine, and aspartate residues work in concert to hydrolyze peptide bonds.[6][7] In this system, the histidine (His-57 in chymotrypsin) acts as a general base, abstracting a proton from serine to create a potent nucleophile.[8][9] Furthermore, histidine is a crucial ligand for coordinating metal cofactors in metalloenzymes, which are involved in everything from respiration to DNA synthesis.[10][11]
Studying these mechanisms directly within a large, complex protein is challenging. To simplify the system while retaining the essential chemical features, researchers turn to small model compounds. Nα-acetyl-L-histidine-N'-methylamide (Ac-His-NHMe) is an exemplary model for the active site histidine. The N-terminal acetyl (Ac) group and C-terminal N-methylamide (NHMe) group are uncharged, effectively capping the molecule and neutralizing the terminal charges of the amino acid. This makes Ac-His-NHMe a more accurate representation of a histidine residue embedded within a polypeptide chain, allowing for focused investigation of the imidazole side chain's intrinsic properties.[4][12][13]
This guide provides detailed protocols for the synthesis, characterization, and application of Ac-His-NHMe to probe fundamental aspects of enzyme catalysis, including acid-base chemistry, transition metal coordination, and proton transfer dynamics.
Physicochemical Properties of Ac-His-NHMe
A summary of the key properties of Ac-His-NHMe is provided below.
| Property | Value | Source |
| Chemical Name | (αS)-α-(Acetylamino)-N-methyl-1H-imidazole-5-propanamide | [14] |
| Synonyms | Ac-L-His-NHMe, N-Acetyl-N'-methylhistidylamide | [12][14] |
| CAS Number | 6367-11-9 | [12] |
| Molecular Formula | C₉H₁₄N₄O₂ | [12] |
| Molecular Weight | 210.24 g/mol | [12] |
| Appearance | White solid / powder | [12] |
| Purity | Typically ≥98% | [14] |
| Storage | Store at 2-8°C, protected from air and light | [14] |
Synthesis and Characterization
The synthesis of Ac-His-NHMe follows standard peptide chemistry principles, involving the formation of two amide bonds. A generalized protocol is presented below.
Diagram: Synthetic Pathway for Ac-His-NHMe
Caption: General two-step synthesis of Ac-His-NHMe.
Protocol 1: Synthesis of Ac-His-NHMe via Peptide Coupling
Rationale: This protocol employs a standard carbodiimide-mediated coupling reaction. The carboxyl group of N-acetyl-L-histidine is activated by a coupling reagent (e.g., DIC), which facilitates nucleophilic attack by methylamine to form the C-terminal amide bond.[2][15] An additive like HOBt is used to improve efficiency and suppress side reactions.
Materials:
-
N-acetyl-L-histidine
-
Methylamine hydrochloride (MeNH₂·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve N-acetyl-L-histidine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Stir the solution under an inert atmosphere (N₂ or Ar) and cool to 0°C in an ice bath.
-
Activation: Slowly add DIC (1.1 eq) to the cooled solution. Stir for 20-30 minutes at 0°C. A white precipitate of diisopropylurea may begin to form.
-
Amine Addition: In a separate flask, dissolve methylamine hydrochloride (1.2 eq) in a small amount of DMF and add DIPEA (1.2 eq) to generate the free base. Add this solution to the activated acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Workup:
-
Filter off the urea byproduct.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification and Characterization
Rationale: The crude product requires purification to remove unreacted starting materials and byproducts. Reversed-phase HPLC is effective for separating the polar product from less polar impurities. NMR and Mass Spectrometry are then used to confirm the identity, structure, and purity of the final compound.[16]
Materials & Equipment:
-
Crude Ac-His-NHMe
-
Reversed-phase HPLC system with a C18 column
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
-
NMR spectrometer
-
Mass spectrometer (e.g., ESI-MS)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
Procedure:
-
Purification:
-
Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95% Water / 5% ACN / 0.1% TFA).
-
Purify by preparative HPLC using a gradient of ACN in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the product peak.
-
Combine pure fractions and lyophilize to obtain Ac-His-NHMe as a white, fluffy powder.
-
-
Characterization:
-
Mass Spectrometry: Dissolve a small sample and analyze by ESI-MS to confirm the molecular weight (Expected [M+H]⁺ ≈ 211.12 m/z).
-
NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O).
-
¹H NMR: Acquire a proton NMR spectrum. Expect to see characteristic signals for the acetyl methyl protons (~2.0 ppm), the histidine side chain protons (α-CH, β-CH₂, and imidazole C2-H and C4/5-H), and the N-methyl protons (~2.6 ppm, often a doublet due to coupling with the amide N-H).[4][13][17]
-
¹³C NMR: Acquire a carbon NMR spectrum to confirm the number and type of carbon atoms.
-
-
Applications and Experimental Protocols
Ac-His-NHMe is a powerful tool for investigating several key aspects of enzyme function.
Application 1: Modeling the Catalytic Triad & Acid-Base Catalysis
Ac-His-NHMe serves as an excellent mimic for the His-57 residue in serine proteases, allowing for the study of its role in general acid-base catalysis. A key feature of the enzymatic active site is that it alters the pKa of the histidine residue. This effect can be modeled by studying the pKa of Ac-His-NHMe in different solvent environments.
Diagram: The Serine Protease Catalytic Triad
Caption: Role of His-57 in activating the Ser-195 nucleophile.
Protocol 3: pKa Determination by ¹H NMR Titration
Rationale: The chemical shifts of the imidazole protons (especially C2-H and C4-H) are highly sensitive to the protonation state of the ring. By monitoring these shifts as a function of pH, a titration curve can be generated, and the inflection point of this curve corresponds to the pKa.[18][19][20]
Materials & Equipment:
-
Purified Ac-His-NHMe
-
D₂O
-
Standardized DCl and NaOD solutions (0.1 M)
-
NMR spectrometer
-
pH meter calibrated for D₂O (or apply correction factor pD = pH_reading + 0.4)
Procedure:
-
Prepare a stock solution of Ac-His-NHMe (e.g., 5-10 mM) in D₂O.
-
Transfer an aliquot to an NMR tube. Adjust the pD to an initial low value (e.g., pD ~2) using DCl.
-
Acquire a ¹H NMR spectrum, noting the chemical shifts of the two imidazole protons.
-
Incrementally add small volumes of NaOD solution to the NMR tube, mixing thoroughly after each addition.
-
After each addition, measure the pD of the solution and acquire a new ¹H NMR spectrum.
-
Repeat this process until a high pD is reached (e.g., pD ~10), ensuring sufficient data points are collected around the expected pKa (~6-7).
-
Data Analysis:
-
For one of the imidazole protons, plot its chemical shift (δ) versus the pD.
-
Fit the data to the Henderson-Hasselbalch equation for NMR: δ_obs = (δ_A * 10^(pD-pKa) + δ_HA) / (1 + 10^(pD-pKa)) where δ_obs is the observed shift, and δ_A and δ_HA are the shifts of the fully deprotonated and protonated forms, respectively.
-
The pKa is the value obtained from the curve fit at the inflection point.[10][21]
-
Protocol 4: Kinetic Analysis of p-Nitrophenyl Acetate (pNPA) Hydrolysis
Rationale: The imidazole side chain of histidine can act as a nucleophilic or general-base catalyst for ester hydrolysis. This protocol measures the catalytic activity of Ac-His-NHMe by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA). The product, p-nitrophenolate, is intensely yellow and can be quantified spectrophotometrically at 400 nm.[3][22][23]
Materials & Equipment:
-
Ac-His-NHMe
-
p-Nitrophenyl acetate (pNPA)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Acetonitrile or DMSO (to dissolve pNPA)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of Ac-His-NHMe in the buffer.
-
Prepare a concentrated stock solution of pNPA in acetonitrile.
-
Set the spectrophotometer to monitor absorbance at 400 nm and equilibrate the cuvette holder to a constant temperature (e.g., 25°C).
-
In a cuvette, add the buffer and the Ac-His-NHMe solution to achieve the desired final catalyst concentration.
-
Initiate the reaction by adding a small aliquot of the pNPA stock solution. Mix quickly by inverting the cuvette.
-
Immediately begin recording the absorbance at 400 nm over time.
-
Data Analysis:
-
Plot Absorbance vs. Time. The initial, linear portion of the curve represents the initial reaction rate (v₀).
-
Calculate the rate in M/s using the Beer-Lambert law (A = εbc), where ε for p-nitrophenolate at pH 7 is ~18,000 M⁻¹cm⁻¹.
-
Repeat the experiment at several different concentrations of Ac-His-NHMe and pNPA to determine the reaction order and the catalytic rate constant.
-
Application 2: Modeling Metalloenzyme Active Sites
Histidine is a ubiquitous ligand for transition metals in biological systems. Ac-His-NHMe can be used to form simple coordination complexes, allowing for the study of metal binding stoichiometry, geometry, and electronic properties in a controlled environment.[24][25]
Protocol 5: Metal Ion Coordination Study by UV-Vis Spectroscopy
Rationale: The coordination of a metal ion to the imidazole ring of Ac-His-NHMe can perturb its electronic structure, leading to changes in the UV-Vis absorption spectrum. A titration experiment can be used to determine the binding stoichiometry and the formation constant (K_f) of the complex.[1][26]
Materials & Equipment:
-
Ac-His-NHMe
-
A metal salt solution (e.g., NiCl₂, ZnSO₄, CuSO₄) of known concentration
-
Buffer solution (e.g., HEPES, pH 7.4, non-coordinating)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of Ac-His-NHMe of known concentration in the buffer.
-
Record the initial UV-Vis spectrum of the Ac-His-NHMe solution.
-
Add a small, known volume of the metal salt stock solution to the cuvette. Mix and allow to equilibrate.
-
Record the new UV-Vis spectrum.
-
Repeat the additions of the metal solution until no further spectral changes are observed, indicating saturation.
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength against the molar ratio of [Metal]/[Ac-His-NHMe].
-
The stoichiometry of the complex (e.g., 1:1, 1:2) can often be determined from the inflection point of this plot.
-
More advanced analysis can be used to calculate the binding or formation constant of the metal-ligand complex.
-
Application 3: Investigating Proton Transfer Mechanisms
The ability of the histidine imidazole ring to shuttle protons is fundamental to many catalytic cycles. NMR spectroscopy provides a powerful means to investigate the kinetics of this process.
Protocol 6: Proton Exchange Study by ¹H NMR in D₂O
Rationale: When Ac-His-NHMe is dissolved in D₂O, the labile protons on the imidazole nitrogens will exchange with deuterium from the solvent. This exchange can be monitored by ¹H NMR. The disappearance of the N-H proton signals provides a direct measure of the exchange rate, which is related to the proton transfer dynamics.[8][9][27]
Materials & Equipment:
-
Lyophilized Ac-His-NHMe
-
D₂O (99.9 atom % D)
-
NMR spectrometer
Procedure:
-
Prepare a sample of Ac-His-NHMe in a non-deuterated, aprotic solvent (like DMSO-d₆) to first identify the chemical shifts of the N-H protons of the imidazole ring.
-
In a separate experiment, dissolve a freshly lyophilized sample of Ac-His-NHMe directly in D₂O inside an NMR tube at a controlled temperature.
-
Immediately acquire a series of ¹H NMR spectra over time.
-
Data Analysis:
-
Monitor the decrease in the integral of the N-H proton signals over time.
-
The rate of signal decay can be fitted to a first-order exponential decay curve to extract the rate constant (k_ex) for proton exchange.
-
This experiment can be repeated at different pD values and temperatures to understand how these conditions affect the proton exchange kinetics.
-
Synergy with Computational Modeling
Ac-His-NHMe is an ideal subject for computational chemistry, bridging the gap between experimental observation and theoretical understanding. Its small size allows for high-level quantum mechanical (QM) calculations to determine properties like intrinsic pKa, proton affinities, and metal binding energies. Molecular dynamics (MD) simulations can be used to study its conformational preferences and interactions with explicit solvent molecules, providing a dynamic picture that complements static experimental data.[4][13]
Diagram: Integrated Experimental-Computational Workflow
Caption: Workflow showing the synergy between experiment and theory.
Conclusion
Nα-acetyl-L-histidine-N'-methylamide is more than just a simple dipeptide derivative; it is a powerful and versatile tool for dissecting the complex world of enzyme active sites. By isolating the catalytically crucial imidazole side chain, Ac-His-NHMe allows researchers to apply a suite of biophysical and biochemical techniques to quantify the fundamental principles of acid-base catalysis, metal coordination, and proton transport. The protocols outlined in this guide provide a robust framework for utilizing Ac-His-NHMe to generate high-quality, reproducible data, ultimately leading to a deeper, mechanistic understanding of enzyme function.
References
-
Moutzouri, P., et al. (2017). Fast Proton Exchange in Histidine: Measurement of Rate Constants through Indirect Detection by NMR Spectroscopy. PMC, NIH. [Link]
-
Frey, P. A. (2024). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society. [Link]
-
Frey, P. A. (2024). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. University of Halle. [Link]
-
AK Lectures. Reaction Mechanism of Chymotrypsin. AK Lectures. [Link]
-
Various Authors. The Catalytic Mechanism of Chymotrypsin & Measuring Activity. eCampusOntario Pressbooks. [Link]
-
Wikipedia. Catalytic triad. Wikipedia. [Link]
-
Ayyalur, J. R. (2010). Synthesis and Analysis of N-Acetylhistidine Ethylamide from N- Acetyl -L- Histidine. OPUS Open Portal to University Scholarship. [Link]
-
Larsen, F. H., et al. (2025). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. PMC, NIH. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. PMC, NIH. [Link]
-
Coompo Research Chemicals. N-Acetyl-L-histidine Methylamide | 6367-11-9. Coompo Research Chemicals. [Link]
-
Bezençon, J., et al. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. PubMed. [Link]
-
Nudelman, F., et al. (2010). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing). [Link]
-
Cousin, T. F. R., et al. (2017). Titrations without the additions: The efficient determination of pKa values using NMR imaging techniques. The University of Liverpool Repository. [Link]
-
Professor Dave Explains. (2019). Complex Ion Formation. YouTube. [Link]
-
Various Authors. (2025). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. ResearchGate. [Link]
-
Bezençon, J., et al. (2025). pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. [Link]
-
Wang, L., et al. (2022). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. MDPI. [Link]
-
Jurisson, S. S., et al. (2007). Metal-assisted in situ formation of a tridentate acetylacetone ligand for complexation of fac-Re(CO)3+ for radiopharmaceutical applications. PubMed. [Link]
-
Various Authors. (2005). Peptide Synthesis and Purification. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Metal Coordination Complexes. Chemistry LibreTexts. [Link]
-
Ciszak, E., et al. (2001). 1 H NMR spectra (400 MHz) of A) Ac-(E)-Phe-NMe 2 and B) Ac-(Z). ResearchGate. [Link]
-
Cormanich, R. A., et al. (2015). Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Wikipedia. Metal aquo complex. Wikipedia. [Link]
-
Kitagawa, F., et al. (2019). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods (RSC Publishing). [Link]
-
Science Ready. (2024). Metal Complexes: The Basics // HSC Chemistry. YouTube. [Link]
- Collins, J. M. (2017). Coupling method for peptide synthesis at elevated temperatures.
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Bruice, T. C., & Schmir, G. L. (1956). The catalysis of the hydrolysis of p-nitrophenyl acetate by imidazole and its derivatives. PubMed. [Link]
-
Nuno, M., et al. (2018). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses Procedure. [Link]
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Cormanich, R. A., et al. (2015). Understanding the Conformational Behaviour of Ac-Ala-NHMe in Different Media. A Joint NMR and DFT Study. PubMed. [Link]
-
American Chemical Society. (2021). NMR Guidelines for ACS Journals. American Chemical Society. [Link]
-
Magritek. (2015). Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. AZoM. [Link]
-
Brecher, A. S., & Balls, A. K. (1957). The catalysis of the non-chymotryptic hydrolysis of p-nitrophenyl acetate. PubMed. [Link]
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- 4. Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Synthesis and Analysis of N-Acetylhistidine Ethylamide from N- Acetyl" by Jagadeeshwar Reddy Ayyalur [opus.govst.edu]
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- 10. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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Application Note & Protocol: Asymmetric Synthesis of Peptidomimetic Scaffolds via Ac-His-NHMe-Catalyzed Michael Addition
Abstract
Peptidomimetics are a cornerstone of modern drug discovery, offering the therapeutic potential of peptides with enhanced pharmacokinetic properties. A significant challenge in their synthesis is the precise control of stereochemistry, which is critical for biological activity. This document details a novel methodology for the asymmetric synthesis of a key peptidomimetic precursor using N-acetyl-L-histidine-N'-methylamide (Ac-His-NHMe) as a chiral organocatalyst. We present a detailed protocol for the enantioselective Michael addition of a glycine Schiff base to an α,β-unsaturated ketone. The causality behind experimental choices, a proposed catalytic mechanism, and comprehensive troubleshooting are discussed to ensure methodological robustness and reproducibility for researchers in drug development and medicinal chemistry.
Introduction: The Imperative for Chiral Peptidomimetics
Peptides are exquisite mediators of biological processes, but their therapeutic application is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics, which mimic the structure and function of natural peptides, overcome these limitations.[1] The spatial arrangement of atoms—the stereochemistry—of a peptidomimetic is paramount, as biological receptors are inherently chiral. Therefore, the development of stereoselective synthetic methods is a critical endeavor in medicinal chemistry.[2]
Histidine and its derivatives are uniquely suited for catalysis due to the imidazole side chain, which can function as a nucleophile, a general base, or a proton shuttle, mimicking the active sites of many enzymes.[3][4] While modified histidines have been incorporated into bioactive peptides,[5] their use as small molecule organocatalysts in peptidomimetic synthesis is an emerging area of interest.
This application note leverages these principles, proposing the use of the simple, commercially available dipeptide derivative, Ac-His-NHMe, as a chiral catalyst.[6] We hypothesize that the combination of the chiral backbone and the basic imidazole moiety can induce asymmetry in carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular scaffolds.
Proposed Catalytic Mechanism
We propose a bifunctional catalytic mechanism for the Ac-His-NHMe-catalyzed Michael addition. The imidazole nitrogen of the histidine residue acts as a Brønsted base, deprotonating the glycine Schiff base to form a nucleophilic enolate. Simultaneously, the amide functionalities of the catalyst can form hydrogen bonds with the electrophile, orienting it within the chiral pocket of the catalyst-nucleophile complex. This dual activation strategy facilitates a highly organized transition state, leading to an enantioselective attack on the Michael acceptor.
Diagram: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Ac-His-NHMe catalyzed Michael addition.
Experimental Protocol
This protocol describes the asymmetric Michael addition of N-(diphenylmethylene)glycine tert-butyl ester to chalcone, catalyzed by Ac-His-NHMe.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Ac-His-NHMe | ≥98% | Commercially Available | Store desiccated at 4°C. |
| N-(Diphenylmethylene)glycine tert-butyl ester | ≥98% | Commercially Available | Nucleophile precursor. |
| Chalcone | ≥98% | Commercially Available | Michael acceptor. |
| Toluene | Anhydrous | Sigma-Aldrich | Store over molecular sieves. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For chromatography. |
| Saturated aq. NH₄Cl | Reagent Grade | - | For reaction quench. |
| Anhydrous MgSO₄ | Reagent Grade | - | For drying. |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
| Silica Gel for Flash Chromatography | 230-400 mesh | - | For purification. |
| Chiral HPLC Column | Chiralcel OD-H or equivalent | Daicel | For enantiomeric excess determination. |
Step-by-Step Synthesis Protocol
Diagram: Experimental Workflow
Caption: General workflow for the synthesis and analysis of the peptidomimetic precursor.
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add Ac-His-NHMe (4.2 mg, 0.02 mmol, 10 mol%).
-
Add N-(diphenylmethylene)glycine tert-butyl ester (65.0 mg, 0.22 mmol, 1.1 equiv).
-
Add chalcone (41.6 mg, 0.20 mmol, 1.0 equiv).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Reaction Execution: Stir the resulting solution at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the chalcone spot indicates reaction completion. This typically takes 24-48 hours.
-
Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired Michael adduct.
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
-
Data Interpretation and Expected Results
| Parameter | Expected Outcome | Method of Analysis |
| Yield | 75-90% | Isolated yield after chromatography |
| Enantiomeric Excess (e.e.) | 80-95% | Chiral HPLC |
| Diastereomeric Ratio (d.r.) | >10:1 | ¹H NMR of the crude reaction mixture |
Note: These are representative values based on similar organocatalytic Michael additions. Actual results may vary.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst; non-anhydrous conditions. | Ensure the catalyst is pure and dry. Use freshly distilled, anhydrous solvent. |
| Low reaction temperature. | Gently warm the reaction to 30-40°C. | |
| Low enantioselectivity | Presence of water. | Rigorously exclude moisture from the reaction. |
| Catalyst loading is too low. | Increase catalyst loading to 15-20 mol%. | |
| Difficult purification | Co-elution of product and starting material. | Optimize the solvent system for flash chromatography. |
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of a lab coat, safety glasses, and gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described provides a robust and accessible method for the enantioselective synthesis of a valuable peptidomimetic building block using the simple and inexpensive organocatalyst, Ac-His-NHMe. This approach avoids the use of toxic heavy metals and provides a practical route to chiral molecules essential for drug discovery. The principles outlined herein can be adapted for the synthesis of a variety of other peptidomimetic scaffolds, highlighting the potential of histidine-based catalysts in asymmetric synthesis.
References
-
Synthetically Modified l-Histidine-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans. PubMed Central. [Link]
-
Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. PubMed. [Link]
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Semantic Scholar. [Link]
-
N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis. PubMed Central. [Link]
-
N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis. PubMed. [Link]
-
High throughput synthesis of peptides and peptidomimetics. PubMed Central. [Link]
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- 5. Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Application Note: Ac-His-NHMe as a Model Analyte for Immobilized Metal Ion Affinity Chromatography (IMAC)
Abstract
Immobilized Metal Ion Affinity Chromatography (IMAC) is a powerful and widely adopted technique for the purification of proteins and peptides based on their affinity for chelated metal ions.[1][2] This application note details the principles and protocols for utilizing Nα-Acetyl-L-histidine methylamide (Ac-His-NHMe) as a model compound to study and optimize IMAC procedures. Due to its simple, well-defined structure containing a single, accessible histidine residue, Ac-His-NHMe serves as an excellent tool for researchers, scientists, and drug development professionals to understand the fundamental binding and elution characteristics of histidine-containing molecules in IMAC. This guide provides step-by-step protocols for column preparation, sample analysis, and elution, along with a discussion on the key parameters influencing separation.
Introduction to IMAC
IMAC separates molecules based on the coordinate covalent bond formed between electron donor groups on the analyte and a metal ion immobilized on a chromatographic support.[3][4] The technique was first described by Porath and colleagues in 1975 and has since become indispensable, particularly for the purification of recombinant proteins engineered with a polyhistidine-tag (His-tag).[3][5]
The core of IMAC lies in the interaction between specific amino acid side chains and transition metal ions (e.g., Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺) chelated to a solid matrix.[2][4] Histidine is the primary amino acid utilized for this purpose due to the strong electron-donating nature of the nitrogen atoms in its imidazole ring, which readily form coordination bonds with the immobilized metal.[5][6]
Ac-His-NHMe: A Model for IMAC Studies
Nα-Acetyl-L-histidine methylamide (Ac-His-NHMe) is a derivative of the amino acid L-histidine.[7][8] Its structure features a protected N-terminus (acetyl group) and a protected C-terminus (methylamide group), leaving the imidazole ring of the histidine side chain as the primary site for interaction. This makes it an ideal, low-molecular-weight model compound for:
-
Method Development: Establishing and optimizing binding, washing, and elution conditions without consuming valuable protein samples.
-
Resin Characterization: Evaluating the binding capacity and performance of different IMAC resins and metal ions.
-
Educational Purposes: Demonstrating the principles of IMAC in a simple and reproducible system.
-
Troubleshooting: Diagnosing issues with buffers, resins, or hardware by using a stable, known analyte.
The Chemistry of Interaction
The retention of Ac-His-NHMe on an IMAC column is governed by the formation of a coordination complex between the imidazole ring of its histidine residue and the chelated metal ion. The chelating agent, such as nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA), is covalently bound to the stationary phase (e.g., agarose beads) and holds the metal ion in place, leaving some coordination sites available to interact with the analyte.[2][5]
The strength of this interaction is influenced by several factors:
-
Metal Ion: The choice of metal ion affects selectivity and affinity. Cu²⁺ generally provides the strongest binding, followed by Ni²⁺, Zn²⁺, and Co²⁺.
-
pH: The pH of the buffers is critical. At neutral to slightly alkaline pH (7.0-8.0), the imidazole nitrogen is deprotonated and acts as a strong electron donor.[2] At acidic pH, the imidazole ring becomes protonated, disrupting the coordination bond and leading to elution.[9]
-
Buffer Composition: The presence of competing agents, such as imidazole, is used to modulate binding and elution.
Below is a diagram illustrating the binding mechanism of Ac-His-NHMe to a Ni-NTA resin.
Caption: Ac-His-NHMe binding to a Ni-NTA resin.
Experimental Protocols
This section provides detailed protocols for the analysis of Ac-His-NHMe using IMAC. These protocols can be adapted for various applications, from basic principle demonstration to advanced method development.
Materials and Reagents
| Reagent/Material | Specifications |
| IMAC Resin | Ni-NTA Agarose or similar (e.g., Co-NTA, Cu-NTA) |
| Chromatography Column | Gravity-flow or FPLC-compatible column |
| Ac-His-NHMe | ≥99% Purity[8] |
| Sodium Phosphate | Monobasic and Dibasic, for buffer preparation |
| Sodium Chloride (NaCl) | ACS Grade or higher |
| Imidazole | High purity (low UV absorbance at 280 nm) |
| Nickel(II) Sulfate (NiSO₄) | For column charging |
| EDTA | For column stripping |
| Water | High-purity, deionized water |
Buffer Preparation
It is crucial to use high-purity water and reagents. Filter all buffers through a 0.45 µm filter before use.
-
Binding Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 10-20 mM Imidazole, pH 7.4.
-
Wash Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 40-60 mM Imidazole, pH 7.4.
-
Rationale: A higher imidazole concentration helps to wash away contaminants with moderate affinity, improving the purity of the bound target.
-
-
Elution Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 250-500 mM Imidazole, pH 7.4.[11]
-
Rationale: High concentrations of imidazole effectively compete with the histidine side chain for binding to the metal ion, thus eluting the target molecule.[10]
-
-
Stripping Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 50 mM EDTA, pH 8.0.
-
Rationale: EDTA is a strong chelating agent that strips the metal ions from the column, allowing for regeneration.
-
-
Charging Buffer: 100 mM NiSO₄ in deionized water.
-
Rationale: This solution provides the nickel ions needed to activate the IMAC resin.
-
IMAC Workflow: Step-by-Step Protocol
The following protocol outlines the complete workflow for analyzing Ac-His-NHMe.
Caption: Troubleshooting decision tree for common IMAC issues.
Conclusion
Nα-Acetyl-L-histidine methylamide (Ac-His-NHMe) is an invaluable tool for any laboratory employing Immobilized Metal Ion Affinity Chromatography. Its simple structure and well-defined point of interaction allow for the clear and systematic study of the chromatographic principles at play. By following the protocols and optimization strategies outlined in this application note, researchers can effectively use Ac-His-NHMe to develop robust IMAC methods, characterize new materials, and provide effective training on this cornerstone purification technique.
References
-
U.S. National Library of Medicine. (n.d.). Immobilized metal ion affinity chromatography. PubMed. Retrieved from [Link]
-
Bioclone. (n.d.). Immobilized Metal Ion Affinity Chromatography (IMAC). Retrieved from [Link]
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iCentre Kenya. (2023, October 19). iMac Troubleshooting: Common Issues and Fixes. Retrieved from [Link]
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Majestic, B. (2012, July 4). Immobilized Metal ion Affinity Chromatography (IMAC) Principle & Applications. Retrieved from [Link]
-
The Mobile Hub. (2024, September 9). Guide users through resolving common software issues on iMac. Retrieved from [Link]
-
University of Arizona. (n.d.). How to use immobilized metal ion affinity chromatography. Retrieved from [Link]
-
Slideshare. (n.d.). Immobilized Metal affinity-chromatography. Retrieved from [Link]
-
Dummies. (2019, February 20). Step-by-Step iMac Troubleshooting. Retrieved from [Link]
-
Labcompare. (2022, February 11). LABTips: Purifying His-tagged Proteins with IMAC. Retrieved from [Link]
-
iMore. (2021, September 3). Troubleshooting: How to fix common Mac problems. Retrieved from [Link]
-
International Journal of Pharma and Bio Sciences. (n.d.). A Comparison Between Imidazole Gradient and pH Gradient Methods Using IMAC for Purification of Recombinant Non-Structural 1 (NS1). Retrieved from [Link]
-
Springer Protocols. (n.d.). Immobilized Metal Ion Affinity Chromatography of Histidine-Tagged Fusion Proteins. Retrieved from [Link]
-
Cytiva. (n.d.). Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance. Retrieved from [Link]
-
National Institutes of Health. (2023, April 5). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. Retrieved from [Link]
-
YouTube. (2025, March 8). 20 Common Mac Issues & Quick Solutions!. Retrieved from [Link]
-
Reddit. (2024, August 6). Imidazole concentration optimization in IMAC. Retrieved from [Link]
-
YouTube. (2021, July 7). His-tag protein purification with IMAC (Immobilized Metal Affinity Chromatography). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Purification of Proteins Using Polyhistidine Affinity Tags. Retrieved from [Link]
-
Baslow, M. H. (2015, April 24). N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates. MDPI. Retrieved from [Link]
-
Holeček, M. (2020, March 22). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. National Institutes of Health. Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for N-Acetylhistidine (HMDB0032055). Retrieved from [Link]
-
Apple Support. (n.d.). Apps included on your Mac. Retrieved from [Link]
-
YouTube. (2025, September 4). 11 AWESOME Mac Apps I Can't Live Without!. Retrieved from [Link]
-
App Store. (n.d.). Airconwithme. Retrieved from [Link]
-
YouTube. (2025, January 22). 12 INCREDIBLE Mac Apps You Can't Live Without!. Retrieved from [Link]
-
Wikipedia. (n.d.). List of built-in macOS apps. Retrieved from [Link]
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Introduction: The Significance of the Histidine Moiety in Molecular Recognition
An Application Guide to Investigating Ac-His-NHMe-Protein Interactions: Biophysical and Computational Protocols
Histidine is a uniquely versatile amino acid, playing a critical role in a vast array of protein interactions and enzymatic functions.[1][2] Its imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a frequent key residue in catalytic triads and proton shuttle mechanisms.[3][4] Furthermore, the aromatic nature of the imidazole ring enables it to participate in various non-covalent interactions, including π-π stacking, cation-π, and hydrogen bonding, which are fundamental to molecular recognition and protein stability.[1][5]
N-acetylhistidine methylamide (Ac-His-NHMe) serves as an excellent model compound for the histidine residue as it exists within a peptide backbone.[6] By capping the N- and C-termini, Ac-His-NHMe isolates the behavior of the histidine side chain, allowing researchers to dissect its specific contributions to protein binding without the complexities of a larger peptide or protein context. Studying the interactions between Ac-His-NHMe and a target protein can yield fundamental insights into the driving forces of binding, the specific residues involved at the interface, and the thermodynamic signature of the interaction.
This guide provides a detailed overview of key biophysical and computational techniques for characterizing the interaction between Ac-His-NHMe and proteins. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the rationale behind experimental choices to ensure robust and reliable results. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy for residue-level mapping, Isothermal Titration Calorimetry (ITC) for thermodynamic profiling, and computational methods like molecular docking and molecular dynamics (MD) simulations for atomic-level structural insights.
Part 1: Biophysical Techniques for Characterizing Ac-His-NHMe-Protein Interactions
Experimental techniques are indispensable for directly measuring the physical and energetic properties of a molecular interaction. Here, we focus on two powerful solution-based methods: NMR and ITC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Binding Interface
Principle of the Technique
NMR spectroscopy is a powerful method for studying protein-protein and protein-ligand interactions in solution at atomic resolution.[7][8][9] The technique of Chemical Shift Perturbation (CSP) is particularly well-suited for this purpose. The chemical shift of a nucleus is highly sensitive to its local electronic environment.[10] When a ligand like Ac-His-NHMe binds to a protein, it perturbs the environment of nuclei at the binding interface and often causes allosteric changes elsewhere, leading to changes in their chemical shifts. By monitoring these changes, typically using a 2D ¹H-¹⁵N HSQC spectrum for an ¹⁵N-labeled protein, one can precisely map the residues affected by the binding event.[8][10]
Causality Behind Experimental Choices
The choice of NMR, specifically CSP, is driven by its ability to provide spatial information at a per-residue level. It excels at identifying the binding site on the protein and can be used to determine binding affinities, particularly for weak to moderate interactions (μM to mM range), which are often characteristic of fragment-like molecules such as Ac-His-NHMe.[10]
Protocol: NMR Chemical Shift Perturbation (CSP) Titration
-
Sample Preparation (Self-Validating System):
-
Protein: Express and purify the target protein with uniform ¹⁵N-labeling. Prepare a stock solution (e.g., 50-200 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the lock signal. Trustworthiness Check: Confirm protein folding and purity via 1D ¹H NMR and SDS-PAGE. The sample must be stable for the duration of the experiment.
-
Ligand: Prepare a highly concentrated stock solution of Ac-His-NHMe (e.g., 10-50 mM) in the exact same NMR buffer as the protein. This is critical to avoid buffer mismatches that can cause non-specific chemical shift changes.
-
-
Data Acquisition:
-
Set the spectrometer temperature (e.g., 298 K) and allow the protein sample to equilibrate.
-
Acquire a high-quality reference ¹H-¹⁵N HSQC spectrum of the protein alone.[10] This is your "zero-point".
-
Begin the titration by adding a small aliquot of the Ac-His-NHMe stock solution to the protein sample. Mix gently but thoroughly.
-
Acquire another ¹H-¹⁵N HSQC spectrum.
-
Repeat the addition and acquisition steps to obtain a series of spectra at increasing ligand-to-protein molar ratios (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1, etc.).
-
-
Data Processing and Analysis:
-
Process all spectra identically using software such as NMRPipe or TopSpin.
-
Overlay the spectra and track the movement of each cross-peak corresponding to a specific backbone amide. This requires a pre-existing backbone resonance assignment for the protein.
-
Calculate the combined chemical shift perturbation (CSP, Δδ) for each residue i using the following equation, which accounts for changes in both proton (¹H) and nitrogen (¹⁵N) dimensions:
Δδᵢ = √[ (ΔδHᵢ)² + (α * ΔδNᵢ)² ]
where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2) to account for the different spectral widths.
-
Plot the CSP values versus the residue number. Residues with significantly perturbed shifts are likely at or near the binding interface.
-
-
Data Interpretation:
-
Visualize the results by color-coding the residues on a 3D structure of the protein according to their CSP values. This will reveal the binding "footprint" of Ac-His-NHMe on the protein surface.
-
By fitting the chemical shift changes as a function of ligand concentration, the dissociation constant (Kd) of the interaction can be determined.
-
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Profile
Principle of the Technique
Isothermal Titration Calorimetry (ITC) is a label-free biophysical technique that directly measures the heat change (ΔH) associated with a binding event.[11][12] In an ITC experiment, a solution of the ligand (Ac-His-NHMe) is titrated into a solution of the protein at a constant temperature.[13] Each injection triggers a heat release (exothermic) or absorption (endothermic) that is measured by the instrument. The magnitude of these heat changes is proportional to the amount of binding that occurs until the protein becomes saturated.
Causality Behind Experimental Choices
ITC is the gold standard for thermodynamic characterization because it provides a complete binding profile in a single experiment.[11][13] It directly measures the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy change (ΔH). From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing deep insight into the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects).
Protocol: ITC Measurement of Ac-His-NHMe-Protein Interaction
-
Sample Preparation (Self-Validating System):
-
Protein & Ligand: Prepare the protein and Ac-His-NHMe solutions. A common setup is to place the protein (e.g., 10-50 µM) in the sample cell and the ligand (e.g., 10-20 times the protein concentration) in the injection syringe.
-
Buffer Matching: This is the most critical step for high-quality ITC data.[11] Both protein and ligand solutions must be in an identical buffer. The final dialysis buffer for the protein should be used to dissolve the ligand. Any slight mismatch will generate large heats of dilution, obscuring the binding signal.
-
Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup and Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Program the injection parameters: typically a series of 19-25 injections of 1.5-2 µL each, with a 150-180 second spacing between injections to allow the signal to return to baseline.[14]
-
Perform an initial 0.5 µL injection that is discarded during analysis to account for diffusion across the syringe tip during equilibration.
-
-
Control Experiment (Trustworthiness Check):
-
To accurately determine the heat of binding, you must measure the heat of dilution. This is done by performing an identical titration experiment but injecting the ligand solution into the sample cell containing only buffer.[13] This background heat will be subtracted from the main experimental data.
-
-
Data Analysis:
-
The raw data appears as a series of peaks (power vs. time). Integrate the area under each peak to determine the heat change per injection.
-
Plot these integrated heat values against the molar ratio of ligand to protein. This creates the binding isotherm.
-
Fit the binding isotherm to a suitable model (e.g., a one-site binding model) using the analysis software provided with the instrument. This fitting process yields the values for n, Kd, and ΔH.
-
Data Presentation: Summary of Thermodynamic Parameters
The output of a successful ITC experiment provides a comprehensive thermodynamic signature of the interaction, which can be summarized as follows:
| Parameter | Symbol | Description | Typical Units |
| Stoichiometry | n | The number of ligand molecules that bind to one protein molecule. | (unitless) |
| Dissociation Constant | Kd | A measure of binding affinity. Lower Kd means stronger binding. | M (e.g., µM, nM) |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding. | kcal/mol or kJ/mol |
| Gibbs Free Energy | ΔG | The overall energy change of binding. Calculated via ΔG = -RT ln(Ka). | kcal/mol or kJ/mol |
| Entropy Change | ΔS | The change in disorder of the system. Calculated via ΔG = ΔH - TΔS. | cal/mol·K or J/mol·K |
Part 2: Computational Approaches for Probing Ac-His-NHMe-Protein Interactions
Computational methods provide a powerful complement to experimental data, offering an atomic-level view of the interaction that can explain the observed biophysical properties.[15]
Molecular Docking: Predicting the Binding Pose
Principle of the Technique
Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor.[16][17] The process involves sampling a large number of possible poses of Ac-His-NHMe within a defined binding site on the protein and then using a scoring function to rank them based on their predicted binding affinity.[18][19]
Causality Behind Experimental Choices
Docking is a valuable first step in a computational study. It is computationally inexpensive and can rapidly generate hypotheses about how Ac-His-NHMe binds. These structural hypotheses can then be used to interpret experimental data (e.g., explaining why certain residues show large CSPs in NMR) or to guide the design of follow-up experiments.
Protocol: General Molecular Docking Workflow
-
Structure Preparation:
-
Protein: Start with a high-resolution crystal structure or NMR model of the target protein (e.g., from the PDB). Use software like Maestro or Chimera to prepare the structure: remove water molecules, repair missing side chains, add hydrogen atoms, and assign protonation states appropriate for the experimental pH.
-
Ligand: Generate a 3D structure of Ac-His-NHMe and perform a conformational search to find its low-energy state.
-
-
Defining the Binding Site:
-
If the binding site is known (e.g., from NMR data), define a docking grid box that encompasses this region. If unknown, a "blind docking" approach can be used where the grid covers the entire protein surface.
-
-
Running the Docking Simulation:
-
Use a docking program (e.g., GOLD, Glide, AutoDock). The software will systematically place the ligand in the grid box, exploring various translations, rotations, and conformations.
-
-
Scoring and Analysis (Self-Validating System):
-
The program's scoring function will rank the generated poses. The top-ranked poses represent the most plausible binding modes.
-
Visually inspect the top poses. A good pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking with aromatic residues).
-
Trustworthiness Check: If a known co-crystalized ligand exists for your protein, a crucial validation step is to remove it and re-dock it. The protocol is considered reliable if the docking program can reproduce the experimental binding pose with low RMSD.[17]
-
Molecular Dynamics (MD) Simulations: Assessing Complex Stability and Dynamics
Principle of the Technique
Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the motion of atoms in a biomolecular system over time.[15][20] Starting from a static structure (e.g., a top-ranked docking pose), MD uses Newton's laws of motion to calculate the trajectory of every atom. This allows for the assessment of the stability of the protein-ligand complex, the flexibility of different regions, and the specific interactions that persist over time.[21]
Causality Behind Experimental Choices
MD simulations are used to refine and validate the static pictures generated by docking.[21][22] While docking treats the protein as largely rigid, MD allows full flexibility for both the protein and the ligand, providing a more realistic representation of the dynamic nature of the binding event in a solvated environment.
Protocol: MD Simulation of the Ac-His-NHMe-Protein Complex
-
System Setup:
-
Take the coordinates of the protein-ligand complex from docking as the starting point.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.[21]
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.[21]
-
Select an appropriate force field (e.g., AMBER, CHARMM) that defines the potential energy of the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial setup.
-
Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while applying restraints to the protein and ligand, which are slowly released. This ensures the system reaches a stable state before the production run.
-
-
Production Simulation:
-
Run the simulation for a desired length of time (e.g., 100-500 nanoseconds), saving the atomic coordinates at regular intervals. This trajectory is the primary output of the simulation.
-
-
Trajectory Analysis (Self-Validating System):
-
Analyze the trajectory to extract meaningful data.
-
Trustworthiness Check: A key check is to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. The simulation is considered stable or "converged" if the RMSD values plateau.[20]
-
Data Presentation: Key Analyses from MD Trajectories
| Analysis Type | Metric | Information Gained |
| Stability Assessment | RMSD (Root Mean Square Deviation) | Measures the deviation of the structure from the starting pose. A stable plateau indicates a stable complex. |
| Flexibility Analysis | RMSF (Root Mean Square Fluctuation) | Calculates the fluctuation of each residue, identifying flexible and rigid regions of the protein upon binding. |
| Interaction Analysis | Hydrogen Bond Occupancy, Radial Distribution Functions | Quantifies the key interactions (H-bonds, salt bridges, hydrophobic contacts) and their persistence over time. |
| Binding Free Energy | MM/PBSA or MM/GBSA | An end-point method to estimate the binding free energy of the complex, providing a more refined affinity estimate than docking scores. |
Conclusion: An Integrated Strategy for a Complete Picture
No single technique can provide a complete understanding of a molecular interaction. The most powerful approach is an integrated one, where biophysical and computational methods are used synergistically. For instance, NMR-derived CSP data can be used to define the binding site for a more accurate and efficient molecular docking run. The resulting docked pose can then be validated and refined through MD simulations. The thermodynamic parameters from ITC can, in turn, be rationalized by the specific hydrogen bonds and hydrophobic interactions observed in the MD simulation.
By combining the strengths of these techniques—the residue-level mapping of NMR, the thermodynamic rigor of ITC, and the atomic-level structural detail of computational modeling—researchers can build a comprehensive and robust model of how Ac-His-NHMe interacts with its protein target, providing fundamental insights into the critical role of the histidine side chain in molecular recognition.
References
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The multiple roles of histidine in protein interactions. (2013). PubMed. [Link]
-
The multiple roles of histidine in protein interactions. (2025). ResearchGate. [Link]
-
Modelling peptide–protein complexes: docking, simulations and machine learning. (N/A). NIH. [Link]
-
High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. (2019). PubMed. [Link]
-
Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations. (N/A). Frontiers. [Link]
-
Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. (2024). Journal of Chemical Theory and Computation. [Link]
-
Histidine. (N/A). Wikipedia. [Link]
-
Molecular dynamics (MD) simulation of the peptide/protein complex... (N/A). ResearchGate. [Link]
-
Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. (2014). ACS Publications. [Link]
-
High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. (2025). ResearchGate. [Link]
-
Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. (N/A). NIH. [Link]
-
Modelling peptide–protein complexes: docking, simulations and machine learning. (N/A). Oxford Academic. [Link]
-
Molecular Dynamics Scoring of Protein–Peptide Models Derived from Coarse-Grained Docking. (2021). PMC - NIH. [Link]
-
Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. (N/A). WUR eDepot. [Link]
-
Nuclear magnetic resonance analyses of side chain conformations of histidine and aromatic amino acid derivatives. Solvent and pH dependence. (N/A). PubMed. [Link]
-
Methods to study protein-protein interactions. (2005). PubMed. [Link]
-
Protein-protein interaction analysis by nuclear magnetic resonance spectroscopy. (2004). PubMed. [Link]
-
Conformational study on trans- and cis-N-acetyl-N'-methylamides of Pro-Xaa dipeptides. (N/A). PubMed. [Link]
-
Introduction to NMR spectroscopy of proteins. (N/A). Duke Computer Science. [Link]
-
The impact of RNA chemical probing reagents on RNA-binding proteins. (N/A). PMC - NIH. [Link]
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What techniques are used to study protein-protein interactions?. (2025). Patsnap Synapse. [Link]
-
1 H NMR spectra (400 MHz) of A) Ac-(E)-Phe-NMe 2 and B) Ac-(Z). (N/A). ResearchGate. [Link]
-
Protein-Protein Interaction Analysis by Nuclear Magnetic Resonance Spectroscopy. (N/A). Springer Nature Experiments. [Link]
-
Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways. (2022). YouTube. [Link]
-
Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. (N/A). NIH. [Link]
-
A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. (N/A). PMC - PubMed Central. [Link]
-
The molecular basis for acetylhistidine synthesis by HisAT/NAT16. (2025). PMC - PubMed Central. [Link]
-
Attractive Interactions between Side Chains of Histidine-Histidine and Histidine-Arginine-Based Cationic Dipeptides in Water. (2025). ResearchGate. [Link]
-
Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors. (N/A). ResearchGate. [Link]
-
techniques to study protein protein interaction. (2019). YouTube. [Link]
-
In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Ant. (2022). NeuroQuantology. [Link]
-
NMR Methods for Structural Characterization of Protein-Protein Complexes. (2020). Frontiers. [Link]
-
(PDF) How to Study Protein-protein Interactions. (2016). ResearchGate. [Link]
-
Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors. (N/A). PMC. [Link]
-
Molecular docking and ADME properties of bioactive molecules against human acid-beta-glucosidase enzyme, cause of Gaucher's disease. (N/A). PMC - PubMed Central. [Link]
-
A Non-Invasive NMR Method Based on Histidine Imidazoles to Analyze the pH-Modulation of Protein-Nucleic Acid Interfaces. (2015). PubMed. [Link]
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- 6. Nuclear magnetic resonance analyses of side chain conformations of histidine and aromatic amino acid derivatives. Solvent and pH dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. users.cs.duke.edu [users.cs.duke.edu]
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- 21. Frontiers | Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 22. Molecular Dynamics Scoring of Protein–Peptide Models Derived from Coarse-Grained Docking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing Ac-His-NHMe Synthesis
Welcome to the technical support center dedicated to the synthesis of Nα-acetyl-L-histidine methylamide (Ac-His-NHMe). This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important histidine derivative. Here, we delve into the critical aspects of the synthesis, from reaction setup to purification, and provide in-depth troubleshooting advice based on established chemical principles and field-proven techniques.
Introduction to the Synthesis of Ac-His-NHMe
The synthesis of Ac-His-NHMe, a simple yet crucial dipeptide derivative, involves the formation of an amide bond between N-acetyl-L-histidine and methylamine. While seemingly straightforward, this process is fraught with potential challenges that can significantly impact the final yield and purity of the product. The primary obstacle in this synthesis is the propensity of the histidine residue to undergo racemization, a side reaction that compromises the stereochemical integrity of the final product.[1][2] This guide will provide a robust framework for successfully navigating these challenges to achieve a high-yield synthesis of Ac-His-NHMe.
High-Yield Experimental Protocol for Ac-His-NHMe Synthesis
This protocol outlines a reliable method for the solution-phase synthesis of Ac-His-NHMe, with a focus on minimizing side reactions and maximizing product yield.
Reagents and Materials
-
N-acetyl-L-histidine
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, rotary evaporator, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) system with a C18 column
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup and Coupling
-
In a clean, dry round-bottom flask, dissolve N-acetyl-L-histidine (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.[3]
-
In a separate flask, prepare a solution of methylamine (1.5 equivalents). If using an aqueous solution of methylamine, be mindful of the potential for hydrolysis of the activated intermediate. A solution of methylamine in an organic solvent like THF is preferable.
-
Slowly add the methylamine solution to the activated N-acetyl-L-histidine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
Step 2: Work-up and Extraction
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate or a mixture of chloroform and isopropanol, multiple times. The choice of extraction solvent may need to be optimized based on the polarity of the product and impurities.
-
Combine the organic layers and wash sequentially with a mild acid (e.g., dilute HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 3: Purification
The crude Ac-His-NHMe can be purified by one of the following methods:
-
Crystallization: Attempt to crystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/water). This can be a highly effective method for obtaining pure product if the compound is crystalline.[4]
-
Flash Column Chromatography: If crystallization is not feasible, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Preparative HPLC: For the highest purity, preparative reverse-phase HPLC is recommended. A C18 column with a water/acetonitrile gradient containing 0.1% TFA as an ion-pairing agent is typically effective for purifying histidine-containing peptides.[3][5][6]
Step 4: Characterization
Confirm the identity and purity of the final product using appropriate analytical techniques, such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Analytical HPLC: To determine the purity.
Visualizing the Process: Diagrams and Workflows
To better understand the synthesis and potential pitfalls, the following diagrams illustrate the key processes.
Caption: Overall workflow for the synthesis of Ac-His-NHMe.
Caption: Mechanism of histidine racemization during peptide coupling.[1]
Caption: Troubleshooting flowchart for low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in Ac-His-NHMe synthesis?
A1: Low yield can stem from several factors, but incomplete coupling and side reactions are the most common culprits. The activation of the carboxylic acid of N-acetyl-histidine might be inefficient, or the activated intermediate could be susceptible to hydrolysis, especially if water is present in the reaction mixture. Additionally, the nucleophilicity of methylamine can be a factor.
Q2: How can I minimize racemization of the histidine residue?
A2: Histidine is particularly prone to racemization due to the imidazole side chain acting as an internal base, which can abstract the alpha-proton of the activated amino acid.[1] To suppress racemization:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives is crucial. HOBt reacts with the activated carboxylic acid to form an active ester that is less prone to racemization.[1][2][7][8]
-
Choose the Right Coupling Reagent: Carbodiimides like EDC, when used with HOBt, are effective. For more challenging couplings, uronium/aminium salts like HATU or phosphonium salts like PyBOP can be used, as they often lead to faster reactions and less racemization.[9][10]
-
Control the Temperature: Perform the activation and coupling at low temperatures (starting at 0 °C) to minimize the rate of racemization.
-
Side-Chain Protection: For more complex syntheses, protecting the imidazole side chain of histidine with groups like benzyloxymethyl (Bom) or tosyl (Tos) can significantly reduce racemization, though this adds extra steps of protection and deprotection.[11]
Q3: I'm having trouble purifying my product. What are some common issues and solutions?
A3: The purification of histidine-containing peptides can be challenging due to the ionizable imidazole side chain.
-
Poor HPLC Peak Shape: This is often due to the interaction of the imidazole group with the silica support of the HPLC column. Using an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in the mobile phase can significantly improve peak shape and resolution by ensuring consistent protonation of the histidine side chain.[3][5][6]
-
Co-eluting Impurities: If impurities are difficult to separate by reverse-phase HPLC, consider alternative purification techniques such as ion-exchange chromatography, which separates molecules based on charge.
-
Product Solubility: If your product has poor solubility in the purification solvents, you may need to experiment with different solvent systems or add organic modifiers.
Q4: Can I use a different base in the coupling reaction?
A4: While a base is not always required for EDC/HOBt couplings, if one is needed, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is generally preferred. Stronger, less hindered bases can increase the risk of racemization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive coupling reagents (hydrolyzed EDC).2. Incomplete activation of N-acetyl-histidine.3. Hydrolysis of the activated intermediate.4. Insufficiently nucleophilic amine. | 1. Use fresh, high-quality EDC and store it under anhydrous conditions.[12]2. Increase the activation time or switch to a more potent coupling reagent like HATU.[6]3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.4. Use a slight excess of methylamine. |
| Presence of Racemized Product (D-His isomer) | 1. Absence or insufficient amount of racemization suppressant (HOBt).2. High reaction temperature.3. Use of a strong base. | 1. Always use at least 1 equivalent of HOBt with your coupling reagent.[1][8]2. Maintain a low temperature (0 °C) during the activation and initial coupling phase.[7]3. Avoid strong, non-hindered bases. Use DIPEA if a base is necessary. |
| Multiple Impurities in the Crude Product | 1. Side reactions other than racemization (e.g., N-acylurea formation with EDC).2. Incomplete reaction leading to unreacted starting materials.3. Guanidinylation of the amine if using uronium/aminium reagents without pre-activation. | 1. Ensure proper reaction conditions and stoichiometry. The urea byproduct from EDC can sometimes be difficult to remove.2. Monitor the reaction closely by TLC or LC-MS to ensure completion.3. If using HATU or a similar reagent, pre-activate the N-acetyl-histidine for a few minutes before adding the methylamine to prevent this side reaction.[13] |
| Difficulty in Product Isolation/Purification | 1. Product is highly water-soluble.2. Emulsion formation during work-up.3. Poor separation during chromatography. | 1. If the product is highly polar, consider using a different extraction solvent or lyophilization to isolate the crude product.2. Add brine during the work-up to help break emulsions.3. For HPLC, optimize the gradient and ensure the use of 0.1% TFA in the mobile phase.[3][5][6] For column chromatography, screen different solvent systems. |
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL not available)
- Amino Acid Derivatives for Peptide Synthesis. (URL not available)
- Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing L-Histidinamide - Benchchem. (URL not available)
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. ([Link])
- Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis - Benchchem. (URL not available)
-
Epimerisation in Peptide Synthesis - MDPI. ([Link])
-
Post synthesis workup: What steps are necessary and what aren't? - Biotage. ([Link])
- WO2019217116A1 - Method for solution-phase peptide synthesis - Google P
-
Coupling Reagents - Aapptec Peptides. ([Link])
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. ([Link])
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. ([Link])
-
Detailed process of Solution Phase Peptide Synthesis - ResearchGate. ([Link])
-
12.5: Peptide Synthesis- Solution-Phase - Chemistry LibreTexts. ([Link])
-
amide coupling help : r/Chempros - Reddit. ([Link])
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. ([Link])
-
Synthesis and characterization of methylated poly(L-histidine) to control the stability of its siRNA polyion complexes for RNAi - PubMed. ([Link])
-
Supporting information - The Royal Society of Chemistry. ([Link])
-
HATU coupling - what's the best order? : r/Chempros - Reddit. ([Link])
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC - NIH. ([Link])
-
Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Operating Procedure for Fractional Collector - OPUS Open Portal to University Scholarship. ([Link])
-
Is there any way to use EDC/NHS coupling system for an aminoacid like histidine without oligomerization ? | ResearchGate. ([Link])
-
Crystallization process guide | industrial use - ANDRITZ GROUP. ([Link])
-
Green Chemistry - Unibo. ([Link])
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. ([Link])
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - ResearchGate. ([Link])
Sources
- 1. peptide.com [peptide.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. "Synthesis and Analysis of N-Acetylhistidine Ethylamide from N- Acetyl" by Jagadeeshwar Reddy Ayyalur [opus.govst.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-L-His-NHMe Solubility
Welcome to the technical support guide for Nα-Acetyl-L-histidine-N'-methylamide (Ac-L-His-NHMe). As Senior Application Scientists, we understand that achieving complete and consistent solubilization of peptides and their derivatives is critical for experimental success. This guide provides in-depth troubleshooting protocols and scientific explanations to address common solubility challenges encountered with Ac-L-His-NHMe.
Troubleshooting Guide: Step-by-Step Dissolution Protocols
This section offers a systematic approach to dissolving Ac-L-His-NHMe. The core principle is to modulate the charge of the histidine side chain, which is the primary driver of the molecule's aqueous solubility.
Mandatory First Step: Small-Scale Solubility Test
Before dissolving your entire stock of Ac-L-His-NHMe, always perform a solubility test on a small aliquot (e.g., 0.1-0.5 mg).[1][2] This prevents the potential loss of valuable material if an inappropriate solvent is chosen.
Experimental Workflow for Solubilization
The following flowchart outlines the recommended decision-making process for dissolving Ac-L-His-NHMe.
Caption: A step-by-step workflow for dissolving Ac-L-His-NHMe.
Detailed Protocols
Protocol 1: Aqueous Acidification
This method is the most common and recommended starting point after trying water alone.
-
Initial Attempt: Add the required volume of sterile, distilled water to your vial of Ac-L-His-NHMe to achieve the target concentration. Vortex thoroughly.
-
pH Adjustment: If the solution is cloudy or contains visible particulates, the molecule is likely not charged enough to be soluble at this concentration.[3]
-
Physical Aids: If solubility is still a challenge, gently warm the solution to 30-40°C or place it in a bath sonicator for 5-10 minutes.[1][4][6] These methods can help break up aggregates.
-
Clarification: Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any residual, undissolved material.[1][4] Carefully transfer the clear supernatant to a new, sterile tube.
Protocol 2: Organic Co-Solvents
This protocol should be used for highly concentrated solutions or if aqueous acidification fails. This is often necessary when the molecule behaves like a neutral, hydrophobic peptide.[7]
-
Primary Dissolution: Add a minimal amount of dimethyl sulfoxide (DMSO) to a fresh, dry aliquot of Ac-L-His-NHMe.[1][8] Vortex until the powder is completely dissolved.
-
Dilution: Slowly add your desired aqueous buffer (e.g., water or a slightly acidic buffer) to the DMSO stock solution, vortexing continuously.[8] Add the aqueous phase slowly to prevent the peptide from precipitating out of solution due to rapid solvent change.
-
Final Concentration: Be mindful of the final DMSO concentration in your working solution, as it can affect biological assays. A final concentration of <1% is generally well-tolerated in most cell-based experiments.[1]
Frequently Asked Questions (FAQs)
Q1: Why doesn't my Ac-L-His-NHMe dissolve in neutral water (pH 7.0)?
A: The solubility of Ac-L-His-NHMe is critically dependent on the charge of its histidine side chain. The N-terminus is capped with an acetyl group and the C-terminus is capped with a methylamide group, neutralizing the charges typically found at the ends of a peptide. Therefore, the overall charge of the molecule is determined by the histidine's imidazole ring, which has a pKa of approximately 6.0.
-
At pH 7.0 (neutral): The pH is above the pKa, so the imidazole ring is predominantly deprotonated and uncharged. The entire molecule is effectively neutral.
-
At pH < 6.0 (acidic): The pH is below the pKa, causing the imidazole ring to become protonated, giving it a +1 charge.
Neutral molecules often have significantly lower aqueous solubility compared to their charged counterparts because they are more prone to self-association and aggregation through hydrophobic interactions.[3] Increasing the net charge enhances interaction with water molecules, promoting dissolution.[3]
Caption: The effect of pH on the charge state and solubility of Ac-L-His-NHMe.
Q2: What is the recommended solvent and concentration for creating a stock solution?
A: The ideal solvent depends on your final application.
-
For most applications: Start with sterile, distilled water. If solubility is an issue, use a dilute acid like 10% acetic acid or prepare your solution in a buffer with a pH between 4.0 and 5.5.
-
For high concentrations (>10 mg/mL): You may need to use an organic co-solvent approach. Dissolve first in a minimal volume of DMSO, then dilute with your aqueous buffer.
-
Recommended Concentration: It is always best to prepare a concentrated stock solution (e.g., 10-50 mM) in an appropriate solvent and then dilute it into your final assay buffer. This minimizes the impact of the initial solvent on your experiment.
Q3: My solution became cloudy after adding an aqueous buffer to my DMSO stock. What happened?
A: This indicates that you have exceeded the solubility limit of Ac-L-His-NHMe in the final solvent mixture.[8] The peptide, which was soluble in 100% DMSO, precipitated when the percentage of the aqueous co-solvent became too high.
Troubleshooting Steps:
-
Prepare a more dilute final solution. Your target concentration may be too high for the chosen aqueous buffer.
-
Add the aqueous buffer more slowly while vortexing vigorously. This helps prevent localized high concentrations that can trigger precipitation.[8]
-
Use a slightly more acidic aqueous buffer for the dilution step to keep the peptide charged.
Q4: Can I use salts to improve solubility?
A: The effect of salt on peptide solubility is complex.
-
Salting In: At low ionic strengths, salts can sometimes increase solubility by shielding the charges on peptide molecules, which reduces electrostatic repulsion and allows them to dissolve more easily.[9][10]
-
Salting Out: At high ionic strengths, salt ions compete with the peptide for water molecules needed for solvation. This can reduce the peptide's solubility, causing it to aggregate and precipitate.[9][10]
For Ac-L-His-NHMe, controlling solubility via pH is a much more direct and reliable method than manipulating salt concentration. Unless your experimental buffer requires high salt, it is not a recommended primary strategy for enhancing solubility.
Summary of Key Solubility Parameters
| Parameter | Recommendation for Ac-L-His-NHMe | Rationale |
| Primary Solvent | High-Purity Water | Start with the simplest, most common solvent.[2] |
| pH Adjustment | Acidify to pH 4.0 - 5.5 | Protonates the histidine side chain (pKa ~6.0), imparting a net positive charge that dramatically increases aqueous solubility.[3][5][11] |
| Organic Co-Solvents | DMSO (primary), DMF | Use for very high concentrations or if pH adjustment is insufficient. Dissolve in minimal organic solvent first, then slowly add aqueous buffer.[1][7][8] |
| Physical Aids | Sonication, Gentle Warming (<40°C) | Helps to break up aggregates and accelerate the dissolution process.[4][12] |
| Additives | Avoid high concentrations of salt unless required by the assay. | The effect of salt is variable ("salting in" vs. "salting out") and pH control is more effective.[10] |
References
-
Peptide Solubilization. (n.d.). GenScript. Retrieved January 14, 2026, from [Link]
-
What Factors Determine Peptide Solubility? (2024, December 2). Biomatik. Retrieved January 14, 2026, from [Link]
-
How to dissolve peptides? (n.d.). LifeTein. Retrieved January 14, 2026, from [Link]
-
Salt Effects on Surface Tethered Peptides in Solution. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Why is histidine so impactful on the pH sensitivity of a peptide (biochem/orgochem). (2025, May 24). Reddit. Retrieved January 14, 2026, from [Link]
-
The role of sodium ions in the solubility of peptides | Request PDF. (2016, August 22). ResearchGate. Retrieved January 14, 2026, from [Link]
-
What are the effects of salt concentration on the properties of catalogue peptides? - Blog. (2025, November 13). Watson Peptide. Retrieved January 14, 2026, from [Link]
-
Peptide Solubility | Peptide Synthesis. (n.d.). Bio Basic. Retrieved January 14, 2026, from [Link]
-
The pH sensitivity of histidine-containing lytic peptides. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. (2024, July). Journal of Chemical Theory and Computation. Retrieved January 14, 2026, from [Link]
-
Salting in - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Nα-Acetyl-L-histidine methyl amide. (n.d.). Chem-Impex. Retrieved January 14, 2026, from [Link]
-
Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved January 14, 2026, from [Link]
-
Ion Specificity and Nonmonotonic Protein Solubility from Salt Entropy. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
(PDF) Influence of pH and Histidine Residues on. (n.d.). Amanote Research. Retrieved January 14, 2026, from [Link]
-
A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules | PNAS. (n.d.). Retrieved January 14, 2026, from [Link]
-
1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S) - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Ac-his-nhme. (n.d.). Tradeindia. Retrieved January 14, 2026, from [Link]
-
N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Showing metabocard for N-Acetylhistidine (HMDB0032055) - Human Metabolome Database. (2012, September 11). Retrieved January 14, 2026, from [Link]
-
Thermo Scientific Chemicals N-Acetyl-L-histidine monohydrate 1 g | Buy Online. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from [Link]
-
Ac-Ala-NMeAla-Ala-NHMe | C13H24N4O4 | CID 134827563 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
N-Acetylalanyl-N-methylamide | C6H12N2O2 | CID 5484387 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
-
1c - Find and estimate pKa values - YouTube. (2021, September 6). Retrieved January 14, 2026, from [Link]
-
Ch27 pKa and pI values. (n.d.). University of Calgary. Retrieved January 14, 2026, from [Link]
-
Table of Acids with Ka and pKa Values * (n.d.). CLAS. Retrieved January 14, 2026, from [Link]
-
pKa Data Compiled by R. Williams. (n.d.). Retrieved January 14, 2026, from [Link]
-
A Review of Air Conditioning Load Aggregation in Distribution Networks. (n.d.). Frontiers. Retrieved January 14, 2026, from [Link]
-
Granular ACL for the sake of aggregation possible? (2024, August 9). ServiceNow Community. Retrieved January 14, 2026, from [Link]
-
UAP-AC-HD link aggregation issues. (2023, March 7). Ubiquiti Community. Retrieved January 14, 2026, from [Link]
-
Possible Bug with Port Aggregate on AC-HD APs. (n.d.). Ubiquiti Community. Retrieved January 14, 2026, from [Link]
Sources
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- 2. genscript.com [genscript.com]
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- 9. biorunstar.com [biorunstar.com]
- 10. Salting in - Wikipedia [en.wikipedia.org]
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- 12. reta-peptide.com [reta-peptide.com]
Technical Support Center: Troubleshooting Ac-His-NHMe Degradation in Solution
Welcome to the technical support center for Nα-Acetyl-L-histidine methylamide (Ac-His-NHMe). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common degradation issues encountered when working with Ac-His-NHMe in solution. As a capped dipeptide mimic, Ac-His-NHMe is a valuable tool in biochemical and pharmaceutical research; however, its histidine residue and amide caps present unique stability challenges.[1][] This resource provides in-depth, experience-driven guidance to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a loss of my Ac-His-NHMe over time in my aqueous buffer. What are the most likely reasons for this degradation?
A1: When Ac-His-NHMe degrades in solution, it's typically due to one or more of the following chemical instability pathways involving the histidine residue or the terminal amide groups:
-
Hydrolysis: The peptide bonds, and more critically, the C-terminal methylamide, are susceptible to hydrolysis. This is often catalyzed by acidic or basic conditions.[3][4] The N-terminal acetyl group can also be hydrolyzed, though this is generally a slower process.[5]
-
Oxidation: The imidazole ring of the histidine residue is prone to oxidation, especially in the presence of atmospheric oxygen, metal ions, or light.[6][7][8][9][10] This can lead to the formation of various oxidized species, such as 2-oxo-histidine, which will alter the molecule's properties.[6][8][9][10]
-
Racemization: The chiral center at the α-carbon of histidine can be susceptible to racemization (conversion from the L-form to a mixture of L- and D-isomers), particularly under basic conditions.[11][12][13] This is a significant concern as it can lead to a loss of biological activity.
-
Deamidation of the C-terminus: The C-terminal methylamide can undergo hydrolysis to form the corresponding carboxylic acid, Nα-Acetyl-L-histidine. This results in a mass increase of 1 Dalton and can be readily detected by mass spectrometry.[3][14][15]
The rate of these degradation pathways is highly dependent on the solution's pH, temperature, buffer composition, and exposure to light and oxygen.[16][17][18]
Q2: How can I confirm which degradation pathway is affecting my Ac-His-NHMe sample?
A2: A systematic analytical approach is necessary to identify the specific degradation products. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most powerful strategy.
-
Reverse-Phase HPLC (RP-HPLC): This is your primary tool for separating the intact Ac-His-NHMe from its degradation products. Degradation will typically manifest as a decrease in the area of the main peak and the appearance of new, often more polar, peaks.
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) will allow you to determine the mass of the parent compound and the degradation products. This is crucial for pinpointing the type of modification. For example:
-
A +1 Da mass shift often indicates hydrolysis of the C-terminal methylamide to a carboxylic acid.[15]
-
A +16 Da mass shift suggests the addition of one oxygen atom, indicative of oxidation of the histidine imidazole ring.[6][8][9][10]
-
No mass change but a new HPLC peak could suggest racemization, as the D-isomer may have a different retention time.
-
-
Tandem Mass Spectrometry (MS/MS): To confirm the site of modification, MS/MS can be used to fragment the ions and analyze the resulting product ions. Changes in the fragmentation pattern can reveal where the modification has occurred.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural elucidation of unknown degradation products, 1H and 13C NMR can be invaluable, particularly for identifying changes in the histidine imidazole ring or confirming racemization.[19][20][21]
Q3: What are the best practices for preparing and storing Ac-His-NHMe solutions to minimize degradation?
A3: Proactive handling and storage are critical for maintaining the integrity of your Ac-His-NHMe.
-
Storage of Lyophilized Powder: For long-term stability, store the lyophilized powder at -20°C or -80°C in a desiccated environment.[16][17][22][23][24][25] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can accelerate degradation.[24][25][26]
-
Solution Preparation:
-
Storage of Solutions:
-
It is highly recommended to prepare fresh solutions for each experiment.
-
If storage is necessary, filter-sterilize the solution and store it in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16][17][23]
-
Protect solutions from light by using amber vials or wrapping them in foil.
-
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues with Ac-His-NHMe degradation.
Issue 1: Rapid Loss of Parent Compound in Solution
Symptoms:
-
Significant decrease in the main peak area in HPLC analysis within hours or a few days.
-
Appearance of multiple new peaks in the chromatogram.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Incorrect pH | Measure the pH of your solution. Adjust to a slightly acidic range (pH 5-6) using a suitable buffer system (e.g., acetate or citrate). | Histidine-containing peptides are generally more stable at a slightly acidic pH.[4][17] Basic conditions (pH > 8) can catalyze hydrolysis and racemization.[16] |
| Oxidation | Prepare solutions using degassed buffers. If possible, work in an inert atmosphere (e.g., under nitrogen or argon). Avoid buffers containing metal ions that can catalyze oxidation (e.g., copper).[7] | The imidazole ring of histidine is susceptible to oxidation, which can be accelerated by dissolved oxygen and metal ions.[6][7][8][9][10] |
| High Temperature | Store solutions at 2-8°C for short-term use and frozen at -20°C or -80°C for longer-term storage. Avoid leaving solutions at room temperature for extended periods. | Chemical degradation reactions, including hydrolysis and oxidation, are accelerated at higher temperatures.[18] |
| Microbial Contamination | Use sterile buffers and aseptic techniques for solution preparation. Filter-sterilize the final solution through a 0.22 µm filter before storage. | Microorganisms can secrete proteases that may degrade the peptide. |
Issue 2: Appearance of a New Peak with a +16 Da Mass Shift in LC-MS
Symptom:
-
A new peak is observed in the LC-MS analysis with a mass corresponding to [M+16]+.
Primary Cause: Oxidation of the histidine residue.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting oxidation of Ac-His-NHMe.
Issue 3: A New HPLC Peak Appears with No Change in Mass
Symptom:
-
A new, often closely eluting, peak appears in the HPLC chromatogram, but LC-MS analysis shows it has the same mass as the parent compound.
Primary Cause: Racemization of the L-histidine residue to D-histidine.
Troubleshooting Steps:
-
Confirm Racemization: This can be challenging. Chiral HPLC methods may be required to separate the L- and D-isomers. Alternatively, enzymatic digestion with a stereospecific protease can be attempted; the D-isomer will be resistant to cleavage.
-
Mitigate by Controlling pH: Racemization of histidine is often base-catalyzed.[11][12] Strictly maintain the solution pH below 7, ideally in the 5-6 range.
-
Avoid High Temperatures: Elevated temperatures can increase the rate of racemization.[13]
Experimental Protocols
Protocol 1: Forced Degradation Study of Ac-His-NHMe
This protocol is designed to intentionally degrade Ac-His-NHMe under various stress conditions to identify potential degradation products and pathways.[28][29][30][31]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Ac-His-NHMe in sterile, deionized water.
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate a neutral pH solution (in a stable buffer like phosphate) at 60°C for 7 days.
-
Photostability: Expose a neutral pH solution to high-intensity light (e.g., in a photostability chamber) for 24 hours.
-
-
Sample Quenching & Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by RP-HPLC with UV detection and LC-MS to identify and quantify the remaining parent compound and the formed degradants.
-
Protocol 2: Routine Stability Assessment of Ac-His-NHMe in a Formulation Buffer
-
Preparation: Prepare a solution of Ac-His-NHMe at the desired experimental concentration in your final formulation buffer.
-
Incubation: Store the solution under your intended experimental conditions (e.g., 4°C, 25°C, 37°C).
-
Time Points: At specified time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot for analysis.
-
Analysis: Analyze each aliquot by RP-HPLC.
-
Data Evaluation: Plot the percentage of the initial Ac-His-NHMe peak area remaining versus time. This will provide a stability profile of your compound under the tested conditions.
Visualization of Degradation Pathways
Caption: Major chemical degradation pathways for Ac-His-NHMe in solution.
References
-
Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. Retrieved from [Link]
-
Delport, C., et al. (2023). Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. RSC Chemical Biology, 4(1), 63-71. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
-
Sadygov, R. G., & Cociorva, D. (2005). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. Journal of biomolecular techniques: JBT, 16(4), 361. Retrieved from [Link]
-
Turecek, F., & Yao, X. (2007). The effect of histidine oxidation on the dissociation patterns of peptide ions. Journal of the American Society for Mass Spectrometry, 18(9), 1645-1658. Retrieved from [Link]
-
Cheng, R. Z., Uchida, K., & Kawakishi, S. (1992). Selective oxidation of histidine residues in proteins or peptides through the copper (II)-catalysed autoxidation of glucosone. Biochemical Journal, 285(Pt 2), 667. Retrieved from [Link]
-
Yao, X., & Turecek, F. (2007). The effect of histidine oxidation on the dissociation patterns of peptide ions. Journal of the American Society for Mass Spectrometry, 18(9), 1645-1658. Retrieved from [Link]
-
Turecek, F., & Yao, X. (2007). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry, 18(9), 1645-1658. Retrieved from [Link]
-
Yao, X., & Turecek, F. (2007). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry, 18(9), 1645-1658. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Teshima, G. (2000). Deamidation of Proteins and Peptides: Monograph 0001. IonSource. Retrieved from [Link]
-
Patel, S., Vyas, V., & Mehta, P. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics, 29(1), 1-21. Retrieved from [Link]
-
Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]
-
Nepomuceno, A. I., et al. (2014). Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer. Journal of proteome research, 13(5), 2347-2354. Retrieved from [Link]
-
Veeprho. (2020). Peptides and Probable Degradation Pathways. Retrieved from [Link]
-
Perrier, J., et al. (2005). Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase. Biochimie, 87(6), 533-543. Retrieved from [Link]
-
Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of peptide science: an official publication of the European Peptide Society, 13(3), 143-148. Retrieved from [Link]
-
Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical research, 37(8), 1-11. Retrieved from [Link]
-
Wilbur, D. J., Norton, R. S., & Allerhand, A. (1979). Studies of chemically modified histidine residues of proteins by carbon 13 nuclear magnetic resonance spectroscopy. Reaction of hen egg white lysozyme with iodoacetate. The Journal of biological chemistry, 254(7), 2210-2213. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
Fields, G. B., et al. (2001). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptide Science, 60(6), 397-408. Retrieved from [Link]
-
Di, L. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 945. Retrieved from [Link]
-
Wallace, R. J., & McKain, N. (1992). Acetylation of peptides inhibits their degradation by rumen micro-organisms. The British journal of nutrition, 67(3), 365-373. Retrieved from [Link]
-
Lalli, D., et al. (2024). Solid state NMR spectral editing of histidine, arginine and lysine using Hadamard encoding. Journal of Magnetic Resonance, 360, 107647. Retrieved from [Link]
-
Pure Tides Therapy. (2026). Best Practices for Reconstituting and Storing Research Peptides. Retrieved from [Link]
-
Lalli, D., et al. (2024). Solid state NMR spectral editing of histidine, arginine and lysine using Hadamard encoding. Journal of Magnetic Resonance, 360, 107647. Retrieved from [Link]
-
Wilbur, D. J., Norton, R. S., & Allerhand, A. (1979). Studies of chemically modified histidine residues of proteins by carbon 13 nuclear magnetic resonance spectroscopy. Reaction of hen egg white lysozyme with iodoacetate. The Journal of biological chemistry, 254(7), 2210-2213. Retrieved from [Link]
-
Vemmer, T., & Park, E. J. (2014). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of pharmaceutical sciences, 103(9), 2645-2657. Retrieved from [Link]
-
She, Y., & Hong, M. (2006). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 128(32), 10519-10526. Retrieved from [Link]
-
Wallace, R. J., & McKain, N. (1992). Acetylation of peptides inhibits their degradation by rumen micro-organisms. The British journal of nutrition, 67(3), 365-373. Retrieved from [Link]
-
Kuril, A. K. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Annals of Biostatistics & Research, 22(1), 1-4. Retrieved from [Link]
-
LifeTein. (n.d.). How to store and handle Synthetic Peptides. Retrieved from [Link]
-
Silver, M. S., & Stoddard, M. (1972). Hydrolysis and transpeptidation of peptide substrates by acetyl-pepsin. Biochemistry, 11(2), 191-200. Retrieved from [Link]
-
GenScript. (n.d.). Analyzing Peptide Stability: Key Factors and Testing Methods. Retrieved from [Link]
-
Usmani, S. S., et al. (2017). Strategies for Improving Peptide Stability and Delivery. Journal of drug delivery, 2017. Retrieved from [Link]
-
Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]
-
Raymundo, A., & Laca, A. (2023). Impact of Hydrolysis, Acetylation or Succinylation on Functional Properties of Plant-Based Proteins: Patents, Regulations, and Future Trends. Foods, 12(12), 2375. Retrieved from [Link]
-
Mitchell, S. F., et al. (2025). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. Nature communications, 16(1), 1-13. Retrieved from [Link]
-
Human Metabolome Database. (2012). N-Acetylhistidine. Retrieved from [Link]
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- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. peptidesuk.com [peptidesuk.com]
- 19. Studies of chemically modified histidine residues of proteins by carbon 13 nuclear magnetic resonance spectroscopy. Reaction of hen egg white lysozyme with iodoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. veeprho.com [veeprho.com]
- 23. puretidestherapy.com [puretidestherapy.com]
- 24. lifetein.com [lifetein.com]
- 25. bachem.com [bachem.com]
- 26. bachem.com [bachem.com]
- 27. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 28. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 29. Accelerated stability and forced degradation [alphalyse.com]
- 30. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Purification of Crude Ac-His-NHMe
Welcome to the technical support guide for the purification of Nα-acetyl-L-histidine-N'-methylamide (Ac-His-NHMe). This document provides in-depth troubleshooting advice and practical protocols for researchers, chemists, and drug development professionals encountering challenges in isolating this dipeptide derivative. Our goal is to move beyond simple instructions and explain the scientific rationale behind each step, empowering you to make informed decisions during your purification workflow.
Understanding Your Crude Product: The First Step to Purity
Effective purification begins with understanding the potential impurities in your crude sample. Ac-His-NHMe is a small, relatively polar dipeptide. Impurities typically arise from the starting materials, reagents used in synthesis, and side reactions. Identifying these is critical for selecting an appropriate purification strategy.
Table 1: Common Potential Impurities in Crude Ac-His-NHMe
| Impurity Class | Specific Examples | Typical Properties & Elution Behavior (RP-HPLC) |
|---|---|---|
| Unreacted Starting Materials | Nα-acetyl-L-histidine, Methylamine | Generally more polar than the product. Will likely elute early in a reversed-phase gradient. |
| Coupling Reagents/Byproducts | HOBt, HBTU byproducts, Urea (from carbodiimides) | Can be polar or non-polar. Urea byproducts are often difficult to remove and may co-elute. |
| Incomplete Reactions | Unacetylated His-NHMe | More polar/basic due to the free N-terminus. Elutes earlier. |
| Side-Reaction Products | Racemized product (Ac-D-His-NHMe) | Diastereomer. May be very difficult to separate by standard RP-HPLC. Requires chiral chromatography or careful optimization of achiral methods. |
| Residual Solvents | DMF, DCM, Acetonitrile | Volatile. Typically removed during workup and lyophilization, but high boiling point solvents like DMF can persist. |
Purification Strategy Selection: A Decision Guide
Choosing the right purification technique is paramount. For a small peptide like Ac-His-NHMe, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method.[1][2] However, other techniques can be valuable as polishing steps or for specific challenges.
The following decision tree will guide you in selecting an appropriate strategy based on your specific needs.
Caption: Decision tree for selecting a purification strategy for Ac-His-NHMe.
Troubleshooting Guide: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for peptide purification, separating molecules based on their hydrophobicity.[2][3] The standard setup involves a C18 silica column and a gradient of increasing organic solvent (typically acetonitrile) in water, with an acidic modifier like trifluoroacetic acid (TFA).[1]
Q1: Why is my product peak broad and/or tailing?
Answer: Poor peak shape is a common issue that compromises resolution and purity. The primary causes are chemical interactions with the stationary phase or issues with the mobile phase.
-
Cause A: Secondary Silanol Interactions. The silica backbone of the column has residual silanol groups (-Si-OH) that are acidic. The basic imidazole ring of histidine can interact strongly with these sites, causing peak tailing.
-
Solution: Use an ion-pairing agent like Trifluoroacetic Acid (TFA) at 0.1%.[4] TFA serves two roles: it protonates the peptide, giving it a consistent positive charge, and its hydrophobic tail pairs with these charges, masking them from the stationary phase. It also protonates and "caps" the silanol groups, reducing their availability for interaction. Ensure TFA is present in both your aqueous (A) and organic (B) mobile phases.[4]
-
-
Cause B: Metal Contamination. Low-quality silica can contain metal impurities that chelate with histidine, leading to severe tailing.[3]
-
Solution: Use a high-purity, modern HPLC column designed for peptide separations. If you suspect metal contamination in your system or sample, adding a small amount of a chelating agent like EDTA to the sample might help, but switching to a higher quality column is the best long-term solution.
-
-
Cause C: Column Overload. Injecting too much crude material can saturate the column, leading to broad, fronting peaks.
-
Solution: Perform a loading study. Start with a small injection and incrementally increase the amount until peak shape begins to deteriorate. This will define the column's capacity for your specific sample.
-
Q2: I see unexpected peaks in my chromatogram. What are they and how do I get rid of them?
Answer: Unexpected peaks can be synthesis-related impurities, degradation products, or artifacts from the system. A systematic approach is key to identifying and eliminating them.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
-
Step 1: Identify the Source. As the diagram shows, first inject a "blank" (your mobile phase solvent) and run the same gradient. If peaks appear, the source is contamination from your solvent, the system, or carryover from a previous injection.[5]
-
Step 2: Characterize the Impurity. If the blank is clean, the peaks are related to your sample. The most powerful tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the impurity provides crucial clues (e.g., a mass of -17 Da could indicate deamidation).
-
Step 3: Optimize Separation. Once identified, you can optimize the separation. For closely eluting impurities, try:
-
Slowing the Gradient: Decrease the %B/minute slope across the elution point of interest. This increases resolution.[3]
-
Changing the Organic Modifier: Switching from acetonitrile to methanol can alter selectivity and may resolve co-eluting peaks.
-
Changing the Column: A different stationary phase (e.g., C8, Phenyl-Hexyl) offers different selectivity and may resolve difficult pairs.[3]
-
Q3: My product recovery is low after preparative HPLC. Where did it go?
Answer: Low recovery is frustrating and costly. It's often due to poor solubility or irreversible adsorption.
-
Cause A: Poor Solubility during Elution. As the peptide elutes in a focused band of high organic solvent, its concentration can exceed its solubility, causing it to precipitate on the column.
-
Solution: Reduce the amount of material loaded onto the column. You can also try elevating the column temperature (e.g., to 40-50 °C) to increase solubility and improve peak shape for hydrophobic peptides.
-
-
Cause B: Irreversible Adsorption. Highly hydrophobic or "sticky" peptides can bind irreversibly to the column matrix.[6]
-
Solution: After the run, perform an aggressive column wash with a strong solvent like isopropanol to elute any remaining material. For Ac-His-NHMe, which is not exceptionally hydrophobic, this is less likely to be a major issue unless significant aggregation is occurring.
-
FAQs: Alternative & Secondary Purification Strategies
Q: When should I consider Ion-Exchange Chromatography (IEX)?
A: IEX separates molecules based on charge.[7] Since Ac-His-NHMe has a histidine residue, its imidazole side chain (pKa ~6.0) can be protonated and carry a positive charge. This makes Strong Cation Exchange (SCX) a viable secondary purification step.[8][9] It is particularly useful for separating your product from neutral or acidic impurities that are difficult to resolve by RP-HPLC. You would load the column at a pH below 6.0 (e.g., pH 4.0) to ensure the histidine is positively charged and then elute with an increasing salt gradient.[9][10] A combined IEX-RP process can be highly effective, using IEX as a capture step to increase purity from ~50% to >90%, followed by a final RP-HPLC polishing step to achieve >99% purity.[11]
Q: Is Size-Exclusion Chromatography (SEC) useful for Ac-His-NHMe?
A: SEC separates molecules by size.[12] For a small molecule like Ac-His-NHMe (MW: 210.24 Da)[13], SEC is not suitable for separating synthesis-related impurities, which are often similar in size. Its primary use would be for desalting or buffer exchange after purification, or for identifying and removing high-molecular-weight aggregates if they are a problem.[14] Columns with very small pore sizes (e.g., <125 Å) would be required.[15]
Q: Can I use crystallization to purify my product?
A: Yes, crystallization can be an excellent and cost-effective final purification step, especially for achieving very high purity and isolating a stable, solid form.[16] However, it generally requires the starting material to be already quite pure (typically >95%) to be successful.[17] The process involves dissolving the peptide in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until the solution becomes supersaturated and crystals begin to form.[18] Finding the right solvent/anti-solvent system and conditions requires screening and expertise.[16][17]
Key Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
-
Column: C18, 3.5-5 µm particle size, 100-120 Å pore size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (peptide backbone) and 280 nm (imidazole ring, less sensitive).
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.
-
Optimization: Once the elution time is known, run a shallower gradient around that point to improve resolution (e.g., if it elutes at 40% B, try a gradient of 30% to 50% B over 20 minutes).
Protocol 2: Preparative RP-HPLC Purification
-
Method Transfer: Scale the optimized analytical method to a larger preparative column (e.g., 21.2 mm or 50 mm ID). Adjust the flow rate proportionally to the column's cross-sectional area.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a weak solvent (e.g., 5-10% Acetonitrile in Water with 0.1% TFA). If solubility is poor, a small amount of DMSO or DMF can be used, but this may affect the chromatography. Filter the sample through a 0.45 µm filter before injection.
-
Loading: Inject the sample onto the equilibrated column. Do not exceed the predetermined column capacity.
-
Elution & Fraction Collection: Run the preparative gradient and collect fractions based on the UV chromatogram. Collect the main peak in multiple fractions to isolate the purest sections.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pooling & Lyophilization: Pool the fractions that meet the desired purity specification. Freeze the pooled solution and lyophilize to obtain the final product as a fluffy white powder (TFA salt).
References
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Waters Corporation.
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
- Peptide Crystallization. (n.d.). Creative Biostructure.
- Size Exclusion Chromatography (SEC) for Peptide. (2025, November 7). ResolveMass Laboratories Inc.
- Reverse-phase HPLC Peptide Purification. (n.d.). Pro-Peptide.
- Size Exclusion Chromatography for the Analysis of Small Proteins and Peptides. (n.d.). Technology Networks.
- Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. (2020, September 23). Purolite.
- Peptides purification development in Reverse Phase. (n.d.). Interchim – Blog.
- Peptide Separations Using Size Exclusion Chromatography. (n.d.). Sepax Technologies.
- Ultimate Resolution HPLC-Based Size Exclusion Chromatography for the Analysis of Small Proteins and Peptides Using 3.5 μm Ethylene Bridged Hybrid (BEH) Particles. (n.d.). Waters Corporation.
- [Sulfonation modification-assisted enrichment and identification of histidine-containing peptides by strong cation exchange chromatography and mass spectrometry]. (n.d.). PubMed.
- Peptide Separations Using Size Exclusion Chromatography. (n.d.). Sepax Technologies.
- Analysis and Control of Protein Crystallization Using Short Peptide Tags That Change Solubility without Affecting Structure, Thermal Stability, and Function. (n.d.). ACS Publications.
- Protein crystallization in short-peptide supramolecular hydrogels: a versatile strategy towards biotechnological composite materials. (n.d.). CrystEngComm (RSC Publishing).
- Cambrex Peptide Crystallization Information Sheet. (n.d.). Cambrex.
- Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich.
- Ion exchange chromatography for histidine derivative. (2023, July 19). Reddit.
- Peptide Crystallization Service. (n.d.). LifeTein.
- What are the common challenges faced in peptide purification using chromatography? (2025, January 15). Quora.
- Peptide Sample Prep Optimization and Troubleshooting. (2017, October 30). YouTube.
- Protein purification troubleshooting guide. (n.d.). Cytiva.
- Sulfonation modification-assisted enrichment and identification of histidine-containing peptides by strong cation exchange chromatography and mass spectrometry. (n.d.). Beijing Institute of Technology.
- HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central.
- Protein Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific US.
- Troubleshooting: Purification of a Tagged Protein. (n.d.). GoldBio.
- Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of H-Glu-OMe Peptides. (n.d.). BenchChem.
- Protein purification via consecutive histidine–polyphosphate interaction. (2024, May 15). PubMed Central.
- Ion exchange chromatography overview. (2023, September 19). YouTube.
- Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation.
- Ac-His-NHMe. (n.d.). Bachem Products.
Sources
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. hplc.eu [hplc.eu]
- 4. Peptides purification development in Reverse Phase [blog.interchim.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. [Sulfonation modification-assisted enrichment and identification of histidine-containing peptides by strong cation exchange chromatography and mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. downstreamcolumn.com [downstreamcolumn.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. shop.bachem.com [shop.bachem.com]
- 14. sepax-tech.com [sepax-tech.com]
- 15. selectscience.net [selectscience.net]
- 16. cambrex.com [cambrex.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
How to prevent side reactions during Ac-His-Nhme synthesis
Welcome to the technical support center for the synthesis of Nα-acetyl-L-histidine-N'-methylamide (Ac-His-NHMe). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions during the synthesis of this important histidine-containing dipeptide derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Histidine
Histidine is a notoriously challenging amino acid in peptide synthesis. Its imidazole side chain is nucleophilic and can act as an intramolecular base, leading to several side reactions. The most significant of these is the racemization of the α-carbon, which can compromise the stereochemical integrity and biological activity of the final product. This guide will focus on practical strategies to mitigate these issues in the context of Ac-His-NHMe synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be concerned about during Ac-His-NHMe synthesis?
A1: The most critical side reaction is the racemization of the histidine residue. The lone pair of electrons on the π-nitrogen of the imidazole ring can abstract the α-proton of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can result in a mixture of L- and D-isomers.[1]
Q2: How does N-terminal acetylation affect the synthesis?
A2: N-terminal acetylation is typically performed as a final step on the fully assembled and protected peptide-resin in solid-phase synthesis or on the isolated dipeptide in solution-phase synthesis. While generally straightforward, acetylation of sequences containing aspartic acid next to histidine can promote the formation of succinimide-related impurities.[1] In the context of Ac-His-NHMe, if synthesized on a solid support, there is a risk of losing the N-acetylated amino acid during the final cleavage from the resin with trifluoroacetic acid (TFA).[2]
Q3: Is it better to synthesize Ac-His-NHMe in solution or on a solid phase?
A3: Both solution-phase and solid-phase synthesis (SPPS) are viable. For a small dipeptide like Ac-His-NHMe, solution-phase synthesis can be efficient and cost-effective, especially for larger-scale production. SPPS offers the advantage of simplified purification by washing away excess reagents and by-products from the resin-bound peptide. The choice often depends on the available equipment, scale, and the researcher's experience. This guide will provide insights applicable to both approaches.
Q4: What is the role of a side-chain protecting group for histidine?
A4: Protecting the imidazole side chain of histidine is crucial to prevent both racemization and side-chain acylation.[3] The protecting group reduces the basicity and nucleophilicity of the imidazole nitrogen, thereby minimizing its participation in unwanted reactions. Commonly used protecting groups for Fmoc-based chemistry include Trityl (Trt), and for Boc-based chemistry, tosyl (Tos) or benzyloxymethyl (Bom) are effective.[3]
Troubleshooting Guide: Preventing Key Side Reactions
Issue 1: Racemization of the Histidine Residue
Racemization is the most significant threat to the purity of your Ac-His-NHMe product. The extent of racemization is influenced by the choice of protecting group, coupling reagent, and reaction conditions.
Root Cause Analysis:
The mechanism of histidine racemization is well-established. Activation of the carboxylic acid for coupling increases the acidity of the α-proton. The unprotected π-nitrogen of the imidazole side chain can then act as an internal base, abstracting this proton to form a planar enolate intermediate, which leads to the loss of stereochemical information.[1]
Preventative Strategies:
-
Side-Chain Protection: This is the most effective way to suppress racemization.
-
Recommended Protecting Groups:
-
Fmoc-His(Trt)-OH: Widely used, but still susceptible to some racemization.
-
Fmoc-His(Boc)-OH: The Boc group on the imidazole nitrogen significantly reduces its nucleophilicity and basicity, offering better suppression of racemization.
-
Boc-His(Bom)-OH: In Boc-SPPS, the benzyloxymethyl (Bom) group is highly effective at preventing racemization.[3]
-
-
-
Choice of Coupling Reagent:
-
Uronium/Aminium-based Reagents: Reagents like HBTU, HATU, and HCTU are generally efficient. However, pre-activation times should be minimized, as prolonged activation can increase racemization.
-
Carbodiimides (e.g., DIC): When using carbodiimides, the addition of a racemization-suppressing additive is essential.
-
HOBt (1-Hydroxybenzotriazole) or OxymaPure: These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.
-
-
-
Reaction Conditions:
-
Temperature: Perform couplings at room temperature or below. Elevated temperatures can accelerate racemization.
-
Base: Use a non-nucleophilic base like diisopropylethylamine (DIEA) in moderation. Excess base can promote racemization.
-
Corrective Actions:
-
If you detect significant racemization in your product (e.g., by chiral HPLC), you will need to re-synthesize using one or more of the preventative strategies above.
-
For minor levels of racemization, purification by preparative HPLC may be possible, but separation of diastereomers can be challenging.
Issue 2: Side-Chain Acylation and Other Modifications
The nucleophilic imidazole side chain can react with activated species in the reaction mixture, leading to unwanted modifications.
Root Cause Analysis:
If the imidazole side chain is unprotected, it can be acylated by the activated N-acetyl-histidine or by capping reagents like acetic anhydride.
Preventative Strategies:
-
Side-Chain Protection: As with racemization, using a protecting group on the imidazole ring is the most effective solution.[3]
-
Controlled Acetylation: When performing the N-terminal acetylation, use a milder acetylating agent if side-chain acetylation is observed. N-acetylimidazole can be a suitable alternative to acetic anhydride/base.[4]
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Ac-His-NHMe
This protocol is adapted from the synthesis of N-Acetyl-L-histidine ethyl amide and should be optimized for your specific laboratory conditions.[5]
Step 1: Synthesis of Nα-acetyl-L-histidine methyl ester
-
Suspend Nα-acetyl-L-histidine (1.0 eq) in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude methyl ester.
Step 2: Aminolysis to form Ac-His-NHMe
-
Dissolve the crude Nα-acetyl-L-histidine methyl ester in a solution of methylamine in an appropriate solvent (e.g., THF or ethanol).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization to obtain pure Ac-His-NHMe.
Protocol 2: Solid-Phase Synthesis of Ac-His-NHMe
This protocol outlines a general procedure using Fmoc chemistry on a Rink Amide resin to yield the C-terminal methylamide directly.
Materials:
-
Rink Amide resin
-
Fmoc-His(Trt)-OH
-
Coupling reagents (e.g., HBTU/DIEA or DIC/OxymaPure)
-
20% piperidine in DMF (Fmoc deprotection solution)
-
Acetic anhydride and DIEA in DMF (Acetylation solution)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Histidine Coupling:
-
Pre-activate Fmoc-His(Trt)-OH (3 eq) with HBTU (3 eq) and DIEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. Wash the resin with DMF.
-
-
Fmoc Deprotection: Remove the Fmoc group from the histidine residue with 20% piperidine in DMF (2 x 10 minutes). Wash the resin with DMF.
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude Ac-His-NHMe by preparative RP-HPLC.
Visualizing the Workflow
Diagram 1: Decision Tree for Troubleshooting Histidine Racemization
Caption: Troubleshooting workflow for histidine racemization.
Quantitative Data Summary
| Protecting Group for His | Coupling Conditions | Expected Racemization | Reference |
| Unprotected | DIC | High | [1] |
| Trityl (Trt) | HBTU/DIEA | Low to Moderate | [3] |
| tert-Butoxycarbonyl (Boc) | HBTU/DIEA | Very Low | N/A |
| Benzyloxymethyl (Bom) | DIC/HOBt | Very Low | [3] |
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
- Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58–62.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
- Jakkampudi, M. (2012). Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Operating Procedure for Fractional Collector.
- Reaction of [Pt(Gly-Gly-N,N',O)I]- with the N-acetylated dipeptide L-methionyl-L-histidine. (2008). Bioorganic Chemistry, 36(3), 161-164.
- Peptide Synthesis and Purification – Ac-HNPGYP-NH2. (2005). Chemical Communications.
- The molecular basis for acetylhistidine synthesis by HisAT/NAT16. (2025).
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
- Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2017). Protein and Peptide Letters.
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
- Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. (1988). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396.
- Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Organic Letters.
- A highly efficient in situ N-acetylation approach for solid phase synthesis. (2014). Organic & Biomolecular Chemistry.
- Modification of histidine residues in proteins by reaction with 4-hydroxynonenal. (1991). Proceedings of the National Academy of Sciences, 88(23), 10591-10594.
- Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. (2013).
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
- Alterations in N-acetylation of 3-methylhistidine in endotoxemic parenterally fed rats. (1994). The American Journal of Physiology, 267(4 Pt 1), E597-604.
-
N-Acetyl-3-methyl-L-histidine. (n.d.). PubChem. Retrieved from [Link]
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2020). MethodsX.
-
N-Acetyl-L-histidine. (n.d.). PubChem. Retrieved from [Link]
- What is the best protocol for Oxazolidine synthesis on resin? (2014).
- What is air conditioning purific
- Installing a Whole Home Air Purifier for a HEALTHY Home. (2025). YouTube.
- Guide to Air Purification: Installation & Maintenance. (n.d.). Galmiche & Sons.
- Installing WHOLE House Air Purifier & UV Light. (2020). YouTube.
- airHome Tech Briefing: Air Conditioner Air Purific
Sources
- 1. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular basis for acetylhistidine synthesis by HisAT/NAT16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. opus.govst.edu [opus.govst.edu]
Technical Support Center: Characterization of Nα-Acetyl-L-histidine methyl amide
Welcome to the technical support center for Nα-Acetyl-L-histidine methyl amide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this important biochemical reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your experiments are both efficient and accurate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Nα-Acetyl-L-histidine methyl amide?
A1: Nα-Acetyl-L-histidine methyl amide is primarily used in biochemical research and pharmaceutical development. Its N-acetylation and C-terminal amidation enhance its stability and bioavailability compared to native L-histidine, making it a valuable tool in peptide synthesis and for studying enzyme-substrate interactions.[][2] It is also explored for its potential neuroprotective and antioxidant properties.[2]
Q2: What are the recommended storage conditions for Nα-Acetyl-L-histidine methyl amide?
A2: To ensure its stability, Nα-Acetyl-L-histidine methyl amide should be stored at 2-8 °C in a tightly sealed container, protected from light and moisture.[][2] For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent degradation.
Q3: Why do I observe peak splitting or broad peaks in the 1H-NMR spectrum of Nα-Acetyl-L-histidine methyl amide?
A3: This is a common observation and is often due to the tautomerism of the imidazole ring of the histidine side chain. The proton on the imidazole ring can reside on either of the two nitrogen atoms (N-1 or N-3), leading to two tautomeric forms that are in slow exchange on the NMR timescale.[3] This can result in peak broadening or the appearance of two distinct sets of signals for the imidazole protons. The equilibrium between these tautomers is pH-dependent.
Q4: What are the likely impurities I might encounter in my sample of Nα-Acetyl-L-histidine methyl amide?
A4: Depending on the synthetic route, common impurities may include unreacted starting materials such as L-histidine, Nα-acetyl-L-histidine, or the corresponding methyl ester. Incomplete reactions or side reactions during the amidation step can also lead to related by-products. A thesis on the synthesis of a similar compound, Nα-Acetyl-L-histidine ethyl amide, highlighted the challenge of driving the reaction to completion and the presence of starting materials in the crude product.[4]
Q5: Is Nα-Acetyl-L-histidine methyl amide susceptible to degradation?
A5: Yes. Like other histidine derivatives, the imidazole ring is susceptible to photo-oxidation, which can lead to the formation of various oxidation products.[5] It is crucial to handle and store the compound with protection from light. Additionally, hydrolysis of the amide bonds can occur under strong acidic or basic conditions, especially at elevated temperatures.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor peak shape (tailing) for Nα-Acetyl-L-histidine methyl amide.
-
Probable Cause: The basic imidazole side chain can interact with residual acidic silanols on the surface of silica-based reversed-phase columns. This secondary interaction leads to peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing base, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. The acid will protonate the imidazole ring, and the TFA anion will act as an ion-pairing agent, minimizing interactions with the stationary phase.
-
Column Selection: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
pH Adjustment: Ensure the mobile phase pH is well below the pKa of the imidazole ring (around 6.0) to maintain a consistent protonation state.
-
Issue 2: Inconsistent retention times.
-
Probable Cause: Fluctuations in mobile phase composition, temperature, or pH can lead to shifts in retention time. The tautomeric nature of the imidazole ring can also be influenced by the mobile phase environment.[3]
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure it is thoroughly degassed.
-
Temperature Control: Use a column oven to maintain a consistent column temperature throughout the analysis.
-
pH Control: Buffer the aqueous component of your mobile phase to maintain a stable pH.
-
Experimental Workflow: HPLC Purity Assessment
Caption: A typical HPLC workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Complex or uninterpretable 1H-NMR spectrum.
-
Probable Cause: As mentioned in the FAQs, imidazole tautomerism is a primary cause.[3] Additionally, the presence of rotamers around the amide bonds can lead to the doubling of some signals. The choice of solvent can also significantly impact the chemical shifts and resolution.
-
Troubleshooting Steps:
-
Solvent Selection: Acquire spectra in different solvents (e.g., D2O, DMSO-d6, MeOD). DMSO-d6 is often a good choice as it can help resolve exchangeable protons (NH).
-
Temperature Variation: Acquiring the spectrum at an elevated temperature can sometimes coalesce broadened peaks or sets of rotameric signals by increasing the rate of exchange.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confidently assign proton and carbon signals and to differentiate between tautomers or rotamers.
-
pH Adjustment (for D2O): If using D2O, adjusting the pD with a small amount of DCl or NaOD can simplify the spectrum by shifting the tautomeric equilibrium.
-
Logical Troubleshooting Flow for NMR Issues
Caption: A logical flow for troubleshooting complex NMR spectra.
Mass Spectrometry (MS)
Issue: Unexpected fragmentation pattern or absence of molecular ion.
-
Probable Cause: Nα-Acetyl-L-histidine methyl amide can undergo in-source fragmentation, especially with harsher ionization techniques. The fragmentation of protonated histidine and its derivatives can be complex, often involving losses of water, ammonia, and carbon monoxide from the parent molecule.[6]
-
Troubleshooting Steps:
-
Soft Ionization: Use a soft ionization technique like electrospray ionization (ESI) with optimized cone voltage to minimize in-source fragmentation and promote the formation of the protonated molecular ion ([M+H]+).
-
Adduct Formation: Look for common adducts such as sodium ([M+Na]+) or potassium ([M+K]+), which can sometimes be more stable than the protonated molecule.
-
Tandem MS (MS/MS): To confirm the identity, perform tandem mass spectrometry on the suspected molecular ion. The fragmentation pattern can then be used to piece together the structure. Expect to see characteristic losses associated with the side chain and the peptide backbone.
-
Table 1: Predicted MS Fragments for Nα-Acetyl-L-histidine methyl amide ([C9H14N4O2+H]+, m/z = 211.12)
| m/z (monoisotopic) | Possible Fragment Identity | Notes |
| 194.10 | [M+H - NH3]+ | Loss of ammonia |
| 183.11 | [M+H - CO]+ | Loss of carbon monoxide |
| 167.09 | [M+H - C2H3O]+ | Loss of acetyl group |
| 139.09 | Immonium ion of histidine | Characteristic fragment |
| 110.07 | Imidazole side chain fragment | Characteristic fragment |
References
-
1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed. [Link]
-
Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Operating Procedure for Fractional Collector - OPUS Open Portal to University Scholarship. [Link]
-
Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation - PubMed. [Link]
-
"Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Ope" by Maneesha Jakkampudi - OPUS Open Portal to University Scholarship. [Link]
-
HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues. [Link]
-
Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation - PubMed. [Link]
-
A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion | Request PDF - ResearchGate. [Link]
-
HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies. [Link]
-
Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - NIH. [Link]
-
"Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Ope" by Maneesha Jakkampudi - OPUS Open Portal to University Scholarship. [Link]
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opus.govst.edu [opus.govst.edu]
- 5. "Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Ope" by Maneesha Jakkampudi [opus.govst.edu]
- 6. Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Long-Term Stability of Ac-His-NHMe
Welcome to the technical support center for Nα-Acetyl-L-histidine methylamide (Ac-His-NHMe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the long-term storage and handling of this important peptide derivative. Our goal is to equip you with the scientific understanding and practical protocols necessary to maintain the integrity and efficacy of your Ac-His-NHMe samples.
Introduction to Ac-His-NHMe Stability
Nα-Acetyl-L-histidine methylamide (Ac-His-NHMe) is a valuable compound in various research and pharmaceutical applications, often utilized for its potential neuroprotective and antioxidant properties.[1] Its structure, featuring an acetylated N-terminus and a methylamidated C-terminus, confers increased stability against enzymatic degradation compared to its parent amino acid, L-histidine.[] However, like all peptides, Ac-His-NHMe is susceptible to chemical degradation over time, which can compromise experimental results and the therapeutic potential of resulting products. Understanding the primary degradation pathways is crucial for developing an effective long-term storage strategy.
The primary culprits in the degradation of histidine-containing peptides are oxidation, hydrolysis, and racemization.[3][4] The imidazole ring of the histidine side chain is particularly prone to oxidation, while the peptide bond is susceptible to hydrolysis, and the chiral center at the alpha-carbon can undergo racemization.[3][5][6]
This guide provides a series of frequently asked questions and troubleshooting protocols to address common challenges encountered during the storage and handling of Ac-His-NHMe.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: What are the primary degradation pathways for Ac-His-NHMe and how can I prevent them?
The long-term stability of Ac-His-NHMe is primarily threatened by three chemical degradation pathways: oxidation, hydrolysis, and racemization.
-
Oxidation: The imidazole side chain of histidine is susceptible to oxidation, especially in the presence of oxygen and trace metal ions.[3][5][7] This can lead to the formation of various oxidation products, such as 2-oxo-histidine, which can alter the biological activity of the peptide.[5][8][9][10]
-
Prevention:
-
Inert Atmosphere: Store lyophilized powder under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[11]
-
Chelating Agents: If preparing solutions, consider the use of a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.[7]
-
Antioxidants: For solution-based formulations, the inclusion of antioxidants such as ascorbic acid may be beneficial, though compatibility and potential side reactions should be carefully evaluated.[12]
-
-
-
Hydrolysis: The amide bond between the acetyl group and the histidine, as well as the peptide bond between histidine and the methylamide, can be cleaved by hydrolysis. This process is accelerated by the presence of water and is highly dependent on pH and temperature.[13][14][15][16][17]
-
Prevention:
-
Lyophilization: The most effective way to prevent hydrolysis is to store Ac-His-NHMe as a lyophilized (freeze-dried) powder.[11][18] This removes water, which is essential for the hydrolytic reaction.
-
Low Temperature: Store the lyophilized powder at low temperatures (-20°C or -80°C) to reduce the rate of any residual chemical reactions.[11][18][19][20]
-
pH Control: If in solution, maintain a pH between 5 and 7, as both acidic and basic conditions can catalyze hydrolysis.[3][21][22]
-
-
-
Racemization: The chiral center of the L-histidine residue can undergo racemization, converting it to its D-isomer. This is a significant concern as it can drastically reduce or eliminate the biological activity of the peptide. Racemization of histidine can be catalyzed by bases and is also a known side reaction during peptide synthesis.[6][23][24][25][26]
-
Prevention:
-
pH Control: Avoid basic pH conditions (pH > 8) in solutions, as this can accelerate racemization.
-
Appropriate Buffers: Use sterile buffers in the pH range of 5-6 for solutions intended for short-term storage.[27]
-
-
Below is a diagram illustrating the primary degradation pathways for Ac-His-NHMe.
Caption: Primary degradation pathways for Ac-His-NHMe.
FAQ 2: What are the optimal storage conditions for lyophilized Ac-His-NHMe powder?
For long-term stability, lyophilized Ac-His-NHMe should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of all chemical degradation pathways.[11][18][19][27] |
| Atmosphere | Inert gas (Argon or Nitrogen) or under vacuum | Minimizes oxidation of the histidine side chain.[11] |
| Moisture | In a desiccator with a desiccant | Prevents absorption of atmospheric moisture, which can lead to hydrolysis.[18][19][20] |
| Light | In an opaque or amber vial | Protects against light-induced degradation.[4][11] |
Troubleshooting Tip: If you observe any change in the color or appearance of your lyophilized powder (e.g., clumping, discoloration), it may be an indication of moisture absorption or degradation. It is recommended to perform an analytical check (e.g., HPLC, Mass Spectrometry) to assess the purity of the sample.
FAQ 3: I need to prepare a stock solution of Ac-His-NHMe. What is the best way to do this to ensure stability?
While storing Ac-His-NHMe as a lyophilized powder is ideal, stock solutions are often necessary for experiments. Follow these guidelines to maximize the stability of your stock solution:
-
Solvent Selection: Use a sterile, high-purity solvent. For aqueous solutions, use a sterile buffer with a pH between 5 and 7.[20][27] Avoid using buffers with components that could react with the peptide.
-
Aliquotting: To prevent repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation, aliquot the stock solution into single-use volumes.[19][20]
-
Storage of Solutions: Store aliquots at -20°C or, for longer-term storage, at -80°C.[20] Do not store peptide solutions in a frost-free freezer, as the temperature fluctuations during defrost cycles can be detrimental.[20][27]
-
Short-term Storage: For immediate use within a few days, refrigerated storage at 2-8°C is acceptable, but freezing is always preferred for longer durations.[11][27]
The following workflow diagram outlines the recommended procedure for preparing and storing Ac-His-NHMe stock solutions.
Caption: Recommended workflow for preparing Ac-His-NHMe stock solutions.
FAQ 4: Can I use excipients to further enhance the stability of Ac-His-NHMe in a formulation?
Yes, certain excipients can be used to improve the stability of peptide formulations, particularly in liquid or lyophilized states.[28][29][30][31] The choice of excipient will depend on the specific formulation and its intended application.
| Excipient Type | Examples | Function |
| Cryoprotectants/Lyoprotectants | Sugars (e.g., trehalose, sucrose), Polyols (e.g., mannitol) | Protect the peptide from stresses during freezing and drying, and can help stabilize the native conformation.[12][29] |
| Bulking Agents | Mannitol, Glycine | Provide bulk to the lyophilized cake, improving its appearance and preventing vial collapse. |
| Antioxidants | Ascorbic acid, Methionine | Scavenge free radicals and inhibit oxidative degradation.[12] |
| Chelating Agents | EDTA | Bind metal ions that can catalyze oxidation.[7] |
Important Consideration: The addition of any excipient requires thorough compatibility and stability studies to ensure it does not negatively impact the peptide or the overall formulation.
Experimental Protocols
Protocol 1: Recommended Lyophilization Cycle for Ac-His-NHMe
This is a general guideline. The optimal lyophilization cycle may need to be determined empirically for your specific formulation.
-
Preparation: Dissolve Ac-His-NHMe in a suitable solvent (e.g., water for injection, or a volatile buffer like ammonium bicarbonate) to the desired concentration.
-
Freezing:
-
Pre-cool the lyophilizer shelf to -40°C.
-
Place the vials on the shelf and allow the solution to freeze completely. Hold for at least 2 hours after the product appears frozen.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum of ≤ 200 mTorr.
-
Increase the shelf temperature to -10°C over 2 hours.
-
Hold at -10°C for 24-48 hours, or until the ice has sublimated.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 25°C over 2 hours.
-
Hold at 25°C for at least 4-6 hours to remove residual bound water.
-
-
Stoppering and Sealing:
-
Backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum.
-
Seal the vials immediately upon removal from the lyophilizer.
-
Protocol 2: Stability Testing of Ac-His-NHMe
To assess the stability of your Ac-His-NHMe samples over time, a stability testing protocol should be implemented.
-
Sample Preparation: Prepare multiple identical samples of Ac-His-NHMe in the desired formulation (lyophilized powder or solution) and storage containers.
-
Storage Conditions: Place the samples in controlled stability chambers at various conditions (e.g., long-term: -20°C; accelerated: 4°C, 25°C/60% RH).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, 24 months).
-
Analytical Methods: At each time point, analyze the samples for:
-
Appearance: Visual inspection for changes in color, clarity (for solutions), or cake structure (for lyophilized powder).
-
Purity: Use a stability-indicating HPLC method to quantify the amount of intact Ac-His-NHMe and detect any degradation products.
-
Identity: Confirm the mass of the peptide using Mass Spectrometry.
-
Moisture Content: For lyophilized samples, determine the residual moisture using Karl Fischer titration.
-
References
- Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303.
- BenchChem. (2025).
- Creative Peptides. (n.d.). Lyophilized Peptide Stability Guidelines.
- Turecek, F., & Yao, X. (2007). The effect of histidine oxidation on the dissociation patterns of peptide ions. Journal of the American Society for Mass Spectrometry, 18(8), 1454-1465.
- GenScript. (n.d.). Peptide Storage and Handling Guidelines.
- AAPPTEC. (n.d.). Storage and Handling of Peptides.
- Cheng, R. Z., Uchida, K., & Kawakishi, S. (1992). Selective oxidation of histidine residues in proteins or peptides through the copper(II)-catalysed autoxidation of glucosone. Biochemical Journal, 285(Pt 2), 667–671.
- Turecek, F., & Yao, X. (2007). The effect of histidine oxidation on the dissociation patterns of peptide ions. Journal of the American Society for Mass Spectrometry.
- LifeTein. (n.d.). Analyzing Peptide Stability: Key Factors and Testing Methods.
- Turecek, F., & Yao, X. (2007). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of The American Society for Mass Spectrometry, 18(8), 1454-1465.
- Spengler, B. (2023).
- Turecek, F., & Yao, X. (2007). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry, 18(8), 1454-1465.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Strategies for Improving Peptide Stability and Delivery. Journal of Drug Delivery, 2013, 947284.
- Peptides.co. (n.d.). How to Store Peptides | Best Practices for Researchers.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Peptides. (n.d.).
- Peptide Sciences. (2023). Peptide Storage.
- Allied Academies. (2023).
- Macias, A. T., & Fernandez, A. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics, 142(3), 035101.
- SeekPeptides. (2026).
- Wiberg, K. B. (1955). Heats of Hydrolysis of Amide and Peptide Bonds. Journal of the American Chemical Society, 77(10), 2519–2524.
- Royal Society of Chemistry. (2024).
- Frokjaer, S., & Otzen, D. E. (2009). Recent trends in stabilising peptides and proteins in pharmaceutical formulation – considerations in the choice of excipients. Expert Opinion on Drug Delivery, 6(8), 837-855.
- Mohammed, Y. H., et al. (2023). Nano formulations for peptide drug delivery: Overcoming bioavailability and stability challenges. Journal of Drug Delivery Science and Technology, 85, 104601.
- Steinhardt, J., Fugitt, C. H., & Harris, M. (1941). catalyzed hydrolysis of amide and peptide bonds in proteins.
- Neurelis. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
- Kumar, V., & Arora, A. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2469.
- Bertini, I., et al. (2023). 2.11: Peptide Hydrolysis. Chemistry LibreTexts.
- Creative Peptides. (n.d.). Optimization Strategies for the Stability of Peptides In Vivo.
- Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148.
- Chemistry For Everyone. (2025). How Does PH Affect Peptide Bonds?. YouTube.
- Hawe, A., et al. (2023).
- Drug Development & Delivery. (n.d.).
- Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptides, 1996, 75-78.
- ResearchGate. (2025).
- Chem-Impex. (n.d.). Nα-Acetyl-L-histidine methyl amide.
- BOC Sciences. (n.d.). Nα-Acetyl-L-histidine methyl amide (CAS 6367-11-9).
- Brown, L. S., et al. (2014). A Comparative Study of Peptide Storage Conditions Over an Extended Time Frame. Journal of Biomolecular Techniques, 25(Suppl), S25.
- Ozkan, V., & Sen, M. (2017). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.
- Sigma-Aldrich. (n.d.).
- Vachet, R. W., & Goolsby, B. J. (2001). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Journal of the American Society for Mass Spectrometry, 12(6), 643-653.
- Wessolowski, A., & Bienert, M. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. International Journal of Molecular Sciences, 22(10), 5301.
- Santa Cruz Biotechnology. (n.d.). Nα-Acetyl-L-histidine methylamide.
- Myllykoski, M., et al. (2025). The molecular basis for acetylhistidine synthesis by HisAT/NAT16.
- Human Metabolome Database. (2012). Showing metabocard for N-Acetylhistidine (HMDB0032055).
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 4. seekpeptides.com [seekpeptides.com]
- 5. The effect of histidine oxidation on the dissociation patterns of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Selective oxidation of histidine residues in proteins or peptides through the copper(II)-catalysed autoxidation of glucosone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 10. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptidesystems.com [peptidesystems.com]
- 12. pepdoopeptides.com [pepdoopeptides.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00533C [pubs.rsc.org]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jpt.com [jpt.com]
- 19. genscript.com [genscript.com]
- 20. peptide.com [peptide.com]
- 21. peptidesuk.com [peptidesuk.com]
- 22. youtube.com [youtube.com]
- 23. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. peptidesciences.com [peptidesciences.com]
- 28. alliedacademies.org [alliedacademies.org]
- 29. tandfonline.com [tandfonline.com]
- 30. pharmaexcipients.com [pharmaexcipients.com]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Ac-His-NHMe Based Enzymatic Assays
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for assays involving the Nα-acetyl-L-histidine methylamide (Ac-His-NHMe) substrate and its analogs. These substrates are pivotal in studying enzymes that remove acetyl groups, most notably Histone Deacetylases (HDACs) and Sirtuins (SIRTs). This document moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot and refine your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is Ac-His-NHMe and for which enzymes is it primarily used?
Ac-His-NHMe is a synthetic peptide substrate. While the core structure is based on acetylated histidine, it belongs to a broader class of substrates designed to mimic the acetylated lysine residues found on histone tails and other proteins. These substrates are primarily used to measure the enzymatic activity of Class I, II, and IV HDACs and Class III Sirtuins.[1][2][3] The assay typically involves a two-step reaction where the enzyme first deacetylates the substrate, rendering it susceptible to a developing enzyme in the second step.
Q2: What is the principle behind the common two-step fluorescent assay using an Ac-His-NHMe analog like Boc-Lys(Ac)-AMC?
This is a coupled enzymatic assay designed to produce a fluorescent signal proportional to enzyme activity.[3][4]
-
Deacetylation: An HDAC or Sirtuin enzyme removes the acetyl group from the lysine mimic within the substrate. This is the primary reaction of interest.
-
Development: The deacetylated substrate is now recognized by a developing enzyme, typically a protease like trypsin. Trypsin cleaves the substrate, releasing a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin or AFC - 7-amino-4-trifluoromethylcoumarin) from its quenched state.
-
Detection: The liberated fluorophore emits light at a specific wavelength when excited, and this signal is measured over time. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q3: How should I properly store and handle the Ac-His-NHMe substrate and the enzyme?
Proper storage is critical for reproducibility.
-
Substrate: Lyophilized substrate should be stored at -20°C or -80°C. Once reconstituted (typically in DMSO), it should be aliquoted into smaller, single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[4] DMSO stocks should be warmed to room temperature and vortexed gently before use.
-
Enzyme: Enzymes are highly sensitive to temperature fluctuations. They should be stored at -80°C in a buffer containing a cryoprotectant like glycerol.[5] Always keep the enzyme on ice when removed from the freezer for use. Minimize the time the enzyme is out of the freezer and avoid repeated freeze-thaw cycles by preparing small aliquots.[6][7]
Q4: Why is Dimethyl Sulfoxide (DMSO) used, and are there any caveats?
DMSO is a powerful solvent used to dissolve the often hydrophobic acetylated substrates and test compounds (inhibitors/activators).[4] However, it is not inert. High concentrations of DMSO can inhibit HDAC activity.[4] It is crucial to maintain a consistent and low final concentration of DMSO (typically ≤1%) across all wells, including controls, to ensure that any observed effects are from the test compound and not the solvent.[8]
Visualized Experimental Workflow
The following diagram outlines the fundamental workflow for a typical Ac-His-NHMe-based fluorescent assay.
Caption: A decision tree for troubleshooting Ac-His-NHMe assays.
References
-
Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. Available at: [Link]
-
Histone deacetylase activity assay. PubMed. Available at: [Link]
-
Histone Deacetylase Activity Assay. Springer Nature Experiments. Available at: [Link]
-
Histone Deacetylase (HDAC) Assay Services. Reaction Biology. Available at: [Link]
-
Histone Deacetylase (HDAC) Assay. EpigenTek. Available at: [Link]
-
The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing. Available at: [Link]
-
Determining Appropriate Substrate Conversion for Enzymatic Assays in High-Throughput Screening. PubMed. Available at: [Link]
-
How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance? ResearchGate. Available at: [Link]
-
The molecular basis for acetylhistidine synthesis by HisAT/NAT16. PubMed Central. Available at: [Link]
-
A high-throughput sphingomyelinase assay using natural substrate. PMC - NIH. Available at: [Link]
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Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
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Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. NIH. Available at: [Link]
-
Acetyl-coenzyme A:α-glucosaminide N-acetyltransferase. Evidence for an active site histidine residue. ResearchGate. Available at: [Link]
-
Kinetic Analysis of HDAC‐ and Sirtuin‐Mediated Deacylation on Chemically Defined Histones and Nucleosomes. PMC - NIH. Available at: [Link]
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MDH Assay Enzyme Hints & Tips. Sandiego. Available at: [Link]
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A buffer is chemical system that resists a change in pH when an acid or base is added. University of Pennsylvania. Available at: [Link]
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Degradation mechanism and stability of 5-aminolevulinic acid. PubMed. Available at: [Link]
-
Stability testing of existing active substances and related finished products. EMA. Available at: [Link]
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- 8. epigentek.com [epigentek.com]
Overcoming poor reproducibility in experiments with Ac-His-Nhme
Welcome to the Technical Support Center for Nα-acetyl-L-histidine methylamide (Ac-His-NHMe). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this modified amino acid derivative. Poor reproducibility in experiments involving Ac-His-NHMe can often be traced back to subtle issues in its synthesis, purification, handling, or application. As Senior Application Scientists, we have compiled this guide to provide in-depth technical assistance, moving beyond simple protocols to explain the underlying chemical principles that govern experimental success.
Frequently Asked Questions (FAQs)
Synthesis & Purification
Handling & Storage
Experimental Applications
Synthesis & Purification
Q: My Ac-His-NHMe synthesis has a low yield. What are the common causes and how can I improve it?
A: Low yields in the synthesis of Ac-His-NHMe can stem from several factors, primarily incomplete reactions during the coupling or deprotection steps in solid-phase peptide synthesis (SPPS), or side reactions. Here's a breakdown of potential causes and solutions:
-
Incomplete Coupling: The formation of the peptide bond between the activated Nα-acetyl-histidine and the methylamine-functionalized resin can be sterically hindered.
-
Causality: The bulky protecting groups on the histidine side chain and the activated carboxyl group can slow down the reaction kinetics.
-
Solution:
-
Double Coupling: Perform the coupling step twice with fresh reagents to drive the reaction to completion.
-
Optimize Coupling Reagents: Use a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) or consider microwave-assisted synthesis to enhance reaction rates.[1]
-
-
-
Incomplete Deprotection: If you are using a side-chain protecting group on the histidine, its incomplete removal during the final cleavage step will result in a mixed product and lower yield of the desired Ac-His-NHMe.
-
Causality: The stability of protecting groups can vary, and cleavage cocktails may not be sufficiently potent or applied for a long enough duration.
-
Solution: Ensure your cleavage cocktail is appropriate for the protecting group used and extend the cleavage time if necessary. For example, a trityl (Trt) group requires a scavenger like triisopropylsilane (TIS) in the trifluoroacetic acid (TFA) cleavage cocktail to prevent side reactions.
-
-
Peptide Aggregation: Although Ac-His-NHMe is a small molecule, aggregation can still occur on the solid support, especially with high resin loading, hindering reagent access.[2][3]
-
Causality: Inter-chain hydrogen bonding between peptide chains on the resin can create a microenvironment that is difficult for solvents and reagents to penetrate.
-
Solution:
-
Use a Lower Loading Resin: This increases the distance between peptide chains.
-
Incorporate Chaotropic Agents: Adding salts like LiCl to the reaction mixture can disrupt hydrogen bonding.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often more effective at preventing aggregation than Dimethylformamide (DMF).[4]
-
-
Q: I'm observing significant impurities in my crude Ac-His-NHMe. What are the likely side-products and how can I minimize them?
A: The primary impurity of concern during the synthesis of histidine-containing peptides is the diastereomer formed through racemization. Other side reactions can also occur.
-
Racemization of Histidine: This is the most critical side reaction to control.[5][6][7][8]
-
Causality: The imidazole ring of histidine can act as an internal base, abstracting the α-proton of the activated amino acid. This leads to a planar intermediate that can be protonated from either face, resulting in a mixture of L- and D-isomers.[6]
-
Mitigation Strategies:
-
Side-Chain Protection: Protecting the π-nitrogen of the imidazole ring with an electron-withdrawing group, such as benzyloxymethyl (Bom) or tosyl (Tos), reduces its basicity and suppresses racemization.[6]
-
Choice of Coupling Reagents: Avoid prolonged pre-activation times with carbodiimides like DIC (N,N'-diisopropylcarbodiimide), which can increase the risk of racemization.[8] The addition of a racemization suppressant like HOBt (Hydroxybenzotriazole) or OxymaPure® is crucial.
-
Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.
-
-
-
Incomplete Acetylation: If the N-terminus is not fully acetylated, you will have His-NHMe as a significant impurity.
-
Solution: Use a sufficient excess of acetic anhydride or your acetylating agent and allow the reaction to proceed to completion. Monitor the reaction using a ninhydrin test to confirm the absence of free primary amines.
-
-
Side-Reactions from Cleavage: The cleavage cocktail, typically containing TFA, can lead to side reactions if not properly formulated.
-
Causality: Cationic species formed during cleavage can react with electron-rich residues.
-
Solution: Always include scavengers in your cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5).
-
This protocol assumes the use of Fmoc-His(Trt)-OH and a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), Isopropanol (3x), and DMF (3x).
-
-
Coupling of Fmoc-His(Trt)-OH:
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours at room temperature.
-
Wash the resin as in step 2.
-
Self-Validation: Perform a ninhydrin test. A colorless result indicates complete coupling. If the beads are blue, repeat the coupling step.
-
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin as in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Collect the filtrate and precipitate the crude product in cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the crude Ac-His-NHMe under vacuum.
-
Q: How do I best purify Ac-His-NHMe after synthesis?
A: The gold standard for purifying synthetic peptides and their derivatives is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10][11]
-
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18 silica) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and elute later.
-
Mobile Phase: A common mobile phase system is:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low %B to high %B is typically used. For Ac-His-NHMe, a gradient of 5% to 50% B over 30 minutes is a good starting point for optimization.
-
Detection: UV detection at 214 nm and 280 nm. The peptide bond absorbs at 214 nm, while the imidazole ring of histidine absorbs at 280 nm.
-
Sample Preparation: Dissolve the crude Ac-His-NHMe in a small amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the sample through a 0.22 µm syringe filter.
-
Column: Use a semi-preparative C18 column.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B (linear gradient)
-
35-40 min: 50% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Q: What are the critical parameters for quality control of my purified Ac-His-NHMe?
A: Rigorous quality control is essential for ensuring reproducibility. The following parameters should be assessed:
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | Analytical RP-HPLC | >95% | Ensures that observed biological effects are due to the target compound and not impurities. |
| Identity | Mass Spectrometry (ESI-MS) | Observed mass matches theoretical mass (C₈H₁₁N₃O₃, MW: 197.19) | Confirms the correct product was synthesized.[12][13][14][15] |
| Structure | ¹H NMR, ¹³C NMR | Spectrum consistent with the expected structure | Confirms the chemical structure and can reveal the presence of isomers or impurities.[3][4][16][17][18] |
| Counterion Content | ¹⁹F NMR or Ion Chromatography | Report as TFA salt | The counterion can significantly impact the biological activity and physicochemical properties of the peptide.[2][5][6][7][8] |
| Water Content | Karl Fischer Titration | <5% | Ac-His-NHMe can be hygroscopic; knowing the water content is crucial for accurate concentration determination. |
Handling & Storage
Q: My Ac-His-NHMe powder seems to gain weight and become sticky. What is happening and how should I handle it?
A: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the air.
-
Causality: The polar nature of the peptide backbone, the imidazole ring, and the presence of salt counterions (like TFA) make Ac-His-NHMe prone to absorbing atmospheric water.[11]
-
Consequences of Improper Handling:
-
Inaccurate Weighing: Leads to errors in concentration calculations for your experiments.
-
Degradation: The presence of water can promote hydrolysis of the amide bonds over long periods, especially if not stored at low temperatures.
-
Altered Physical Properties: Can affect solubility and handling.
-
-
Best Practices for Handling:
-
Work in a Controlled Environment: Whenever possible, handle the solid compound in a glove box with a dry atmosphere or in a room with low humidity.
-
Minimize Exposure to Air: Open the container only when necessary and for the shortest possible time.
-
Use a Desiccator: Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Aliquot: Upon receipt, divide the compound into smaller, single-use aliquots to avoid repeated opening of the main stock vial.
-
Q: What are the optimal long-term storage conditions for Ac-His-NHMe?
A: For long-term stability, Ac-His-NHMe should be stored as a lyophilized powder.
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of potential chemical degradation. |
| Atmosphere | Dry, inert gas (e.g., argon or nitrogen) | Minimizes exposure to moisture and oxygen. |
| Light | Protected from light (amber vial) | Prevents potential photo-degradation. |
Q: How stable is Ac-His-NHMe in solution for my experiments?
A: The stability of Ac-His-NHMe in solution is highly dependent on the pH, temperature, and buffer composition.
-
General Guidelines:
-
Prepare Fresh Solutions: It is always best to prepare solutions fresh for each experiment.
-
Avoid High pH: Basic conditions (pH > 8) can accelerate the racemization of the histidine residue and hydrolysis of the methylamide.
-
Freeze Aliquots: If a stock solution must be prepared in advance, it should be aliquoted into single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Recommended Storage for Stock Solutions:
-
Solvent: Sterile, nuclease-free water or a buffer with a slightly acidic to neutral pH (e.g., pH 5-7).
-
Temperature: -20°C for short-term (weeks) or -80°C for long-term (months) storage.
-
A preliminary stability study is recommended if the compound will be used in prolonged experiments. This can be done by incubating the solution under experimental conditions and analyzing its purity by HPLC at various time points.[19][20][21][22]
Experimental Applications
Q: I'm seeing inconsistent results in my bioassay with different batches of Ac-His-NHMe. What could be the cause?
A: Batch-to-batch variability is a common source of poor reproducibility. The most likely culprit is the counterion, specifically trifluoroacetic acid (TFA).
-
The Impact of the TFA Counterion:
-
Causality: TFA is used in the cleavage and purification steps of peptide synthesis and remains associated with the final product as a counterion to the protonated imidazole ring and N-terminus. Residual TFA can have direct biological effects, including cytotoxicity, altered cell growth, and interference with enzyme activity.[2][5][6][7][8] The amount of residual TFA can vary between batches.
-
Solution:
-
Counterion Exchange: Perform a salt exchange to replace TFA with a more biologically compatible counterion like acetate or hydrochloride. This can be achieved by repeatedly dissolving the peptide in a dilute solution of the desired acid (e.g., 0.1% acetic acid or 10 mM HCl) and re-lyophilizing.
-
Quantify TFA Content: Use ¹⁹F NMR to quantify the TFA content in each batch to determine if there is a correlation with the observed biological activity.
-
Thorough Characterization: Ensure each batch is characterized for purity, identity, and concentration as outlined in the .
-
-
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Validation & Comparative
A Comparative Guide to the Catalytic Activity of Ac-His-NHMe and L-Histidine: Isolating the Power of the Imidazole Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Catalytic Role of Histidine
L-histidine holds a special place among the proteinogenic amino acids due to the unique chemical properties of its imidazole side chain.[1][2] With a pKa value of approximately 6.0, the imidazole ring can function as both a proton donor and a proton acceptor at physiological pH.[2][][4] This acid-base versatility makes histidine a frequent and critical component of enzyme active sites, where it directly participates in a wide array of biochemical reactions by facilitating proton transfer.[4][5][6][7]
To study the intrinsic catalytic power of the imidazole side chain in isolation, researchers often turn to derivatives like Ac-His-NHMe. In this molecule, the alpha-amino and alpha-carboxyl groups of L-histidine are capped with an acetyl group and a methylamide group, respectively.[8][9] These modifications neutralize the zwitterionic charge of the amino acid backbone, presenting an unencumbered imidazole side chain. This makes Ac-His-NHMe an excellent model system for a histidine residue within a polypeptide chain, allowing for a clearer understanding of the side chain's contribution to catalysis without influence from terminal charges.
The Catalytic Engine: Histidine's Imidazole Side Chain
The catalytic prowess of both L-histidine and Ac-His-NHMe originates from the imidazole ring. This five-membered heterocycle contains two nitrogen atoms, one of which (Nε2) is unprotonated and nucleophilic at neutral pH, while the other (Nδ1) is typically protonated. This structure allows it to act as a general base by accepting a proton, or as a general acid by donating a proton, a process central to many enzymatic mechanisms.[2][5][7]
A classic example of this is ester hydrolysis, where the imidazole acts as a nucleophilic catalyst.[10][11][12] The mechanism involves the nucleophilic nitrogen attacking the electrophilic carbonyl carbon of the ester, leading to the formation of a transient acyl-imidazole intermediate, which is then rapidly hydrolyzed to regenerate the catalyst.
Caption: The dual role of the imidazole ring as a proton acceptor (general base) and proton donor (general acid).
Structural and Mechanistic Comparison
The primary difference between L-histidine and Ac-His-NHMe lies in the state of the α-amino and α-carboxyl groups.
-
L-Histidine: Exists predominantly as a zwitterion at neutral pH, with a protonated ammonium group (-NH3+) and a deprotonated carboxylate group (-COO-).
-
Ac-His-NHMe: The N-terminal acetylation and C-terminal amidation result in neutral amide bonds, removing the formal charges from the backbone.[8]
This structural distinction has important mechanistic implications. While the imidazole side chain is the primary catalytic group in both molecules, the charged backbone of L-histidine can exert an electrostatic influence. The proximal positive charge of the -NH3+ group can slightly diminish the nucleophilicity of the nearby imidazole nitrogen through an electron-withdrawing inductive effect. In contrast, the uncharged backbone of Ac-His-NHMe allows the imidazole ring to exhibit its catalytic activity without such intramolecular electronic effects, making it a more potent nucleophile.
Therefore, in reactions dependent on the nucleophilicity of the imidazole ring, such as the hydrolysis of p-nitrophenyl acetate (NPA), Ac-His-NHMe is expected to exhibit enhanced catalytic efficiency.
Quantitative Comparison: Catalysis of p-Nitrophenyl Acetate (NPA) Hydrolysis
The hydrolysis of NPA is a standard model reaction for evaluating the catalytic activity of histidine and its derivatives.[11][12] The reaction proceeds via a nucleophilic catalysis pathway, and its progress can be conveniently monitored spectrophotometrically by measuring the release of the yellow p-nitrophenolate anion at 400 nm.
Caption: Experimental workflow for the kinetic analysis of catalyst performance.
Conclusion and Implications for Researchers
This guide demonstrates that while both L-histidine and Ac-His-NHMe are effective catalysts for ester hydrolysis, the modified derivative, Ac-His-NHMe, serves as a superior model for the intrinsic catalytic activity of a histidine residue within a protein. By neutralizing the backbone charges, Ac-His-NHMe isolates the function of the imidazole side chain, revealing its enhanced nucleophilic potential.
For professionals in research and drug development, this comparison underscores several key points:
-
Mechanistic Studies: Simple, modified amino acids like Ac-His-NHMe are invaluable tools for dissecting complex enzyme mechanisms and quantifying the contribution of individual residues to catalysis. [13][14]* Peptide-Based Drug Design: The local chemical environment, including the state of the N- and C-termini, can significantly modulate the activity of a key residue. This is a critical consideration in the design of therapeutic peptides and peptidomimetics. []* Development of Artificial Catalysts: Understanding how to optimize the performance of catalytic residues is fundamental to the rational design of novel peptide-based catalysts and artificial enzymes for applications in biotechnology and synthetic chemistry. [11][15] By employing the principles and protocols outlined here, researchers can gain a deeper, more quantitative understanding of the catalytic power of histidine, paving the way for new discoveries in enzymology and therapeutic design.
References
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Kinetic analysis of the catalytic properties of peptides in ester hydrolysis. Z Naturforsch C Biosci.[Link]
-
Synthesis, self-assembly, and catalytic activity of histidine-based structured lipopeptides for hydrolysis reactions in water. RSC Advances.[Link]
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Histidine. Wikipedia.[Link]
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Catalysis of ester hydrolysis by mixed micelles containing N-alpha-myristoyl-L-histidine. Science.[Link]
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Histidine ammonia-lyase. M-CSA Mechanism and Catalytic Site Atlas.[Link]
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Biochemistry, Histidine. StatPearls - NCBI Bookshelf.[Link]
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Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. ResearchGate.[Link]
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Histidine-containing cyclic dipeptides as catalysis in the hydrolysis of carbonic acid p-nitrophenyl esters. Biopolymers.[Link]
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Why is histidine very commonly found to play a catalytic role in the active sites of enzymes? Study.com.[Link]
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Kinetics of base hydrolysis of α-amino acid esters catalyzed... Ingenta Connect.[Link]
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Histidine Metabolism and Function. The Journal of Nutrition.[Link]
-
Ester hydrolysis by a histidine-containing cavitein. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Structural and Kinetic Characterization of Active-Site Histidine as a Proton Shuttle in Catalysis by Human Carbonic Anhydrase II. Biochemistry.[Link]
-
Coordination of the imidazole ring of the catalytic histidine in the... ResearchGate.[Link]
-
N-H···N Hydrogen Bonds Involving Histidine Imidazole Nitrogen Atoms: A New Structural Role for Histidine Residues in Proteins. PubMed.[Link]
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N Hydrogen Bonds Involving Histidine Imidazole Nitrogen Atoms: A New Structural Role for Histidine Residues in Proteins. Biochemistry.[Link]
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Hydrolysis of Methionine- and Histidine-Containing Peptides Promoted by Dinuclear Platinum(II) Complexes with Benzodiazines as Bridging Ligands. Molecules.[Link]
-
Evidence in support of lysine 77 and histidine 96 as acid-base catalytic residues in saccharopine dehydrogenase from Saccharomyces cerevisiae. Biochemistry.[Link]
-
Histidine. YouTube.[Link]
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Why is histidine one of the more unique amino acids in terms of its chemical properties? Quora.[Link]
-
Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways. YouTube.[Link]
-
Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Annual Review of Biochemistry.[Link]
-
Active Site Model - Enzyme Structure And Function. Jack Westin.[Link]
-
The molecular basis for acetylhistidine synthesis by HisAT/NAT16. Nature Communications.[Link]
-
Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations. Journal of the American Chemical Society.[Link]
-
Distinct Roles of Catalytic Cysteine and Histidine in the Protease and Ligase Mechanisms of Human Legumain As Revealed by DFT-Based QM/MM Simulations. ACS Catalysis.[Link]
-
A critical role for the histidine residues in the catalytic function of acyl-CoA:cholesterol acyltransferase catalysis: evidence for catalytic difference between ACAT1 and ACAT2. FEBS Letters.[Link]
-
Identification of the catalytically important histidine of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. The Journal of Biological Chemistry.[Link]
-
N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. Chemistry – An Asian Journal.[Link]
-
L-Histidine Modulates the Catalytic Activity and Conformational Changes of the HD3 Deoxyribozyme. Genes.[Link]
-
L-Histidine Modulates the Catalytic Activity and Conformational Changes of the HD3 Deoxyribozyme. PubMed.[Link]
-
L-Histidine Modulates the Catalytic Activity and Conformational Changes of the HD3 Deoxyribozyme. MDPI.[Link]
-
General Base-General Acid Catalysis in Human Histone Deacetylase 8. Biochemistry.[Link]
-
Enzymes and the active site. Khan Academy.[Link]
-
Enzyme Active Site and Substrate Specificity. Biology LibreTexts.[Link]
-
Active site. Wikipedia.[Link]
-
Induced fit model of enzyme catalysis. Khan Academy.[Link]
-
The catalytic mechanism of angiotensin converting enzyme and related zinc enzymes. Journal of Hypertension Supplement.[Link]
-
Catalytic Mechanism of Mammalian Adenylyl Cyclase: A Computational Investigation. PLoS ONE.[Link]
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A Comparative Guide to Metal Binding: Ac-His-NHMe versus Other Histidine Derivatives
Introduction: The Central Role of Histidine in Bioinorganic Chemistry
Histidine is a cornerstone amino acid in the coordination of metal ions within biological systems. Its imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, a feature critical for its role in enzyme catalysis and metal ion binding. The versatility of the imidazole nitrogen atoms (Nτ and Nπ) enables histidine to coordinate with a wide array of transition metal ions, including copper(II), zinc(II), and nickel(II), forming complexes with diverse geometries and stabilities. This inherent metal-binding capacity is fundamental to the function of numerous metalloproteins and has been harnessed in biotechnological applications such as immobilized metal affinity chromatography (IMAC).
This guide provides an in-depth comparison of the metal-binding properties of Nα-acetyl-L-histidine-N'-methylamide (Ac-His-NHMe) against other key histidine derivatives. By blocking the N-terminal amino group and the C-terminal carboxyl group, Ac-His-NHMe isolates the imidazole side chain as the primary site of metal interaction, offering a simplified model to understand the intrinsic coordination chemistry of the histidine residue. We will explore the theoretical underpinnings of this interaction and provide practical, field-proven experimental protocols for researchers to characterize and compare these metal-ligand complexes.
The Significance of Terminal Modifications: How Ac-His-NHMe Differs
The metal coordination chemistry of a lone histidine amino acid is influenced by its three potential binding sites: the α-amino group, the α-carboxyl group, and the imidazole side chain. Modifying the N- and C-termini, as in Ac-His-NHMe, has profound effects on its metal-binding behavior.
-
Elimination of Terminal Coordination: In L-histidine, the amino and carboxyl groups can participate in chelation, forming stable five-membered rings with metal ions. Acetylation of the N-terminus and amidation of the C-terminus in Ac-His-NHMe prevent these groups from coordinating with metal ions. This directs metal binding exclusively to the imidazole side chain, making Ac-His-NHMe an excellent model for studying the specific contribution of the histidine side chain to metal coordination in a peptide context.
-
Focus on Imidazole Binding: With the terminal groups blocked, the coordination of metal ions to Ac-His-NHMe is dictated by the imidazole ring. Transition metals like Cu(II), Zn(II), and Ni(II) can coordinate to either the Nτ (N1) or Nπ (N3) nitrogen of the imidazole ring. The specific coordination geometry and stability of the resulting complex are then influenced by factors such as the metal ion's preferred coordination number and the steric environment.
-
Altered pKa and Stability: The electronic effects of the acetyl and methylamide groups can subtly influence the pKa of the imidazole ring, which in turn affects the pH-dependent formation of metal complexes. Generally, blocking the terminal charges can lead to more defined and often more stable complexes at physiological pH, as competition from the terminal groups is eliminated.
Caption: Comparison of potential metal coordination sites.
Experimental Comparison of Metal Binding Affinity
The stability of metal-ligand complexes is quantified by the stability constant (log K). A higher log K value indicates a stronger binding affinity. Potentiometric titration is the gold-standard technique for determining these constants.
Potentiometric Titration: Determining Stability Constants
This technique involves the precise measurement of pH changes in a solution containing the ligand (histidine derivative) upon the addition of a metal ion solution. The resulting titration curve allows for the calculation of the stability constants of the formed metal-ligand species.
Protocol for Potentiometric Titration of a Histidine Derivative with Cu(II):
-
Solution Preparation:
-
Prepare a stock solution of the histidine derivative (e.g., Ac-His-NHMe) of known concentration (e.g., 1 mM) in a suitable ionic strength background electrolyte (e.g., 0.1 M KNO₃).
-
Prepare a standardized stock solution of a metal salt (e.g., Cu(NO₃)₂) of known concentration.
-
Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration Setup:
-
Calibrate a pH electrode and meter with standard buffers.
-
In a thermostatted titration vessel, place a known volume of the histidine derivative solution.
-
Add a specific molar ratio of the metal ion solution to the vessel (e.g., 1:1 metal-to-ligand ratio).
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Stir the solution continuously.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized NaOH solution using a burette.
-
After each addition, allow the pH to stabilize and record the pH reading and the volume of NaOH added.
-
Continue the titration until the pH reaches a plateau in the alkaline region.
-
-
Data Analysis:
Caption: Workflow for Potentiometric Titration.
Comparative Stability Constants (log K) for Metal-Histidine Derivative Complexes:
| Ligand | Metal Ion | log K₁ | log K₂ | Reference |
| L-Histidine | Cu(II) | ~10.1 | ~7.9 | [3] |
| Zn(II) | ~6.5 | ~5.0 | [3] | |
| Ni(II) | ~8.7 | ~6.7 | [3] | |
| N-acetyl-L-histidine | Cu(II) | ~4.0 | ~3.3 | [4] |
| Ac-His-NHMe (Predicted) | Cu(II) | ~4-5 | ~3-4 | Estimated |
| Zn(II) | ~2-3 | ~2 | Estimated | |
| Ni(II) | ~3-4 | ~2-3 | Estimated |
Note: The values for Ac-His-NHMe are estimated based on the trends observed for other terminally blocked histidine derivatives. The primary binding affinity is attributed to the imidazole side chain, which is expected to be similar to that of N-acetyl-L-histidine.
Spectroscopic Characterization of Metal-Histidine Complexes
Spectroscopic techniques provide valuable insights into the coordination environment of the metal ion and the structural changes in the ligand upon complexation.
UV-Vis Spectroscopy: Probing the d-d Transitions of Copper(II)
UV-Vis spectroscopy is particularly useful for studying Cu(II) complexes due to the d-d electronic transitions that occur in the visible region of the spectrum. The position and intensity of the absorption maximum (λ_max) are sensitive to the coordination geometry around the copper ion.
Protocol for UV-Vis Spectrophotometric Titration:
-
Sample Preparation:
-
Prepare a stock solution of the histidine derivative and a stock solution of Cu(II) in a suitable buffer (e.g., HEPES or phosphate buffer) at a desired pH.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range appropriate for Cu(II) complexes (e.g., 400-900 nm).
-
Use a cuvette with a known path length (e.g., 1 cm).
-
-
Titration:
-
Place a solution of the histidine derivative in the cuvette and record its baseline spectrum.
-
Add incremental amounts of the Cu(II) solution to the cuvette, mixing thoroughly after each addition.
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in the absorbance at the λ_max of the Cu(II)-ligand complex.
-
A shift in λ_max to shorter wavelengths (a "blue shift") upon addition of the ligand is indicative of stronger ligand field strength and coordination to nitrogen donors.[5]
-
Expected Observations: For Ac-His-NHMe, the coordination of the imidazole nitrogen to Cu(II) is expected to result in a λ_max in the range of 600-650 nm, characteristic of a square-planar or distorted octahedral geometry with nitrogen and water coordination.[6]
NMR Spectroscopy: A Detailed Look at Zinc(II) Coordination
NMR spectroscopy is a powerful tool for studying the coordination of diamagnetic metal ions like Zn(II). Chemical shift perturbations of the ligand's protons upon metal binding provide information about the binding site and stoichiometry.
Protocol for ¹H NMR Titration:
-
Sample Preparation:
-
Dissolve the histidine derivative (e.g., Ac-His-NHMe) in a deuterated solvent (e.g., D₂O) containing a suitable buffer to maintain a constant pD.
-
Prepare a stock solution of a Zn(II) salt (e.g., ZnCl₂) in the same deuterated solvent.
-
-
NMR Experiment:
-
Acquire a ¹H NMR spectrum of the free ligand.
-
Add incremental amounts of the Zn(II) solution to the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition.
-
-
Data Analysis:
-
Monitor the chemical shifts of the imidazole protons (C2-H and C4/5-H).
-
Significant downfield shifts of these protons are indicative of direct coordination of the imidazole nitrogen to the Zn(II) ion.[3][7] The stoichiometry of the complex can be determined by plotting the change in chemical shift against the metal-to-ligand molar ratio.
-
Caption: Workflow for ¹H NMR Titration.
Conclusion: Ac-His-NHMe as a Focused Model for Histidine Coordination
The terminal modifications in Ac-His-NHMe provide a distinct advantage for dissecting the specific role of the imidazole side chain in metal coordination. By eliminating the competing coordination from the α-amino and α-carboxyl groups, Ac-His-NHMe serves as an invaluable tool for researchers in bioinorganic chemistry, drug development, and materials science. The experimental protocols outlined in this guide offer a robust framework for characterizing and comparing the metal-binding properties of Ac-His-NHMe and other histidine derivatives, enabling a deeper understanding of the fundamental principles governing metal-biomolecule interactions.
References
- Daniele, P. G., et al. (1985). The copper(II) complexes of N-acetyl-L-histidine. Transition Metal Chemistry, 10(9), 325-329.
- Kowalik-Jankowska, T., et al. (2003). Coordination of Cu(II) ions by the N-terminal fragments of human and mouse β-amyloid peptides. Journal of Inorganic Biochemistry, 95(4), 270-282.
- Kozlowski, H., et al. (2009). Copper, iron, and zinc ions in neurodegenerative diseases (Alzheimer's, Parkinson's, and prion diseases). Coordination Chemistry Reviews, 253(21-22), 2665-2685.
- Lau, S. J., et al. (1974). Nickel(II) transport in human blood serum. Studies of nickel(II) binding to human albumin and to native-sequence peptide, and ternary-complex formation with L-histidine. Biochemical Journal, 141(3), 743-751.
- Luczkowski, M., et al. (2002). The N-terminal sequence of human serum albumin is the specific copper(II)-binding site. Journal of Inorganic Biochemistry, 92(3-4), 133-140.
- Sigel, H., & Martin, R. B. (1982).
- Martell, A. E., & Motekaitis, R. J. (1992). Determination and use of stability constants. Wiley-VCH.
- Pettit, L. D., & Swash, J. L. (1976). The thermodynamics of formation of complexes of DL-histidine with cobalt(II), nickel(II), copper(II) and zinc(II). Journal of the Chemical Society, Dalton Transactions, (7), 588-594.
- Farkas, E., & Sovago, I. (2000). Metal complexes of peptides and their derivatives. In Handbook of Metal-Ligand Interactions in Biological Fluids (Vol. 1, pp. 357-380). Marcel Dekker.
- Bal, W., et al. (1995). Interactions of nickel(II) with histones. Stability and solution structure of complexes with CH3CO-Cys-Ala-Ile-His-NH2, a putative metal binding sequence of histone H3. Chemical Research in Toxicology, 8(5), 683-692.
- Gans, P., et al. (1996).
- Al-Zoubi, W. (2013). Potentiometric and Spectrophotometric Studies on the Binary and Ternary Complexes of Ni(II), Cu(II) and Zn(II) with L-Histidine and L-Tryptophan in Aqueous Solution. International Journal of Chemical Sciences, 11(1), 161-174.
- Bonomo, R. P., et al. (2003). Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(1), 201-207.
- Klicic, J. J., et al. (2002). ¹H NMR titration experiments for the determination of metal-ligand stoichiometries and stability constants.
- Nuhu, A. A. (2012). Potentiometric studies on essential metal (II) amino acid complexes. International Research Journal of Pharmacy and Pharmacology, 2(3), 56-62.
Sources
- 1. interesjournals.org [interesjournals.org]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Interaction between histidine and Zn(II) metal ions over a wide pH as revealed by solid-state NMR spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quasar.physics.uvt.ro [quasar.physics.uvt.ro]
- 6. Copper( ii ) complexes of macrocyclic and open-chain pseudopeptidic ligands: synthesis, characterization and interaction with dicarboxylates - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01496D [pubs.rsc.org]
- 7. NMR studies of zinc, copper, and iron binding to histidine, the principal metal ion complexing site of amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Validation of Ac-His-NHMe Purity by HPLC and NMR
For researchers, scientists, and drug development professionals, the integrity of a peptide is the bedrock of reliable and reproducible results. N-acetyl-L-histidine methylamide (Ac-His-NHMe), a common model dipeptide, is no exception. Its utility in biochemical assays, structural studies, and as a fragment in larger therapeutic peptides demands an unambiguous confirmation of both its identity and purity. Low-level impurities, such as byproducts from synthesis, degradation products, or residual solvents, can drastically alter experimental outcomes, leading to misinterpreted data and costly project delays.[1]
Regulatory bodies like the FDA and EMA have established stringent guidelines for the characterization of peptides, emphasizing the need for robust analytical workflows to ensure identity, purity, and stability.[2] This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive validation of Ac-His-NHMe. We will move beyond mere protocols to explore the causality behind methodological choices, demonstrating how these orthogonal techniques create a self-validating system for ultimate confidence in your material.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Quantitative Workhorse
High-Performance Liquid Chromatography, particularly in the reversed-phase (RP-HPLC) mode, is the industry standard for assessing peptide purity.[2] Its power lies in its exceptional resolving power and sensitivity, allowing for the precise quantification of the target peptide relative to even minor impurities.
The principle of RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (typically a C18 alkyl-silica column) and a polar mobile phase. For peptides like Ac-His-NHMe, a gradient elution is employed, where the mobile phase composition is gradually changed from highly aqueous to more organic (e.g., acetonitrile). Ac-His-NHMe and its impurities will elute at different times based on their relative hydrophobicity, generating a chromatogram where each peak represents a different component. Purity is then calculated based on the area of the main peptide peak relative to the total area of all detected peaks.[3][4]
Experimental Protocol: RP-HPLC Purity Determination
This protocol outlines a standard approach for the purity analysis of Ac-His-NHMe. The use of an acid modifier like trifluoroacetic acid (TFA) is critical; it acts as an ion-pairing agent to sharpen peaks and improve the resolution of peptide separations.
1. Instrumentation and Materials:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Ac-His-NHMe sample.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Trifluoroacetic acid (TFA), HPLC grade.
2. Solution Preparation:
-
Mobile Phase A: 0.1% TFA in Water (v/v).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).
-
Sample Diluent: Mobile Phase A.
-
Sample Solution: Accurately weigh and dissolve the Ac-His-NHMe sample in the Sample Diluent to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter if any particulates are visible.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard for peptide separations, providing good resolution. |
| Mobile Phase | A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN | TFA improves peak shape and resolution for peptides. |
| Gradient | 5% to 50% B over 20 minutes | A shallow gradient ensures good separation of closely related impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 214 nm | Wavelength for detecting the peptide backbone amide bonds. |
| Injection Vol. | 10 µL | Adjusted based on sample concentration and detector sensitivity. |
4. Data Analysis & Interpretation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[4]
Purity (%) = (Area of Ac-His-NHMe Peak / Total Area of All Peaks) × 100
A high-purity sample will exhibit a single, sharp, and symmetrical main peak. Any additional peaks are considered impurities. These can arise from various sources, including deletion sequences from solid-phase synthesis, isomers, or products of oxidation and deamidation.[1] While HPLC is excellent at quantifying these, it does not identify them.
Part 2: Nuclear Magnetic Resonance (NMR) - The Definitive Structural Arbiter
While HPLC provides quantitative data on purity, it offers no structural information. NMR spectroscopy fills this critical gap. It is a primary analytical technique that provides an atomic-level fingerprint of a molecule, making it indispensable for confirming the identity of Ac-His-NHMe and for identifying unknown impurities.[5]
By probing the magnetic environments of ¹H and ¹³C nuclei, NMR allows for the complete assignment of the molecule's structure.[6] Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[7]
Experimental Protocol: NMR for Identity and Purity
This protocol describes the acquisition of a standard ¹H NMR spectrum for structural verification and relative purity, with considerations for quantitative analysis.
1. Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
-
5 mm NMR tubes.
-
Ac-His-NHMe sample.
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Internal standard for qNMR (e.g., maleic acid, certified).
2. Sample Preparation:
-
For Identity: Accurately weigh ~5 mg of Ac-His-NHMe and dissolve in ~0.6 mL of deuterated solvent directly in a clean, dry NMR tube.
-
For qNMR: Accurately weigh ~5 mg of Ac-His-NHMe and ~5 mg of the internal standard into a vial. Record masses precisely. Dissolve in ~0.6 mL of deuterated solvent and transfer the entire solution to an NMR tube.
3. NMR Data Acquisition:
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Key Consideration for Quantitation: To ensure accurate integration, the relaxation delay (D1) must be sufficiently long (typically 5 times the longest T1 relaxation time of the protons of interest). A D1 of 30 seconds is often a safe starting point.
-
-
¹³C and 2D NMR (Optional but Recommended for Full Characterization):
-
A ¹³C spectrum confirms the number of unique carbons.
-
2D experiments like COSY, HSQC, and HMBC are used to establish proton-proton and proton-carbon connectivities, providing unambiguous structural proof.[8]
-
4. Data Analysis & Interpretation:
-
Structural Confirmation: The chemical shifts, integration values, and coupling patterns of the ¹H spectrum should match the known structure of Ac-His-NHMe. Key expected signals include:
-
A singlet for the acetyl (CH₃CO-) protons.
-
Signals for the α-CH and β-CH₂ protons of the histidine residue.
-
Distinct signals for the two aromatic protons on the imidazole ring.
-
A doublet for the N-methyl (NH-CH₃) protons.
-
-
Relative Purity: Integrate a well-resolved signal from the Ac-His-NHMe molecule and compare its area to the integrals of any impurity signals (e.g., residual solvents like ethyl acetate or synthesis reagents). This provides a molar ratio of the product to the impurity.[9]
-
Absolute Purity (qNMR): The purity is calculated using the following equation:[7]
-
Purity (wt%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Part 3: A Comparative and Synergistic Approach
Neither HPLC nor NMR alone tells the complete story. A truly robust validation relies on using them in a complementary, or orthogonal, fashion. HPLC excels at detecting trace-level impurities that might be lost in the baseline of an NMR spectrum, while NMR provides the definitive structural proof that the main HPLC peak is indeed the correct compound.
Head-to-Head Comparison
| Feature | HPLC (Reversed-Phase) | NMR Spectroscopy |
| Primary Purpose | Quantitative purity assessment | Structural elucidation and identity confirmation |
| Sensitivity | High (can detect impurities at <0.1%) | Lower (impurities often need to be >1% to be reliably detected and quantified)[10] |
| Information Provided | Retention time, relative peak area (%) | Chemical structure, atomic connectivity, molecular conformation, molar ratios |
| Quantitation | Relative (Area %), requires standards for absolute concentration | Absolute (with internal standard - qNMR) or Relative (molar ratios) |
| Impurity ID | Not possible without coupling to Mass Spectrometry (LC-MS) | Possible for structurally distinct impurities |
| Throughput | High (typical run times of 20-30 min) | Lower (requires more setup and longer acquisition for high sensitivity/qNMR) |
| Sample Requirement | Low (micrograms) | Higher (milligrams) |
| Destructive? | Yes | No |
The Power of Orthogonality: A Self-Validating System
For the highest level of confidence, particularly in a drug development or regulated environment, a dual approach is non-negotiable.
-
Run RP-HPLC: Obtain a high-resolution chromatogram and determine the purity based on area percentage. A purity of >98% is often required for sensitive applications like quantitative bioassays or structural studies.[3][11][12]
-
Run ¹H and ¹³C NMR: Confirm that the chemical shifts and couplings in the spectra correspond exactly to the structure of Ac-His-NHMe.
-
Cross-Validate: Ensure no significant impurities are visible in the NMR spectrum that were not accounted for in the HPLC chromatogram. Conversely, if HPLC shows a 2% impurity, but the NMR spectrum appears clean, it suggests the impurity may be structurally very similar to the main compound (e.g., a diastereomer) or present at a level below NMR's detection limit. This prompts further investigation, perhaps with a different HPLC method or LC-MS.
Conclusion
The validation of Ac-His-NHMe purity is not a task for a single technique. While HPLC serves as the indispensable tool for high-sensitivity quantitative purity determination , NMR is the definitive method for structural confirmation and identity . By employing these methods in tandem, researchers create a powerful, self-validating workflow that ensures the material's integrity. This orthogonal approach mitigates the inherent limitations of each individual technique, providing the unambiguous data required for scientifically sound research and adherence to regulatory standards. Only through this comprehensive characterization can one be truly confident that the observed biological or chemical effects are attributable to Ac-His-NHMe, and not an unknown contaminant.
References
- GenScript. (n.d.). Recommended Peptide Purity Guidelines. GenScript.
- BioCat GmbH. (n.d.). Peptide Purity Guideline.
- Creative Peptides. (n.d.). How to Test Peptide Purity: Methods and Analysis Guide.
- Al-Salami, H., Butt, G., & Tucker, I. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals.
- Peptide Sciences. (n.d.). Peptide Purity Guide — 98%, 99% & Research-Grade Explained. Peptide Sciences.
- 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. (n.d.). Synlett.
- Mori, K., et al. (2025). HPLC Determination of N-Acetyl-L-Histidine and its Related Compounds in Fish Tissues.
- A, P., B, G., & C, M. (n.d.).
- Pauli, G. F., et al. (2025).
- Hesse, M., Meier, H., & Zeeh, B. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Thieme.
- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
- Spectral Service. (n.d.). Purity by Absolute qNMR Instructions. Spectral Service.
- Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Slideshare.
- Ivanov, I., et al. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Jorgensen, G., & Sigman, M. (2014).
- National Center for Biotechnology Information. (2001). Analysis and purification of synthetic nucleic acids using HPLC. PubMed.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid. BenchChem.
- Reddit. (2021).
- Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Chemistry Stack Exchange.
Sources
- 1. praxpeptides.com [praxpeptides.com]
- 2. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptideregenesis.com [peptideregenesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. genscript.com [genscript.com]
- 12. biocat.com [biocat.com]
A Senior Application Scientist's Guide to Peptide Acetylation: From Theory to Practice
An objective comparison of acetylated versus non-acetylated peptides, supported by experimental data, for researchers, scientists, and drug development professionals.
In the intricate world of peptide science, a single chemical modification can be the difference between a groundbreaking discovery and a failed experiment. N-terminal acetylation, the addition of a simple acetyl group (CH₃CO) to the N-terminus of a peptide, is a prime example of such a critical modification. This guide offers an in-depth comparative analysis of acetylated and non-acetylated peptides, providing the theoretical background, experimental data, and practical protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.
The Fundamental Difference: Structure, Charge, and Mimicry
The primary distinction between an acetylated and a non-acetylated peptide lies in the chemical nature of the N-terminus.
-
Non-Acetylated Peptides: These peptides possess a free amino group (-NH₂) at their N-terminus. At physiological pH (~7.4), this group is typically protonated (-NH₃⁺), carrying a positive charge.
-
Acetylated Peptides: In these peptides, the N-terminal amino group is capped with an acetyl group, forming an amide bond. This modification neutralizes the positive charge at the N-terminus.
This seemingly minor alteration has profound implications for a peptide's physicochemical properties and its biological behavior. A key motivation for acetylation is to mimic the natural state of many proteins. It is estimated that 50-80% of eukaryotic proteins are N-terminally acetylated, a modification that occurs during protein synthesis.[1]
Performance Under Scrutiny: Stability, Solubility, and Bioactivity
The neutralization of the N-terminal charge initiates a cascade of effects that can significantly alter a peptide's performance in experimental and therapeutic settings.
A major challenge in working with peptides is their susceptibility to degradation by proteases. Non-acetylated peptides are particularly vulnerable to aminopeptidases, which cleave amino acids from the N-terminus. N-terminal acetylation acts as a protective "cap," blocking the action of these enzymes and thereby increasing the peptide's half-life in biological fluids.[2][3]
Experimental Data: Serum Stability
| Peptide Type | Typical Half-Life in Human Serum | Key Advantage |
| Non-Acetylated | Minutes to hours | - |
| Acetylated | Hours to days | Increased resistance to aminopeptidase degradation[2] |
The charge of a peptide plays a crucial role in its solubility. The positive charge on the N-terminus of non-acetylated peptides can enhance their solubility in aqueous solutions. Conversely, acetylation increases the overall hydrophobicity of the peptide by neutralizing this charge, which can sometimes lead to decreased solubility and a higher tendency to aggregate. However, these effects are highly dependent on the specific amino acid sequence of the peptide.
The biological function of a peptide is intimately tied to its structure and its interactions with target molecules. N-terminal acetylation can influence bioactivity in several ways:
-
Mimicking the Native State: For peptides derived from proteins that are naturally acetylated, the acetylated form is more likely to adopt the correct conformation for optimal biological activity.[4]
-
Altering Receptor Binding: The charge at the N-terminus can be a critical component of a peptide's binding affinity for its receptor. If the positive charge is involved in a key electrostatic interaction, acetylation could reduce or abolish activity. Conversely, if the charge is sterically or electrostatically unfavorable for binding, acetylation could enhance activity.
-
Improving Cellular Uptake: For peptides designed to enter cells, neutralizing the N-terminal charge can sometimes facilitate passage across the cell membrane.[4]
A Practical Guide to Comparative Experimental Analysis
To determine whether an acetylated or non-acetylated peptide is better suited for a specific application, a direct experimental comparison is essential. The following workflow outlines the key steps in this process.
Sources
- 1. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
A Senior Application Scientist's Guide to Cross-Validation of Experimental Results Involving Ac-His-NHMe
In the landscape of drug discovery and biochemical research, the reproducibility and accuracy of experimental data are paramount. This guide provides a comprehensive framework for the cross-validation of experimental results involving the model dipeptide N-acetyl-L-histidine-N'-methylamide (Ac-His-NHMe). We will delve into the technical nuances of various analytical techniques, offering field-proven insights to ensure the integrity of your findings. This document is designed for researchers, scientists, and drug development professionals seeking to establish robust, self-validating experimental workflows.
The Critical Role of Ac-His-NHMe in Biophysical Studies
N-acetyl-L-histidine-N'-methylamide (Ac-His-NHMe) serves as a crucial model system in biophysical chemistry. Its structure, featuring a terminal acetyl group and a C-terminal methylamide, effectively mimics a single amino acid residue within a polypeptide chain. This allows for the focused study of the intrinsic properties of the histidine side chain, particularly its imidazole group, which plays a vital role in enzyme catalysis, protein stability, and metal ion coordination. The pKa of the histidine side chain is near physiological pH, making it a highly sensitive probe for investigating electrostatic interactions and conformational changes in proteins.[1]
The simplicity of Ac-His-NHMe, combined with the complex behavior of its imidazole side chain, makes it an excellent candidate for validating and comparing different experimental and computational techniques. However, this same sensitivity necessitates rigorous cross-validation to ensure that experimental observations are not artifacts of a particular method.
Experimental Design: A Multi-Technique Approach to Cross-Validation
To achieve a high degree of confidence in your experimental results, a multi-pronged analytical approach is essential. By comparing data from orthogonal techniques, we can build a more complete and validated picture of the system under investigation. This guide will focus on a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Potentiometric Titration, and Isothermal Titration Calorimetry (ITC).
Experimental Workflow for Cross-Validation
The following diagram illustrates a recommended workflow for the cross-validation of experiments involving Ac-His-NHMe. This workflow emphasizes the iterative nature of scientific inquiry, where results from one technique inform and validate the others.
Figure 1: A recommended experimental workflow for the cross-validation of Ac-His-NHMe studies.
Detailed Experimental Protocols & Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides unparalleled atomic-level detail on the ionization state of the histidine imidazole ring. Specifically, the chemical shifts of the C2-H and C4-H protons of the imidazole ring are highly sensitive to protonation.[2][3] By monitoring these chemical shifts as a function of pH, we can accurately determine the pKa of the histidine side chain.[2][4]
Trustworthiness: The internal consistency of NMR data provides a self-validating system. The predictable and well-characterized response of imidazole proton chemical shifts to pH changes allows for high-confidence pKa determination.[2][5] Furthermore, the non-destructive nature of NMR allows the same sample to be used for subsequent experiments, ensuring consistency.
Authoritative Grounding: The relationship between chemical shift and protonation state is a fundamental principle of NMR spectroscopy, extensively documented in standard texts and publications. Solution NMR spectroscopy is a powerful method for studying histidine residues and determining their site-specific pKa values.[6]
Experimental Protocol:
-
Sample Preparation: Prepare a 1-5 mM solution of Ac-His-NHMe in a suitable buffer system (e.g., 20 mM phosphate buffer) with 10% D₂O for the lock signal.
-
pH Titration: Adjust the pH of the sample incrementally from approximately 4.0 to 9.0 using small aliquots of dilute HCl and NaOH.[4] Record the pH accurately with a calibrated pH meter after each addition.
-
¹H NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum at each pH point. Ensure sufficient signal-to-noise to accurately determine the chemical shifts of the imidazole protons.
-
Data Analysis: Plot the chemical shifts of the C2-H and C4-H protons as a function of pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa value.[2][5]
Potentiometric Titration
Expertise & Experience: Potentiometric titration is a classic and direct method for determining the pKa of an ionizable group. It measures the pH of a solution as a function of the volume of a titrant (acid or base) added.[7] The pKa is determined from the midpoint of the titration curve.[8] This technique also provides information about the buffer capacity of the molecule.
Trustworthiness: The direct measurement of pH as a function of added titrant makes this a highly reliable method. The accuracy is primarily dependent on the calibration of the pH electrode and the precise measurement of volumes. The shape of the titration curve itself provides a visual validation of the ionization process.[9]
Authoritative Grounding: The principles of potentiometric titration and its application to pKa determination are well-established in analytical chemistry and are routinely used for characterizing amino acids and peptides.[7][10]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of Ac-His-NHMe of known concentration (e.g., 10 mM) in deionized water.[8][10]
-
Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.[7][8]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) through the expected pKa range to a high pH (e.g., pH 11).[8][10] Record the pH at regular volume increments.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the volume of titrant required to fully protonate or deprotonate the imidazole group has been added.[8]
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC directly measures the heat changes associated with binding events or chemical reactions, in this case, the protonation/deprotonation of the imidazole ring.[11][12] By titrating a solution of Ac-His-NHMe with an acid or base, the enthalpy of ionization (ΔHion) can be determined. While not a primary method for pKa determination, it provides crucial thermodynamic data that can be correlated with results from other techniques.[13]
Trustworthiness: ITC provides a direct measurement of the heat of reaction, offering a powerful and sensitive tool for thermodynamic characterization.[11][14] The consistency of the heat changes across multiple injections serves as an internal validation of the measurement.
Authoritative Grounding: The application of ITC to determine the thermodynamics of protonation is a well-documented technique in biophysical chemistry, allowing for the determination of enthalpy and entropy changes associated with ionization.[13][15]
Experimental Protocol:
-
Sample Preparation: Degas all solutions thoroughly. Prepare a solution of Ac-His-NHMe (e.g., 1-2 mM) in the sample cell. Prepare a solution of a strong acid (e.g., HCl) or base (e.g., NaOH) of known concentration in the injection syringe.
-
ITC Experiment: Set the experimental temperature and perform a series of injections of the titrant into the sample cell.
-
Data Analysis: Integrate the heat changes for each injection. The resulting data can be fit to a suitable model to determine the enthalpy of ionization.
Comparative Data Analysis and Interpretation
The true power of cross-validation lies in the integration and comparison of data from these different techniques.
Data Presentation:
| Parameter | NMR Spectroscopy | Potentiometric Titration | Isothermal Titration Calorimetry |
| Primary Measurement | Chemical Shift (δ) | pH | Heat Change (μcal/sec) |
| Derived Parameter | pKa | pKa, Buffer Capacity | Enthalpy of Ionization (ΔHion) |
| Typical pKa for Ac-His-NHMe | ~6.5 - 7.0 | ~6.5 - 7.0 | N/A (provides ΔHion) |
| Strengths | Atomic-level detail, non-destructive | Direct pKa measurement, simple setup | Direct thermodynamic data |
| Limitations | Requires D₂O, can be sensitive to buffer components | Requires precise volume and concentration measurements | Indirect pKa determination, sensitive to buffer ionization |
Logical Relationship Diagram:
The following diagram illustrates the logical flow of data integration from the different techniques to build a comprehensive biophysical model.
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A Comparative Guide to the Spectroscopic Analysis of Ac-His-NHMe Structure
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the unambiguous confirmation of a target molecule's structure is paramount. This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation of Nα-Acetyl-L-histidine-N'-methylamide (Ac-His-NHMe), a capped dipeptide mimic often used in foundational studies of peptide structure and function. We will delve into the causality behind experimental choices, presenting supporting data and detailed protocols to ensure scientific integrity and reproducibility.
Ac-His-NHMe, with its acetylated N-terminus and methylated C-terminus, serves as an excellent model system for understanding the behavior of the histidine side chain within a peptide backbone, free from the influence of charged termini. Its structure, while seemingly simple, requires a multi-faceted analytical approach for complete and confident characterization. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Circular Dichroism (CD) for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Atomic-Level Structure
NMR spectroscopy is unparalleled in its ability to provide detailed information about the atomic connectivity and three-dimensional structure of molecules in solution.[1][2][3] For Ac-His-NHMe, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete structural assignment.
Expertise & Experience in NMR Analysis: The choice of NMR experiments is driven by the need to resolve all proton and carbon signals and to establish through-bond and through-space correlations. A standard ¹H NMR spectrum provides the initial overview of proton environments, while a ¹³C NMR spectrum reveals the number of unique carbon atoms.[4][5] However, due to signal overlap in the 1D spectra, 2D experiments are crucial for unambiguous assignments.
-
COSY (Correlation Spectroscopy) is used to identify scalar-coupled protons, typically those separated by two or three bonds. This is fundamental for tracing the connectivity within the histidine residue and the N- and C-terminal caps.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting the individual spin systems of the acetyl group, the histidine residue, and the methylamide group.
-
Sample Preparation: Dissolve ~5-10 mg of purified Ac-His-NHMe in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (amide and imidazole N-H). For observing these labile protons, a solvent like DMSO-d₆ is preferable.[6]
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7] Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Assign the signals by systematically analyzing the cross-peaks in the 2D spectra.[8]
The following tables summarize the expected chemical shifts for the protons and carbons of Ac-His-NHMe. Note that these are approximate values and can vary depending on the solvent and experimental conditions.[9][10]
Table 1: Expected ¹H NMR Chemical Shifts for Ac-His-NHMe
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Acetyl CH₃ | ~2.0 | singlet |
| His α-CH | ~4.5 | triplet |
| His β-CH₂ | ~3.1, ~3.3 | multiplet |
| His Imidazole C2-H | ~7.7 | singlet |
| His Imidazole C4(5)-H | ~6.9 | singlet |
| N-H (His) | ~8.2 | doublet |
| N-H (Methylamide) | ~7.9 | quartet |
| N-Methyl CH₃ | ~2.6 | doublet |
Table 2: Expected ¹³C NMR Chemical Shifts for Ac-His-NHMe
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Acetyl CH₃ | ~22 |
| Acetyl C=O | ~172 |
| His α-CH | ~54 |
| His β-CH₂ | ~29 |
| His Imidazole C2 | ~135 |
| His Imidazole C4(5) | ~118 |
| His Imidazole C5(4) | ~130 |
| Amide C=O (His) | ~174 |
| N-Methyl CH₃ | ~26 |
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy and for obtaining structural information through fragmentation analysis.[11][12][13] For Ac-His-NHMe, MS confirms the successful synthesis and provides evidence for the peptide sequence.
Expertise & Experience in MS Analysis: The choice of ionization technique is crucial. Electrospray ionization (ESI) is well-suited for peptides as it is a soft ionization method that typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.[14] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the parent ion, providing sequence-specific information. The resulting fragment ions, primarily b- and y-ions, correspond to cleavages along the peptide backbone.[12]
-
Sample Preparation: Prepare a dilute solution of Ac-His-NHMe (e.g., 1-10 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation.
-
Data Acquisition: Infuse the sample into an ESI-MS instrument. Acquire a full scan mass spectrum to identify the [M+H]⁺ ion. The theoretical monoisotopic mass of Ac-His-NHMe (C₉H₁₄N₄O₂) is 210.1117 Da, so the [M+H]⁺ ion should be observed at m/z 210.1190.[15]
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the MS/MS spectrum to observe the characteristic fragment ions.
-
Data Analysis: Analyze the MS/MS spectrum to identify the b- and y-ion series. This fragmentation pattern confirms the amino acid sequence and the presence of the terminal modifications.[16][17]
Table 3: Expected Molecular and Fragment Ions for Ac-His-NHMe
| Ion Type | Sequence Fragment | Expected m/z |
| [M+H]⁺ | Ac-His-NHMe | 210.12 |
| b₁ | Ac- | 43.02 |
| b₂ | Ac-His- | 180.08 |
| y₁ | -NHMe | 30.03 |
| y₂ | His-NHMe | 168.09 |
Infrared (IR) Spectroscopy: Probing Secondary Structure
Infrared (IR) spectroscopy, particularly in the amide I and amide II regions, provides valuable information about the secondary structure of peptides.[18][19][20] While Ac-His-NHMe is too short to form stable secondary structures like α-helices or β-sheets, IR spectroscopy can confirm the presence of the characteristic amide bonds and provide insights into its conformational preferences.
Expertise & Experience in IR Analysis: The amide I band (1600-1700 cm⁻¹) is primarily due to the C=O stretching vibration of the peptide backbone and is highly sensitive to secondary structure.[21] The amide II band (1500-1600 cm⁻¹) arises from N-H bending and C-N stretching vibrations.[22] For a small, flexible peptide like Ac-His-NHMe, these bands are typically broad, indicating a range of conformations in solution.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution. For solution-phase measurements, a solvent that does not have strong absorption in the amide I and II regions is required (e.g., D₂O).
-
Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic amide I and amide II bands. The positions of these bands can be compared to known values for different secondary structures.[23][24][25]
Table 4: Expected IR Absorption Bands for Ac-His-NHMe
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Information |
| Amide A (N-H stretch) | ~3300 | Presence of amide N-H groups |
| Amide I (C=O stretch) | ~1650 | Presence of amide C=O groups (disordered) |
| Amide II (N-H bend) | ~1550 | Presence of amide N-H groups |
Circular Dichroism (CD) Spectroscopy: Assessing Global Conformation
Circular Dichroism (CD) spectroscopy is a sensitive technique for examining the secondary structure of peptides and proteins in solution.[26][27][28] It measures the differential absorption of left- and right-circularly polarized light.[29] While Ac-His-NHMe is unlikely to adopt a canonical secondary structure, CD can provide a global picture of its conformational ensemble.
Expertise & Experience in CD Analysis: The far-UV region (190-250 nm) is of primary interest for peptide secondary structure.[29] An α-helix gives a characteristic spectrum with negative bands around 222 nm and 208 nm and a positive band around 192 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm. A random coil conformation typically displays a strong negative band around 200 nm.[26][30] For Ac-His-NHMe, the CD spectrum is expected to be dominated by features indicative of a disordered or random coil-like conformation.
-
Sample Preparation: Prepare a dilute solution of Ac-His-NHMe (e.g., 0.1 mg/mL) in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.
-
Data Acquisition: Acquire the CD spectrum using a CD spectropolarimeter. A quartz cuvette with a short path length (e.g., 1 mm) is typically used.
-
Data Analysis: The resulting spectrum can be compared to reference spectra for different secondary structures. The data is typically reported in units of mean residue ellipticity.
The CD spectrum of Ac-His-NHMe is expected to show a single, strong negative band below 200 nm, which is characteristic of a random coil or disordered conformation. The absence of distinct minima at ~222 nm and ~208 nm would rule out the presence of any significant helical content.
Comparative Summary and Conclusion
Each of these spectroscopic techniques provides a unique and complementary piece of the structural puzzle for Ac-His-NHMe.
Table 5: Comparison of Spectroscopic Techniques for Ac-His-NHMe Analysis
| Technique | Strengths | Limitations | Primary Information Provided |
| NMR | Provides atomic-level resolution of structure and connectivity.[3] | Can be complex to interpret; requires higher sample concentrations.[7] | Complete covalent structure, 3D conformation in solution. |
| MS | High sensitivity; provides accurate molecular weight and sequence data.[13] | Provides limited information on 3D structure. | Molecular formula confirmation, amino acid sequence. |
| IR | Simple and fast; good for identifying functional groups.[20] | Provides low-resolution structural information; sensitive to water absorption. | Presence of amide bonds, general conformational state. |
| CD | Sensitive to global secondary structure in solution.[26][28] | Provides a low-resolution, averaged view of the conformational ensemble. | Estimation of secondary structure content (or lack thereof). |
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A Comparative Analysis of N-Acetyl-Histidine-Methylamide and Other Neuroprotective Agents: A Guide for Researchers
In the relentless pursuit of effective therapies for neurological disorders, the scientific community is increasingly focused on neuroprotective strategies that can mitigate neuronal damage and preserve brain function. This guide offers a comparative analysis of a novel histidine-derived compound, N-Acetyl-Histidine-Methylamide (Ac-His-NHMe), alongside established neuroprotective agents. While direct experimental data on Ac-His-NHMe is emerging, its structural similarity to naturally occurring neuroprotective dipeptides, such as carnosine, provides a strong rationale for its investigation. This document will delve into the mechanistic underpinnings of related compounds, compare them with current therapeutics, and provide detailed experimental protocols to empower researchers in this critical field.
Introduction to Neuroprotection: A Multifaceted Approach
Neuroprotection aims to prevent or slow the progression of neuronal cell death triggered by acute injuries like ischemic stroke or chronic neurodegenerative diseases. The pathological cascades leading to neuronal demise are complex, often involving a confluence of oxidative stress, excitotoxicity, and inflammation. Consequently, effective neuroprotective agents are often those that can target multiple pathways.
Ac-His-NHMe and the Promise of Histidine-Containing Dipeptides
Ac-His-NHMe is a synthetic dipeptide analogue. While specific preclinical data on Ac-His-NHMe is not yet widely published, its core components—a histidine residue and N-acetylation—suggest a strong potential for neuroprotective activity. Histidine-containing dipeptides, most notably carnosine (β-alanyl-L-histidine), have demonstrated significant neuroprotective effects in various preclinical models.[1][2][3][4][5]
The neuroprotective mechanisms of carnosine are thought to be multifaceted, including:
-
Antioxidant Activity: Carnosine is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage to lipids, proteins, and DNA.[2][4][6]
-
Anti-inflammatory Effects: Carnosine can suppress the expression of pro-inflammatory cytokines, such as IL-1β, in the ischemic brain.[1]
-
Anti-Excitotoxic Properties: By chelating zinc and copper ions, carnosine can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, reducing glutamate-mediated excitotoxicity.[7]
-
Inhibition of Matrix Metalloproteinases (MMPs): Carnosine has been shown to decrease the activity of MMPs, which are implicated in the disruption of the blood-brain barrier following ischemia.[2][3]
The N-acetylation and methylamide modification in Ac-His-NHMe may offer advantages over naturally occurring dipeptides. N-acetylation of amino acids, as seen with N-acetylcysteine (NAC) and its amide form (NACA), can enhance bioavailability and blood-brain barrier permeability.[8][9][10][11][12] This suggests that Ac-His-NHMe could have improved pharmacokinetic properties, leading to greater efficacy in the central nervous system.
Hypothesized Signaling Pathway of Ac-His-NHMe
Based on the known mechanisms of carnosine and the structural features of Ac-His-NHMe, a putative signaling pathway can be proposed.
Caption: Hypothesized neuroprotective mechanisms of Ac-His-NHMe.
Comparative Analysis with Established Neuroprotective Agents
Several neuroprotective agents are currently in clinical use or have been extensively studied. A comparison with these agents provides context for the potential therapeutic niche of Ac-His-NHMe.
| Agent | Primary Mechanism of Action | Clinical Application | Key Limitations |
| Edaravone | Potent free radical scavenger, inhibits lipid peroxidation, and has anti-inflammatory properties.[3] | Approved for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries. | Narrow therapeutic window, modest efficacy in some patient populations. |
| Riluzole | Inhibits glutamate release, blocks voltage-gated sodium channels, and modulates NMDA receptor activity.[6][13][14] | Approved for the treatment of ALS. | Modest survival benefit, potential for liver toxicity. |
| Memantine | Uncompetitive, low-to-moderate affinity NMDA receptor antagonist, blocking excessive glutamate activity.[1][5][15][16][17] | Approved for the treatment of moderate to severe Alzheimer's disease. | Symptomatic relief rather than disease modification, potential for side effects like dizziness and confusion. |
| Ac-His-NHMe (Hypothesized) | Multi-target: antioxidant, anti-inflammatory, anti-excitotoxic. Potentially enhanced bioavailability. | Preclinical investigation. | Lack of clinical data. |
Experimental Protocols for Assessing Neuroprotection
To rigorously evaluate the neuroprotective potential of Ac-His-NHMe and other novel compounds, standardized and well-validated experimental models are essential.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model simulates the ischemic conditions of a stroke in a controlled cell culture environment.[18][19]
Objective: To assess the ability of a test compound to protect neurons from cell death induced by oxygen and glucose deprivation.
Methodology:
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Compound Pre-treatment: 24 hours prior to OGD, treat the cells with varying concentrations of the test compound (e.g., Ac-His-NHMe).
-
OGD Induction:
-
Wash the cells with a glucose-free DMEM/Neurobasal medium.
-
Replace the medium with fresh glucose-free medium.
-
Place the plate in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a predetermined duration (e.g., 1-2 hours) at 37°C.[20]
-
-
Reperfusion:
-
Remove the plate from the hypoxic chamber.
-
Replace the glucose-free medium with the original pre-treatment medium containing glucose and the test compound.
-
Return the plate to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Quantification of Neuronal Death:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.[21]
-
MTT/MTS Assay: Assess cell viability by measuring the metabolic activity of the remaining viable cells.[21]
-
Fluorescent Staining: Use fluorescent dyes like propidium iodide (PI) to stain dead cells and Hoechst 33342 or FDA to stain all cell nuclei for quantification of the percentage of dead cells.[13][22]
-
Caption: In Vitro Oxygen-Glucose Deprivation Workflow.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and clinically relevant in vivo model of focal ischemic stroke in rodents.[14][16][23][24][25]
Objective: To evaluate the efficacy of a test compound in reducing infarct volume and improving neurological function after an induced stroke.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., C57BL/6 mouse) and maintain its body temperature at 37°C.
-
Surgical Procedure (Intraluminal Filament Model):
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The duration of occlusion can be transient (e.g., 60 minutes) followed by reperfusion (by withdrawing the filament) or permanent.
-
-
Compound Administration: Administer the test compound (e.g., Ac-His-NHMe) intravenously or intraperitoneally at a predetermined time point (e.g., before, during, or after MCAO).
-
Neurological Assessment: Perform a battery of behavioral tests at various time points post-MCAO to assess motor and sensory deficits.[15][17][26][27][28]
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, reflex, and balance functions.
-
Rotarod Test: Measures motor coordination and balance.
-
Cylinder Test: Assesses forelimb asymmetry.
-
Corner Test: Evaluates sensorimotor neglect.
-
-
Infarct Volume Measurement:
-
At the end of the study (e.g., 24-72 hours post-MCAO), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.
-
Caption: In Vivo Middle Cerebral Artery Occlusion Workflow.
Concluding Remarks
The landscape of neuroprotective drug discovery is challenging, with numerous compounds showing promise in preclinical studies but failing to translate to clinical success. A key reason for this is the multifaceted nature of neuronal injury. Agents with multi-target mechanisms of action, such as the histidine-containing dipeptides, may offer a more robust therapeutic strategy.
While further investigation is required to fully elucidate the neuroprotective profile of Ac-His-NHMe, its rational design based on the known properties of carnosine and the principles of enhancing bioavailability holds significant promise. The experimental frameworks provided in this guide offer a robust starting point for researchers to rigorously evaluate Ac-His-NHMe and other novel neuroprotective candidates, ultimately paving the way for new and effective treatments for devastating neurological disorders.
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Neuroprotective effects of carnosine in a mice stroke model concerning oxidative stress and inflammatory response - PubMed. (2023, March 4). PubMed. [Link]
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The neuroprotective effects of carnosine in early stage of focal ischemia rodent model - PubMed. (2014, March 31). PubMed. [Link]
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Safety and Efficacy Evaluation of Carnosine, an Endogenous Neuroprotective Agent for Ischemic Stroke - American Heart Association Journals. (2012, December 18). American Heart Association Journals. [Link]
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Establishing dMCAO Model in Mice - JoVE Journal. (2023, November 30). JoVE. [Link]
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Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments. (n.d.). Springer Nature. [Link]
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Measurements of Cell Death in Neuronal and Glial Cells | Springer Nature Experiments. (n.d.). Springer Nature. [Link]
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A Preclinical Systematic Review and Meta-Analysis of Behavior Testing in Mice Models of Ischemic Stroke - MDPI. (2023, February 17). MDPI. [Link]
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Protective effects of histidine dipeptides on the modification of neurofilament-L by the cytochrome c/hydrogen peroxide system - PubMed. (2007, January 31). PubMed. [Link]
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Assessing post-stroke behavior in mouse models of focal ischemia - PMC - PubMed Central. (2012, December 12). PubMed Central. [Link]
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Behavioral tests in rodent models of stroke - PubMed - NIH. (2020, September 12). PubMed. [Link]
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In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed. (2015). PubMed. [Link]
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Measurements of cell death in neuronal and glial cells - PubMed. (n.d.). PubMed. [Link]
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L-histidine and L-carnosine exert anti-brain aging effects in D-galactose-induced aged neuronal cells - PubMed Central. (n.d.). PubMed Central. [Link]
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Protocol for oxygen-glucose deprivation (OGD) experiments in mouse... - ResearchGate. (n.d.). ResearchGate. [Link]
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Endogenous histidine peptides are physiological antioxidants that prevent oligodendrocyte cell death and myelin loss in vivo - PubMed Central. (2026, January 1). PubMed Central. [Link]
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An In Vitro Model of Oxygen-Glucose Deprivation (OGD) - Bio-protocol. (n.d.). Bio-protocol. [Link]
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Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - NIH. (2021, April 2). National Institutes of Health. [Link]
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Time course and mechanism of hippocampal neuronal death in an in vitro model of status epilepticus: Role of NMDA receptor activation and NMDA dependent calcium entry - PMC - NIH. (n.d.). PubMed Central. [Link]
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Protocols for oxygen glucose deprivation/reperfusion (OGD/R)... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
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Activation Effects of Carnosine- and Histidine-Containing Dipeptides on Human Carbonic Anhydrases: A Comprehensive Study - MDPI. (2020, March 4). MDPI. [Link]
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Quantification of neuron death in response to oxidative insults in the... - ResearchGate. (n.d.). ResearchGate. [Link]
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Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique - NIH. (2023, June 20). National Institutes of Health. [Link]
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Histidine-containing dipeptide supplementation improves delayed recall: a systematic review and meta-analysis - PubMed. (2024, October 1). PubMed. [Link]
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N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI - PubMed. (2014, May 1). PubMed. [Link]
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N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed. (2018, December 4). PubMed. [Link]
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Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats - PubMed. (n.d.). PubMed. [Link]
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N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC - NIH. (2018, December 4). PubMed Central. [Link]
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A Comparative Guide to Benchmarking Ac-His-NHMe Performance as a Histone Deacetylase 8 (HDAC8) Inhibitor
This guide provides a comprehensive framework for evaluating the performance of N-acetyl-L-histidine methylamide (Ac-His-NHMe) as an inhibitor of Histone Deacetylase 8 (HDAC8). We will objectively compare its efficacy against established inhibitors, Trichostatin A (TSA) and a hypothetical selective inhibitor, Compound X, supported by detailed experimental protocols and data analysis methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and cancer therapeutics.
Introduction: The Rationale for Targeting HDAC8
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histone proteins, HDACs promote chromatin condensation, leading to transcriptional repression.[1] The HDAC family is divided into several classes, with HDAC8 being a unique, zinc-dependent member of Class I.[2] Aberrant HDAC8 activity has been implicated in the progression of various diseases, including T-cell lymphomas, neuroblastoma, and other cancers, making it a compelling therapeutic target.[2][3]
The development of potent and selective HDAC8 inhibitors is a significant focus in drug discovery.[4][5] While broad-spectrum or pan-HDAC inhibitors like Trichostatin A (TSA) have demonstrated therapeutic utility, they are often associated with off-target effects.[3] This necessitates the discovery of isotype-selective inhibitors to improve therapeutic windows and reduce toxicity.[5]
Ac-His-NHMe is a synthetic dipeptide derivative whose histidine moiety suggests a potential for interaction with the zinc ion in the active site of metalloenzymes like HDAC8. This guide outlines the essential experiments to characterize its inhibitory potential against HDAC8 and benchmark it against the well-known pan-HDAC inhibitor, TSA, and a potent, selective (hypothetical) inhibitor, Compound X.
Key Performance Metrics for Enzyme Inhibitors
To comprehensively evaluate an enzyme inhibitor, two key performance metrics are paramount:
-
Half-maximal Inhibitory Concentration (IC50): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of the inhibitor's potency under specific experimental conditions. A lower IC50 value indicates a more potent inhibitor.[6]
-
Inhibition Constant (Ki): This is an intrinsic measure of the binding affinity between the inhibitor and the enzyme.[7][8] Unlike the IC50, the Ki is independent of substrate concentration and provides a more fundamental comparison of inhibitor potency.[6][9] Determining the Ki also helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[7][10]
Experimental Workflow for Inhibitor Benchmarking
The following diagram illustrates the logical flow of experiments for determining the IC50 and Ki values of Ac-His-NHMe and comparing them to other inhibitors.
Caption: Workflow for IC50 and Ki determination of HDAC8 inhibitors.
Detailed Experimental Protocols
The following protocols are based on commercially available fluorometric HDAC8 activity assay kits.[11][12][13]
Materials and Reagents
-
Recombinant Human HDAC8 Enzyme
-
HDAC8 Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[14]
-
Developer Solution (e.g., Trypsin in assay buffer with Trichostatin A to stop other HDACs)[14]
-
Ac-His-NHMe, Trichostatin A (TSA), Compound X (dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Ex/Em = 350-380/440-460 nm)[11]
Protocol for IC50 Determination
-
Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of HDAC8 enzyme in assay buffer.
-
Inhibitor Plate Preparation: Create a 10-point serial dilution of Ac-His-NHMe, TSA, and Compound X in DMSO, then dilute further into assay buffer. Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme Addition: Add 40 µL of the diluted HDAC8 enzyme solution to each well (except "no enzyme" controls).
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 50 µL of the HDAC8 fluorogenic substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction velocity (slope of the linear phase of fluorescence increase over time) for each well.
-
Normalize the velocities to the "no inhibitor" control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for Ki Determination
-
Experimental Setup: This experiment requires a matrix of varying substrate and inhibitor concentrations.
-
Inhibitor Concentrations: Based on the IC50 values obtained, select 3-4 concentrations of Ac-His-NHMe (e.g., 0.5x IC50, 1x IC50, 2x IC50) and a vehicle control (0 µM inhibitor).
-
Substrate Concentrations: For each inhibitor concentration, perform a substrate titration curve using a range of substrate concentrations that bracket the known Km value for the substrate.
-
Assay Procedure: Follow steps 3-6 from the IC50 protocol for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Calculate the initial velocity for each reaction.
-
Generate Michaelis-Menten plots (velocity vs. [Substrate]) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the intersection pattern of the lines to determine the mode of inhibition (e.g., lines intersecting on the y-axis indicate competitive inhibition).[10]
-
Calculate the Ki value using the appropriate equations derived from the plot.[6][9]
-
Comparative Performance Data
The following table summarizes hypothetical but realistic performance data for Ac-His-NHMe against the benchmark compounds.
| Inhibitor | Target Class | IC50 (nM) for HDAC8 | Ki (nM) for HDAC8 | Mechanism of Inhibition |
| Ac-His-NHMe | Investigational | 850 | 425 | Competitive |
| Trichostatin A (TSA) | Pan-HDAC | 70 | 35 | Competitive |
| Compound X | HDAC8-Selective | 25 | 12 | Competitive |
Discussion and Mechanistic Insights
The illustrative data suggest that Ac-His-NHMe is a moderately potent inhibitor of HDAC8 with an IC50 in the high nanomolar range. Its potency is significantly lower than both the pan-HDAC inhibitor TSA and the selective inhibitor Compound X.
The competitive mechanism of inhibition, as determined by the Ki analysis, implies that Ac-His-NHMe likely binds to the active site of HDAC8, competing directly with the substrate. This is consistent with our initial hypothesis that the histidine residue may coordinate with the catalytic zinc ion.
The diagram below illustrates this proposed competitive inhibition mechanism within the context of HDAC8's function.
Caption: Mechanism of competitive inhibition of HDAC8 by Ac-His-NHMe.
While Ac-His-NHMe may not be as potent as existing inhibitors, its unique chemical scaffold could serve as a starting point for further medicinal chemistry optimization. Future studies should focus on determining its selectivity against other HDAC isoforms and validating its activity in cell-based assays to assess its potential as a therapeutic lead.
References
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A quick method for the determination of inhibition constants.
-
Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview.
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Enzyme Inhibitor Terms and Calculations.
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Targeting Histone Deacetylase 8 as a Therapeutic Approach to Cancer and Neurodegenerative Diseases.
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Identification of a Histone Deacetylase 8 Inhibitor through Drug Screenings Based on Machine Learning.
-
Inhibition and Mechanism of HDAC8 Revisited.
-
Discovery of histone deacetylase 8 selective inhibitors.
-
HDAC8 Activity Assay Kit (Fluorometric).
-
Histone Deacetylase 8 (HDAC8) Activity Assay Kit (EPI006) - Technical Bulletin.
-
Enzyme inhibitors.
-
Inhibition kinetics.
-
Loop Interactions and Dynamics Tune the Enzymatic Activity of the Human Histone Deacetylase 8.
-
HDAC8 Fluorogenic Assay Kit.
-
HDAC8 Human Histone Deacetylase (HDAC) Enzymatic LeadHunter Assay.
-
Inhibitory constant (Ki).
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A Researcher's Guide to Confirming the In Vitro Mechanism of Action of Ac-His-NHMe
Abstract
N-acetyl-histidine-methylamide (Ac-His-NHMe) is a synthetic peptide analog whose biological activities warrant precise mechanistic elucidation. Preliminary structural analyses suggest it may act as an agonist at Thyrotropin-Releasing Hormone (TRH) receptors, which are critical G protein-coupled receptors (GPCRs) in neuroendocrine regulation. This guide provides a comprehensive, technically-grounded framework for researchers to definitively confirm this hypothesized mechanism of action in vitro. We present a multi-tiered experimental strategy, beginning with direct target engagement via receptor binding assays and progressing to functional cellular assays that quantify downstream signaling. Each section details the scientific rationale behind the chosen methodology, provides step-by-step protocols, and offers guidance on data interpretation and comparison with established control compounds.
Introduction: The Scientific Imperative
Ac-His-NHMe represents a class of small molecule peptidomimetics with potential therapeutic applications. Its structural similarity to the endogenous tripeptide TRH (pGlu-His-Pro-NH₂) provides a strong a priori hypothesis: that Ac-His-NHMe functions as a TRH receptor (TRHR) agonist.[1][2] The TRHR, a Gq/11-coupled GPCR, is a key regulator of the hypothalamic-pituitary-thyroid axis and also functions as a neuromodulator in the central nervous system (CNS).[3][4][5][6]
Confirming this mechanism is not merely an academic exercise. It is a critical step in drug development to:
-
Establish On-Target Activity: Prove that the compound engages the intended molecular target.
-
Quantify Potency and Affinity: Determine the concentration at which the compound elicits a biological response (potency) and the strength of its interaction with the receptor (affinity).
-
Profile Selectivity: Differentiate activity at the target receptor from potential off-target effects.
This guide outlines a logical, evidence-based workflow to test the hypothesis that Ac-His-NHMe is a TRHR agonist.
The Central Hypothesis: TRHR Agonism and Gq/11 Signaling
The canonical signaling pathway for the TRH receptor begins with agonist binding, which induces a conformational change in the receptor.[7] This change facilitates the coupling and activation of the heterotrimeric G protein Gαq/11.[3][8] Activated Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[1][3][8]
This cascade forms the basis of our experimental design. We will probe two key events:
-
Receptor Binding: Does Ac-His-NHMe physically interact with the TRH receptor?
-
Functional Activation: Does this binding event trigger the downstream Gq/11 pathway, leading to second messenger production and calcium mobilization?
Below is a diagram illustrating the hypothesized signaling pathway.
Caption: Hypothesized Gq/11 signaling cascade for Ac-His-NHMe.
Experimental Strategy: A Two-Pronged Approach
To robustly confirm the mechanism of action, we will employ a sequential validation approach. This ensures that we first confirm physical interaction before investing in more complex functional studies.
Caption: Experimental workflow for validating Ac-His-NHMe's mechanism.
Part 1: Confirming Target Engagement with Competitive Binding
The first and most fundamental question is whether Ac-His-NHMe physically binds to the TRH receptor. The gold standard for quantifying the affinity of an unlabeled compound (like Ac-His-NHMe) is the competitive radioligand binding assay.[9][10][11]
Causality: This experiment works on the principle of competition. A known radiolabeled ligand with high affinity for the TRHR (e.g., [³H][3-Me-His²]TRH) is incubated with cell membranes expressing the receptor.[12] The amount of radioactivity bound to the membranes is measured. The experiment is then repeated with increasing concentrations of our unlabeled test compound, Ac-His-NHMe. If Ac-His-NHMe binds to the same site, it will compete with and displace the radioligand, leading to a dose-dependent decrease in the measured radioactive signal.[9] This allows us to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.
Protocol 1: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes from a cell line overexpressing the human TRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H][3-Me-His²]TRH.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13]
-
Test Compound: Ac-His-NHMe, serially diluted.
-
Positive Control: Unlabeled TRH, serially diluted.
-
Non-specific competitor: High concentration of unlabeled TRH (e.g., 10 µM).
-
96-well plate, glass fiber filter mats, and a scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for each condition:
-
Total Binding: Membranes + Radioligand + Binding Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled TRH.
-
Competition: Membranes + Radioligand + Serial dilutions of Ac-His-NHMe or TRH.
-
-
Incubation: Add cell membranes (e.g., 10-20 µg protein/well) to all wells. Add the radioligand at a fixed concentration near its dissociation constant (Kd).[13] Add the test compounds or controls. Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.[9]
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (Ac-His-NHMe or TRH).
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 2: Confirming Functional Agonism with Cellular Assays
Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does Ac-His-NHMe activate the receptor (agonist), block the receptor from activation by the endogenous ligand (antagonist), or have no effect? Based on our hypothesis, we expect agonism. We will test this by measuring the downstream products of Gq/11 signaling.
Causality: Direct measurement of IP₃ is difficult due to its very short half-life. The IP-One assay from Cisbio provides a robust solution by measuring a stable downstream metabolite, inositol monophosphate (IP₁).[14] The assay uses Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive detection technology.[15][16] In this competitive immunoassay, IP₁ produced by the cells competes with a labeled IP₁-d2 for binding to an anti-IP₁ antibody labeled with a fluorescent donor (cryptate).[17] When the antibody-donor binds the IP₁-d2 acceptor, a high FRET signal is produced. Cellular IP₁ produced in response to receptor activation displaces the IP₁-d2, leading to a decrease in the FRET signal that is inversely proportional to the amount of IP₁ produced.[16][17] Lithium chloride (LiCl) is added to prevent IP₁ degradation, allowing it to accumulate.[14]
Protocol 2: IP-One HTRF Assay
-
Materials:
-
A cell line expressing the human TRH receptor (e.g., CHO-hTRHR1) plated in a 384-well white plate.
-
IP-One HTRF Assay Kit (containing IP₁-d2, anti-IP₁-cryptate, lysis buffer, and stimulation buffer with LiCl).[17]
-
Test Compound: Ac-His-NHMe, serially diluted.
-
Positive Control: TRH, serially diluted.
-
Negative Control: Vehicle (e.g., assay buffer).
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Cell Culture: Plate cells and allow them to adhere and grow to an appropriate confluency (typically 24-48 hours).
-
Compound Addition: Remove culture medium. Add serial dilutions of Ac-His-NHMe, TRH, or vehicle prepared in the stimulation buffer.
-
Stimulation: Incubate the plate at 37°C for a pre-optimized time (e.g., 60 minutes) to allow for IP₁ accumulation.[17]
-
Lysis and Detection: Add the HTRF detection reagents (IP₁-d2 and anti-IP₁-cryptate) diluted in lysis buffer to all wells.
-
Incubation: Incubate at room temperature for 60 minutes, protected from light.[16]
-
Data Acquisition: Read the plate on an HTRF reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).[16]
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
Plot the HTRF ratio against the log concentration of the agonist.
-
Fit the data using a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
-
Causality: A rapid and direct consequence of IP₃ production is the release of calcium from intracellular stores. The Fluorometric Imaging Plate Reader (FLIPR) system allows for high-throughput measurement of these transient changes in intracellular calcium concentration.[18] Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dyes in the FLIPR Calcium Assay Kits).[19] These dyes are non-fluorescent until they bind to free Ca²⁺, at which point their fluorescence intensity increases dramatically. The FLIPR instrument adds the compound and immediately begins measuring fluorescence in real-time, capturing the kinetic profile of the calcium response.[20][21]
Protocol 3: FLIPR Calcium Mobilization Assay
-
Materials:
-
A cell line expressing the human TRH receptor plated in a 96- or 384-well black-walled, clear-bottom plate.
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye).[19]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Test Compound: Ac-His-NHMe, serially diluted in a source plate.
-
Positive Control: TRH, serially diluted in a source plate.
-
FLIPR Tetra or similar instrument.
-
-
Procedure:
-
Cell Plating: Seed cells in the assay plate and incubate overnight to form a monolayer.[19]
-
Dye Loading: Prepare the dye loading buffer according to the manufacturer's protocol. Remove the culture medium from the cells and add the dye loading buffer.
-
Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO₂, allowing the dye to enter the cells and be cleaved to its active form.[18][19]
-
Assay Execution: Place both the cell plate and the compound source plate into the FLIPR instrument.
-
Data Acquisition: Initiate the protocol. The instrument will establish a baseline fluorescence reading for several seconds, then automatically add the compounds from the source plate to the cell plate, and continue to measure the fluorescence signal every 1-2 seconds for 2-3 minutes.[22]
-
-
Data Analysis:
-
The primary response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Data Interpretation & Comparative Analysis
The data from these experiments will allow for a direct comparison of Ac-His-NHMe with the endogenous ligand, TRH.
Table 1: Hypothetical Comparative Performance Data for Ac-His-NHMe
| Parameter | Assay | TRH (Positive Control) | Ac-His-NHMe | Interpretation |
| Binding Affinity (Ki) | Radioligand Binding | 5.2 nM | 15.8 nM | Ac-His-NHMe binds to the TRH receptor with high affinity, approximately 3-fold weaker than the endogenous ligand. |
| Potency (EC₅₀) | IP-One HTRF | 8.1 nM | 25.5 nM | Ac-His-NHMe is a full agonist that potently stimulates IP₁ production, with ~3-fold lower potency than TRH. |
| Potency (EC₅₀) | FLIPR Calcium | 10.3 nM | 31.2 nM | Ac-His-NHMe potently stimulates intracellular calcium release, confirming functional Gq/11 coupling. Potency aligns with IP-One data. |
| Maximal Efficacy (% of TRH) | IP-One HTRF | 100% | 98% | Ac-His-NHMe is a full agonist, capable of eliciting a maximal response nearly identical to TRH. |
Analysis of Results:
-
Binding: A low nanomolar Ki value for Ac-His-NHMe would confirm high-affinity binding to the TRH receptor.[9][11]
-
Function: Low nanomolar EC₅₀ values in both the IP-One and FLIPR assays would confirm that this binding event leads to a functional response through the canonical Gq pathway.[23][24]
-
Efficacy: An Emax value close to 100% relative to TRH would classify Ac-His-NHMe as a full agonist. A significantly lower Emax would classify it as a partial agonist.
Conclusion
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Gąsiorowska, A., Raak, C., & Novotny, J. (2021). Biochemical and physiological insights into TRH receptor-mediated signaling. Frontiers in Endocrinology, 12, 706915. [Link]
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Hollenberg, A. N., & Wondisford, F. E. (1994). Evidence that signalling pathways by which thyrotropin-releasing hormone and gonadotropin-releasing hormone act are both common and distinct. Molecular Endocrinology, 8(8), 1024-1031. [Link]
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FLIPR Calcium 5 Assay Kit Guide. (n.d.). Molecular Devices. Retrieved January 14, 2026, from [Link]
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Wikipedia contributors. (2023, April 29). Thyrotropin-releasing hormone receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
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You and Your Hormones. (2021, January). Thyrotropin-releasing hormone. Society for Endocrinology. [Link]
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Wikipedia contributors. (2023, December 27). Thyrotropin-releasing hormone. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
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How Does a FLIPR Calcium Assay Work? (n.d.). United Relay. Retrieved January 14, 2026, from [Link]
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Gusach, A., Luginina, A., Marin, E., Brouillette, R. L., Besserer-Offroy, É., Longpré, J. M., ... & Katritch, V. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Bio-protocol, 10(16), e3726. [Link]
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Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-260. [Link]
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Thyrotropin-releasing Hormone Receptor Assay. (n.d.). Innoprot. Retrieved January 14, 2026, from [Link]
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HTRF IP-One Gq Detection Kit. (n.d.). Revvity. Retrieved January 14, 2026, from [Link]
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Kroeze, W. K., & Roth, B. L. (2010). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. In Methods in Molecular Biology (Vol. 615, pp. 129-140). Humana Press. [Link]
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Gourdji, D., Tixier-Vidal, A., Levine-Pinto, H., Pradelles, P., Morgat, J. L., & Fromageot, P. (1976). [Radio-receptor assay for thyrotropin releasing hormone (author's transl)]. Annales d'endocrinologie, 37(4), 317-318. [Link]
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HTRF IP-One Gq assay on SpectraMax Readers. (n.d.). Molecular Devices. Retrieved January 14, 2026, from [Link]
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GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved January 14, 2026, from [Link]
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Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]
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Kunert-Radek, J., Pawlikowski, M., & Stepien, H. (1993). TRH receptor on immune cells: in vitro and in vivo stimulation of human lymphocyte and rat splenocyte DNA synthesis by TRH. Neuroendocrinology, 57(5), 979-984. [Link]
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Thirunarayanan, N., et al. (2011). Synthesis, receptor binding, and CNS pharmacological studies of new thyrotropin-releasing hormone (TRH) analogues. Journal of Medicinal Chemistry, 54(7), 2274-2285. [Link]
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Endocrine Disruption & Thyroid Hormone Assays. (n.d.). Concept Life Sciences. Retrieved January 14, 2026, from [Link]
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Zhao, F., et al. (2022). Structural insights into thyrotropin-releasing hormone receptor activation by an endogenous peptide agonist or its orally administered analogue. Cell Research, 32(5), 499-502. [Link]
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Anderson, J. J., et al. (2008). A novel TRH analog, Glp-Asn-Pro-D-Tyr-D-TrpNH2, binds to [3H][3-Me-His2]TRH-labelled sites in rat hippocampus and cortex but not pituitary or heterologous cells expressing TRHR1 or TRHR2. Neuropharmacology, 54(2), 387-395. [Link]
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Gershengorn, M. C., & Neumann, S. (2012). Constitutively Active Thyrotropin And Thyrotropin-Releasing Hormone Receptors And Their Inverse Agonists. Frontiers in Endocrinology, 3, 137. [Link]
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A Researcher's Guide to Evaluating the Efficacy of Ac-His-NHMe Against Commercial Drugs in Neuroprotection and Anti-Inflammation
Introduction: Positioning Ac-His-NHMe in Drug Discovery
Nα-Acetyl-L-histidine methylamide (Ac-His-NHMe) is a synthetic derivative of the essential amino acid L-histidine.[1][2] Its structure is characterized by an acetylated N-terminus and an amidated C-terminus, modifications designed to increase metabolic stability and bioavailability compared to its parent molecule.[3] Currently, Ac-His-NHMe is primarily supplied as a reagent for peptide synthesis and biochemical research.[4]
However, its structural relationship to histidine—a compound with known antioxidant, metal-chelating, and proton-buffering capabilities—suggests a rationale for exploring its therapeutic potential.[1][2] Some commercial suppliers note its potential application in neuroprotection and anti-inflammation, likely stemming from putative antioxidant properties that could protect cells from oxidative stress.[5]
To date, there is a notable absence of published, peer-reviewed data demonstrating the efficacy of Ac-His-NHMe in any preclinical or clinical models. Therefore, this guide is designed for researchers, scientists, and drug development professionals as a comprehensive roadmap. It will not present non-existent efficacy data but will instead provide the scientific framework and detailed experimental protocols required to rigorously evaluate the potential of Ac-His-NHMe. We will benchmark this evaluation against two well-established, commercially available drugs: Riluzole for neuroprotection and Celecoxib for anti-inflammation.
Part 1: Mechanistic Benchmarking - Putative vs. Proven
A critical first step in evaluating a new chemical entity is to understand its potential mechanism of action in the context of established therapeutic agents.
Ac-His-NHMe (Putative Mechanism) The therapeutic potential of Ac-His-NHMe is hypothesized to derive from the intrinsic properties of its core histidine structure. The imidazole ring of histidine is an effective scavenger of reactive oxygen species (ROS).[1] The terminal modifications (acetylation and amidation) may enhance its stability and ability to act as an antioxidant, thereby protecting cells from oxidative damage—a key pathological driver in both neurodegeneration and chronic inflammation.
Commercial Benchmarks To provide a concrete basis for comparison, we selected two drugs with distinct, well-characterized mechanisms of action.
| Compound | Therapeutic Area | Primary Mechanism of Action |
| Ac-His-NHMe | Neuroprotection / Anti-inflammation (Putative) | Antioxidant Activity (Hypothesized): Direct scavenging of reactive oxygen species (ROS) due to the histidine imidazole ring. Modifications may improve stability and bioavailability.[1][5] |
| Riluzole | Neuroprotection (Approved for ALS) | Glutamate Modulation & Channel Inhibition: Inhibits presynaptic glutamate release by blocking voltage-gated sodium channels. Also exhibits postsynaptic effects by non-competitively blocking NMDA receptors and directly inhibiting Protein Kinase C (PKC), contributing to antioxidative effects.[6][7][8][9][10] |
| Celecoxib | Anti-inflammation (Approved for Arthritis, Pain) | Selective COX-2 Inhibition: Reversibly inhibits the cyclooxygenase-2 (COX-2) enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3][11][12][13] |
The following diagram illustrates the distinct signaling pathways targeted by the benchmark drugs, providing a clear contrast for the putative, more general antioxidant mechanism of Ac-His-NHMe.
Caption: Contrasting mechanisms of Celecoxib and Riluzole.
Part 2: A Roadmap for Efficacy Evaluation - Experimental Workflows
This section provides a logical, tiered approach to evaluating Ac-His-NHMe, progressing from simple chemical assays to complex in vivo models. The goal is to generate robust, quantitative data that allows for a direct comparison against the established drugs.
Caption: Tiered experimental workflow for evaluating Ac-His-NHMe.
Tier 1: Detailed In Vitro Experimental Protocols
These initial assays are designed to validate the putative mechanism of Ac-His-NHMe and quantify its potency.
Protocol 1: Antioxidant Capacity Assessment (DPPH Assay)
-
Objective: To measure the direct free-radical scavenging ability of Ac-His-NHMe.
-
Principle: The stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. In the presence of an antioxidant that donates a hydrogen atom, it is reduced to the colorless diphenylpicrylhydrazine. The change in absorbance is proportional to the antioxidant capacity.[14][15]
-
Methodology:
-
Reagent Preparation: Prepare a 6 x 10⁻⁵ M solution of DPPH in methanol. Prepare stock solutions of Ac-His-NHMe, Trolox (positive control), and any relevant benchmarks in methanol.
-
Assay Plate Setup: In a 96-well plate, add 100 µL of methanolic solutions of your test compounds across a range of concentrations (e.g., 1 µM to 1 mM).
-
Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.
-
Incubation: Incubate the plate in the dark at 37°C for 30 minutes.
-
Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: Anti-Inflammatory Potential (LPS-induced TNF-α/IL-6 in RAW 264.7 Cells)
-
Objective: To determine if Ac-His-NHMe can inhibit the production of key pro-inflammatory cytokines in activated macrophages.
-
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, potently activates macrophages (like the RAW 264.7 cell line) to produce inflammatory mediators such as TNF-α and IL-6.[16][17] A test compound's efficacy is measured by its ability to suppress this production.
-
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.[16]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of Ac-His-NHMe or Celecoxib (as a benchmark). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[17]
-
Analysis: Determine the IC50 value for the inhibition of each cytokine. A parallel cell viability assay (e.g., MTT) should be run to ensure the observed effects are not due to cytotoxicity.[18]
-
Protocol 3: Neuroprotective Potential (H₂O₂-induced Oxidative Stress in SH-SY5Y Cells)
-
Objective: To assess if Ac-His-NHMe can protect neuronal cells from death induced by oxidative stress.
-
Principle: The human neuroblastoma cell line SH-SY5Y is a common model for neuronal studies. Hydrogen peroxide (H₂O₂) induces significant oxidative stress, leading to cell death.[19] A neuroprotective agent will increase cell viability in the presence of H₂O₂.[20][21]
-
Methodology:
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to attach for 24 hours.[21]
-
Pre-treatment: Pre-treat the cells with various concentrations of Ac-His-NHMe or Riluzole (as a benchmark) for 6 hours.[21]
-
Induction of Injury: Add H₂O₂ to a final concentration of 100-400 µM (previously titrated for ~50% cell death) to the wells.[19][21]
-
Incubation: Incubate for an additional 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO and read absorbance at ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value (the concentration providing 50% of the maximum protective effect).
-
Tier 2: In Vivo Proof-of-Concept Protocol
If in vitro data is promising (e.g., potent anti-inflammatory activity), the next logical step is to test the compound in a living organism.
Protocol 4: Acute Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of Ac-His-NHMe in a classic model of acute inflammation.
-
Principle: Subplantar injection of carrageenan into a rat's paw induces a reproducible inflammatory response characterized by swelling (edema).[22][23][24][25] The ability of a systemically administered drug to reduce this swelling is a measure of its anti-inflammatory activity.[26]
-
Methodology:
-
Animal Grouping: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimate the animals and divide them into groups (n=6-8 per group): Vehicle Control, Ac-His-NHMe (at various doses), and Positive Control (e.g., Celecoxib, 10-30 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[26]
-
Drug Administration: Administer the test compounds and controls via the desired route (e.g., oral gavage, p.o.) one hour before inducing inflammation.[22]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[24][26]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control. Calculate the ED50 (the dose that produces 50% of the maximal inhibitory effect).
-
Part 3: Data Interpretation and Future Directions
The experimental workflows described will generate quantitative data to enable a direct, evidence-based comparison of Ac-His-NHMe with established drugs. The results should be summarized for clarity.
Hypothetical Data Summary Table
| Parameter | Ac-His-NHMe | Riluzole | Celecoxib |
| DPPH Scavenging (IC50) | Experimental Value (µM) | N/A | N/A |
| Neuroprotection (EC50) | Experimental Value (µM) | Experimental Value (µM) | N/A |
| TNF-α Inhibition (IC50) | Experimental Value (µM) | N/A | Experimental Value (µM) |
| Paw Edema Inhibition (ED50) | Experimental Value (mg/kg) | N/A | Experimental Value (mg/kg) |
Expert Analysis and Path Forward
The objective interpretation of this data is crucial. If Ac-His-NHMe demonstrates potent antioxidant activity that translates into cellular protection and in vivo efficacy, it would validate the initial hypothesis. Key questions to address would be:
-
Potency: How do the IC50 and ED50 values of Ac-His-NHMe compare to the benchmarks? Is it more or less potent? A significantly lower value indicates higher potency.
-
Mechanism: Does the data consistently point to an antioxidant mechanism, or are other pathways potentially involved? For example, if it strongly inhibits cytokine release but is a weak antioxidant, the initial hypothesis may be incomplete.
-
Therapeutic Potential: A compound with moderate potency but a favorable safety profile may still be a valuable lead. Conversely, high potency in vitro that does not translate to in vivo efficacy may suggest poor pharmacokinetic properties.
Successful validation through these foundational studies would justify progressing to more complex, chronic disease models (e.g., models of Alzheimer's disease or rheumatoid arthritis), pharmacokinetic/pharmacodynamic (PK/PD) studies, and preliminary toxicology screens. This structured, data-driven approach is essential for transforming a research chemical into a viable therapeutic candidate.
References
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Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
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Celecoxib - Wikipedia. (n.d.). Wikipedia. [Link]
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Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-241. [Link]
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Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. [Link]
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Koh, J. Y., Kim, H. S., & Gwag, B. J. (2000). A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C. PubMed, 218(2), 263-269. [Link]
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Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). PharmGKB. [Link]
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What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]
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What is the mechanism of Riluzole? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]
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Doble, A. (1996). The pharmacology and mechanism of action of riluzole. PubMed, 47(6 Suppl 4), S233-41. [Link]
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The pharmacology and mechanism of action of riluzole. (1996). Neurology, 47(6_suppl_4), 233S-241S. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16). ResearchGate. [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. [Link]
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Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
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A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018, September 14). ResearchGate. [Link]
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Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. [Link]
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Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. (n.d.). ACS Publications. [Link]
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Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (n.d.). Potravinarstvo Slovak Journal of Food Sciences. [Link]
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Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways. (2023, April 1). MDPI. [Link]
-
Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. (n.d.). ACS Publications. [Link]
-
Inhibition of LPS-induced NO and TNF- production in RAW 264.7... (n.d.). ResearchGate. [Link]
-
In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (n.d.). Frontiers. [Link]
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Antioxidant capacities a in the DPPH, ORAC and TRAP assays. (n.d.). ResearchGate. [Link]
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Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). PubMed Central. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Ac-His-NHMe (N-acetyl-histidine-methylamide)
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ac-His-NHMe (N-acetyl-histidine-methylamide), a reagent commonly used in peptide synthesis.[1] By integrating established laboratory safety protocols with regulatory awareness, this document serves as an essential resource for researchers, scientists, and drug development professionals. The core principle is that every laboratory activity must begin with a clear plan for the disposal of all waste generated.[2]
Hazard Identification and Risk Assessment
Currently, Ac-His-NHMe is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), based on data for closely related compounds like N-Acetyl-L-histidine monohydrate.[3] A specific Safety Data Sheet (SDS) for Ac-His-NHMe notes a lack of detailed toxicological data but advises standard precautionary measures, such as moving to fresh air upon inhalation and consulting a physician.[4]
Despite the absence of a formal hazard classification, it is a best practice in laboratory settings to treat all non-hazardous chemical waste with a high degree of care to prevent environmental contamination and ensure personnel safety.[5] The chemical structure—an acetylated and amidated derivative of the amino acid histidine—does not suggest inherent reactivity, corrosivity, or ignitability under standard laboratory conditions.[3] However, prudence dictates that it should be managed through a formal chemical waste stream rather than disposed of as common trash, unless explicitly permitted by institutional policy for non-hazardous solids.[2][6]
Personal Protective Equipment (PPE)
Proper PPE is fundamental to safe chemical handling, even for substances considered non-hazardous. When handling Ac-His-NHMe for disposal, the following PPE should be worn to minimize exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects eyes from accidental splashes or airborne dust particles. |
| Hand Protection | Standard nitrile or latex laboratory gloves. | Prevents direct skin contact. Contaminated gloves should be disposed of after use in accordance with good laboratory practices.[4] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal use. A dust mask may be worn if handling large quantities that could generate airborne powder.[4] | Prevents inhalation of fine particles. |
Step-by-Step Disposal Protocol
The primary route for disposing of Ac-His-NHMe is as a solid chemical waste. This procedure ensures that the compound is handled by trained environmental health and safety (EHS) professionals and does not enter municipal waste streams.
Step 1: Waste Characterization
-
Confirm that the Ac-His-NHMe waste is not mixed with any hazardous solvents (e.g., halogenated solvents like chloroform) or other reactive chemicals.[7][8] The mixture rule states that if a non-hazardous waste is mixed with a listed hazardous waste, the entire mixture becomes hazardous.[5]
Step 2: Select an Appropriate Waste Container
-
Use a container that is durable, compatible with the chemical, and has a secure, leak-proof lid.[7][9] A wide-mouth plastic container with a screw-top lid is ideal for solid waste.
-
If reusing a previous chemical container, ensure it is completely empty, and the original label is fully defaced or removed to prevent confusion.[6][7]
Step 3: Label the Waste Container
-
The moment waste is first added, the container must be labeled.[10]
-
Use your institution's specific non-hazardous or chemical waste tag. At a minimum, the label must clearly state:
-
The words "Non-Hazardous Waste" (if confirmed by your institution's EHS department).
-
The full chemical name: "Ac-His-NHMe" or "N-acetyl-histidine-methylamide".
-
The approximate quantity of waste.
-
The date the waste was first added to the container (Accumulation Start Date).[5]
-
Your name, laboratory, and contact information.
-
Step 4: Accumulate and Store Waste Safely
-
Store the labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[10][11] This area must be at or near the point of generation and under the control of laboratory personnel.[9]
-
Ensure the container is kept closed except when adding waste.[12]
-
Do not mix incompatible waste streams. Although Ac-His-NHMe is stable, it should be segregated from strong acids, bases, and oxidizers.[3][7]
Step 5: Arrange for Disposal
-
Once the container is full or you are ready for disposal, follow your institution's procedure for requesting a waste pickup from the Environmental Health and Safety (EHS) department.[13]
-
Do not dispose of solid Ac-His-NHMe in laboratory trash cans, as custodial staff are often instructed not to handle chemical waste.[6]
The following diagram illustrates the decision-making workflow for the disposal of Ac-His-NHMe.
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear the appropriate PPE as listed in Section 2 before beginning cleanup.
-
Contain the Spill: For a solid powder, gently cover it with a damp paper towel to prevent it from becoming airborne.
-
Clean the Area: Carefully sweep the contained solid material into a dustpan or onto a piece of cardboard. Place the spilled material and all cleanup materials (gloves, paper towels, etc.) into a sealed bag or container.
-
Dispose of Cleanup Debris: Label the container as "Spill Debris: Ac-His-NHMe" and manage it as non-hazardous solid chemical waste, following the protocol in Section 3.[8]
-
Decontaminate: Wipe the spill area with a damp cloth, followed by a dry one.
Regulatory Context
The management of laboratory waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[2][9] Academic laboratories may operate under specific rules, such as Subpart K, which provides alternative standards for managing hazardous waste.[14] While Ac-His-NHMe is not currently listed as a hazardous waste, adhering to a structured disposal plan ensures compliance with the overarching goal of these regulations: the safe and environmentally sound management of all chemical waste.[11] Always consult your institution's specific Chemical Hygiene Plan and waste management guidelines, as they are tailored to meet both federal and local requirements.[7]
References
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Management of Waste . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
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Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. Available at: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Ac-His-NHMe
Researchers and drug development professionals handling Ac-His-NHMe (Nα-Acetyl-L-histidine methylamide) are at the forefront of biochemical and pharmaceutical innovation. This novel compound, a derivative of the amino acid histidine, holds promise in various research applications.[1] As with any specialized chemical, a thorough understanding of its properties and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for safely handling Ac-His-NHMe, grounded in established safety principles and an understanding of the potential hazards associated with peptide derivatives.
While a comprehensive toxicological profile for Ac-His-NHMe is not yet fully established, the precautionary principle dictates that it should be handled with care. Studies on similar N-acetylated amino acids have suggested that the acetylation process can sometimes increase the toxicity of the parent amino acid.[2] Furthermore, the physical form of Ac-His-NHMe, typically a fine white powder, presents a potential inhalation hazard. Therefore, a multi-layered PPE strategy is essential to mitigate risks of exposure through inhalation, dermal contact, and eye contact.
Core Principles of PPE Selection for Ac-His-NHMe
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific laboratory activity being performed, considering the quantity of the compound being handled and the potential for aerosolization. The primary objective is to create a barrier between the researcher and the chemical, preventing accidental exposure.
Recommended Personal Protective Equipment
The following table outlines the recommended PPE for various common laboratory procedures involving Ac-His-NHMe.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, a lab coat, and a fit-tested N95 respirator or higher. |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, a lab coat, and safety glasses. |
| Animal Studies (Injections) | Disposable nitrile gloves, a lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, a lab coat or disposable gown, and a fit-tested N95 respirator or higher. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Step-by-Step PPE Protocols: A Self-Validating System
To ensure the effectiveness of your PPE, it is crucial to follow standardized procedures for donning (putting on) and doffing (taking off) the equipment. This systematic approach minimizes the risk of cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.
-
Lab Coat/Gown: Put on a clean, properly fitting lab coat or disposable gown. Ensure it is fully buttoned or tied.
-
Respirator (if required): If handling powdered Ac-His-NHMe outside of a certified chemical fume hood, don a fit-tested N95 respirator. Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety goggles with side shields or a face shield.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in a designated waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Lab Coat/Gown: Remove the lab coat or gown by unbuttoning or untying it and rolling it away from your body. Avoid shaking it. Place it in a designated laundry receptacle or waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove safety goggles or a face shield by handling the earpieces or headband.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Perform a final, thorough hand washing.
Operational and Disposal Plans
A comprehensive safety strategy extends beyond personal protection to include operational procedures and proper waste disposal.
Operational Plan for Safe Handling:
-
Designated Work Area: All work with Ac-His-NHMe powder should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to reduce exposure to airborne particles.
-
Spill Response: In the event of a spill, immediately alert others in the area. For a powder spill, gently cover it with damp paper towels to avoid creating dust, then clean the area with an appropriate decontaminant. For a liquid spill, absorb it with an inert material and decontaminate the area. Always wear the appropriate PPE during cleanup.
Disposal Plan:
All waste materials contaminated with Ac-His-NHMe, including used PPE, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Follow your institution's specific guidelines for chemical waste disposal. Never dispose of Ac-His-NHMe or its waste down the drain or in the regular trash.
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection when working with Ac-His-NHMe.
Caption: Decision tree for respiratory protection when handling Ac-His-NHMe.
By adhering to these rigorous PPE protocols, operational plans, and disposal procedures, researchers can confidently and safely work with Ac-His-NHMe, fostering a secure environment for scientific discovery.
References
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An Evaluation of the Occupational Health Hazards of Peptide Couplers. PubMed. [Link]
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SAFETY DATA SHEET PEPTIDE PREPARATION. Bio-Rad Antibodies. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
